(+/-)-Clopidogrel hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVAFJSGWDBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130209-90-4 | |
| Record name | (±)-Clopidogrel hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130209-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Lifesaving Drug: A Technical Guide to the Discovery and Synthesis of Racemic Clopidogrel Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core synthetic strategies employed in the discovery and development of racemic clopidogrel (B1663587), a cornerstone antiplatelet agent. Clopidogrel's efficacy in preventing atherothrombotic events is intrinsically linked to its stereochemistry, with the (S)-(+)-enantiomer being the active therapeutic agent. However, the synthesis of the racemic mixture is a critical first step in many manufacturing processes, followed by chiral resolution. This document details the pivotal chemical pathways, experimental protocols, and quantitative data associated with the synthesis of racemic clopidogrel precursors, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Key Synthetic Pathways to Racemic Clopidogrel
The synthesis of racemic clopidogrel has been approached through several strategic routes, primarily converging on the formation of the crucial α-(2-chlorophenyl)acetic acid moiety attached to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core. Two prominent pathways are the Strecker synthesis and a route commencing from 2-chlorophenylglycine derivatives.
The Strecker Synthesis Pathway
A widely utilized industrial method involves the Strecker synthesis, a one-pot reaction that efficiently constructs the α-amino nitrile intermediate. This pathway typically begins with the condensation of 2-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a cyanide source. The resulting α-amino nitrile is a key precursor that is subsequently hydrolyzed and esterified to yield racemic clopidogrel.[1]
Synthesis from 2-Chlorophenylglycine Derivatives
An alternative and significant pathway commences with 2-chlorophenylglycine or its ester. This approach involves the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a suitable derivative of 2-chlorophenylglycine, such as methyl α-bromo-(2-chlorophenyl)acetate.[2][3] This method offers a more direct route to the final product, bypassing the nitrile hydrolysis step of the Strecker pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported syntheses of racemic clopidogrel and its precursors. These values are indicative and can vary based on specific reaction conditions and scale.
Table 1: Synthesis of 2-Chlorophenylglycine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | NH₄HCO₃, NaCN, then NaOH | Methanol (B129727)/Water | 65-70, then 120 | 5, then 4 | 58 | [4][5] |
| 2-Chlorobenzaldehyde | Chloroform, Ammonia, Phase Transfer Catalyst | - | - | - | - | [6] |
Table 2: Synthesis of Racemic Clopidogrel via Strecker Intermediate
| Intermediate | Reagents | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Reference |
| 2-(2-chlorophenyl)-2-(...)acetonitrile | 1. Alkaline Hydrolysis (PTC) 2. Esterification | Toluene | - | - | >70 | [7] |
| 2-(2-chlorophenyl)-2-(...)acetonitrile | 1. H₂SO₄, H₂O 2. Methanol, H₂SO₄ | - | - | - | - | [1] |
Table 3: Synthesis of Racemic Clopidogrel via Alkylation
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Methyl α-bromo-(2-chlorophenyl)acetate | K₂CO₃ | Acetone | - | - | - | [3] |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Methyl α-chloro-(2-chlorophenyl)acetate | K₂CO₃ | - | - | - | ~45 | [8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Racemic 2-Chlorophenylglycine[4][5]
-
A solution of 2-chlorobenzaldehyde, ammonium (B1175870) hydrogencarbonate (23.7 g), and sodium cyanide (14.7 g) in a mixture of 500 ml of methanol and 500 ml of water is prepared.
-
The mixture is stirred at 65-70°C for 5 hours.
-
The solution is concentrated and transferred to an autoclave.
-
A 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C.
-
After cooling, 2 g of activated carbon is added, and the mixture is stirred for 10 minutes.
-
The activated carbon is removed by filtration.
-
The pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄ to precipitate the product.
-
The precipitate is collected by filtration and washed with water to yield 2-chlorophenylglycine.
Protocol 2: Synthesis of Racemic Clopidogrel from its Carboxylic Acid Precursor[9]
-
The racemic clopidogrel carboxylic acid is dissolved in a suitable solvent (e.g., methanol).
-
A catalytic amount of strong acid (e.g., sulfuric acid) is added.
-
The mixture is heated to reflux to drive the Fischer esterification.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is worked up by dissolving in an organic solvent, washing with a basic aqueous solution to remove unreacted acid, and then with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated to yield racemic clopidogrel.
Protocol 3: Racemization of (R)-Clopidogrel[10]
The racemization of the undesired (R)-enantiomer is a key step in improving the overall yield of the (S)-enantiomer in resolution processes.
-
The (R)-clopidogrel base (102 g) is dissolved in methanol.
-
Powdered anhydrous potassium carbonate (43.84 g) is added to the solution.
-
The mixture is stirred at 15-20°C for 24 hours.
-
After the reaction is complete, the reaction mixture is filtered.
-
The filtrate is subjected to distillation to recover the methanol and obtain the racemic clopidogrel base.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and resolution of clopidogrel, highlighting the racemization loop for the undesired enantiomer.
Conclusion
The synthesis of racemic clopidogrel precursors is a well-established field with multiple robust and scalable pathways. The choice of a particular synthetic route often depends on factors such as the availability and cost of starting materials, desired purity, and environmental considerations. The Strecker synthesis and the alkylation of the tetrahydrothienopyridine core with 2-chlorophenylglycine derivatives represent the most prominent and industrially relevant approaches. Furthermore, the efficient racemization of the unwanted (R)-enantiomer is a critical aspect of modern, cost-effective manufacturing processes for the final active pharmaceutical ingredient. This guide provides a foundational understanding of these core synthetic strategies, equipping researchers and professionals with the necessary knowledge for further innovation in the field.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A Process For Racemization Of (R) Clopidogrel And Process For [quickcompany.in]
- 3. data.epo.org [data.epo.org]
- 4. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 5. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 6. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. KR100887655B1 - How to prepare clopidogrel - Google Patents [patents.google.com]
The Dawn of P2Y12 Inhibition: An In-depth Technical Guide to the Early Research and Development of Thienopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research and development of thienopyridine derivatives, a class of drugs that revolutionized antiplatelet therapy. Focusing on the pioneering compounds ticlopidine (B1205844) and its successor, clopidogrel (B1663587), this document delves into their discovery, synthetic pathways, mechanism of action, and early clinical evaluation. Through detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes, this guide offers a thorough resource for understanding the origins of modern P2Y12 inhibitor-based treatments.
Introduction: A Serendipitous Discovery in Anti-Inflammatory Research
The story of thienopyridines begins not in the realm of cardiovascular medicine, but in the search for novel anti-inflammatory agents. In the 1970s, researchers at the French company Castaigne S.A. (later acquired by Sanofi) synthesized a series of thienopyridine compounds.[1] During preclinical screening, one of these compounds, ticlopidine, exhibited potent antiplatelet properties that overshadowed its intended anti-inflammatory effects.[1] This serendipitous discovery shifted the focus of its development, leading to its patenting in 1973 and introduction to the French market in 1978 as Ticlid®.[1] Initially indicated for patients at high risk of thrombotic events, such as those undergoing heart surgery or hemodialysis, ticlopidine laid the groundwork for a new class of antithrombotic drugs.[1]
The development of clopidogrel in the 1990s marked a significant advancement in the thienopyridine class.[2] As an analogue of ticlopidine, clopidogrel was designed to have a more favorable side-effect profile while retaining potent antiplatelet activity.[2] Both ticlopidine and clopidogrel are prodrugs, meaning they require metabolic activation in the liver to exert their therapeutic effects. Their mechanism of action involves the irreversible inhibition of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, a key step in platelet activation and aggregation.
Mechanism of Action: Irreversible Blockade of the P2Y12 Receptor
Thienopyridine derivatives exert their antiplatelet effect by selectively and irreversibly blocking the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface. The binding of ADP to the P2Y12 receptor is a critical step in amplifying and sustaining platelet activation.
The P2Y12 Signaling Pathway
The P2Y12 receptor is coupled to an inhibitory G protein, Gαi. Upon ADP binding, the Gαi subunit dissociates from the Gβγ subunits and inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced activation of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is unable to inhibit the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key receptor for fibrinogen that mediates platelet aggregation.
Simultaneously, the dissociated Gβγ subunits activate other downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, which further contributes to the stabilization of the activated state of the GPIIb/IIIa receptor. By irreversibly binding to the P2Y12 receptor, the active metabolites of thienopyridines prevent this signaling cascade, ultimately inhibiting platelet aggregation for the lifespan of the platelet.
Caption: P2Y12 signaling pathway and its inhibition by thienopyridines.
Quantitative Data from Early Clinical Trials
The efficacy and safety of ticlopidine and clopidogrel were established in several landmark clinical trials. The following tables summarize key quantitative data from these early studies.
Ticlopidine: Ticlopidine Aspirin (B1665792) Stroke Study (TASS)
The TASS trial was a multicenter, double-blind, randomized trial that compared the efficacy of ticlopidine (250 mg twice daily) with aspirin (650 mg twice daily) in preventing stroke in high-risk patients.[3][4]
| Outcome (at 3 years) | Ticlopidine (n=1529) | Aspirin (n=1540) | Relative Risk Reduction (RRR) | p-value |
| Nonfatal Stroke or Death | 17% | 19% | 12% | 0.048 |
| Fatal and Nonfatal Stroke | 10% | 13% | 21% | 0.024 |
Table 1: Efficacy Outcomes of the Ticlopidine Aspirin Stroke Study (TASS).[3]
| Adverse Event | Ticlopidine (%) | Aspirin (%) |
| Diarrhea | 20 | 10 |
| Rash | 14 | 5.5 |
| Severe Neutropenia (<450/mm³) | 0.8 | N/A |
| Peptic Ulceration | N/A | 3 |
| Gastrointestinal Bleeding | N/A | 1 |
Table 2: Key Adverse Events in the Ticlopidine Aspirin Stroke Study (TASS).[3]
Clopidogrel: Clopidogrel versus Aspirin in Patients at Risk of Ischemic Events (CAPRIE)
The CAPRIE trial was a randomized, blinded, international trial that compared the efficacy and safety of clopidogrel (75 mg daily) with aspirin (325 mg daily) in patients with a history of ischemic stroke, myocardial infarction, or peripheral arterial disease.[5][6]
| Outcome (Annual Event Rate) | Clopidogrel (n=9599) | Aspirin (n=9586) | Relative Risk Reduction (RRR) | p-value |
| Ischemic Stroke, MI, or Vascular Death | 5.32% | 5.83% | 8.7% | 0.043 |
Table 3: Primary Efficacy Outcome of the CAPRIE Trial.[5][6]
| Adverse Event | Clopidogrel (%) | Aspirin (%) | p-value |
| Gastrointestinal Hemorrhage | 1.99 | 2.66 | <0.002 |
| Intracranial Hemorrhage | 0.33 | 0.47 | NS |
| Severe Rash | 0.26 | 0.10 | NS |
| Severe Diarrhea | 0.23 | 0.11 | NS |
| Neutropenia (<1.2 x 10⁹/L) | 0.10 | 0.17 | NS |
Table 4: Key Safety Outcomes of the CAPRIE Trial.[6]
Early Pharmacokinetic Parameters
| Parameter | Ticlopidine (250 mg single dose) |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[7] |
| Apparent Half-life (single dose) | ~12.6 hours[8] |
| Half-life (repeated dosing) | 4-5 days[8] |
| Bioavailability | >80%[9] |
| Protein Binding | 98%[9] |
Table 5: Early Pharmacokinetic Parameters of Ticlopidine.[7][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the early research and development of thienopyridine derivatives.
Synthesis of Ticlopidine Hydrochloride (A Representative Early Method)
The synthesis of ticlopidine involves the construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core, followed by N-alkylation with 2-chlorobenzyl chloride. The following is a representative protocol based on early synthetic strategies.[10]
Step 1: Synthesis of 2-(2-Thienyl)ethylamine
-
To a solution of 2-thiophenecarboxaldehyde in nitromethane, add a catalytic amount of a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature until the condensation reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture and extract the nitrostyrene (B7858105) product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reduce the resulting nitrostyrene derivative using a suitable reducing agent (e.g., lithium aluminum hydride in dry tetrahydrofuran) to yield 2-(2-thienyl)ethylamine.
-
Purify the product by distillation under reduced pressure.
Step 2: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
-
Treat 2-(2-thienyl)ethylamine with an aqueous solution of formaldehyde.
-
Heat the mixture to induce a Pictet-Spengler type cyclization, forming the tetrahydrothienopyridine ring.
-
Monitor the reaction by TLC.
-
Upon completion, basify the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica (B1680970) gel.
Step 3: Synthesis of Ticlopidine Hydrochloride
-
Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., potassium carbonate).
-
Add 2-chlorobenzyl chloride dropwise to the mixture at room temperature.
-
Stir the reaction mixture until the N-alkylation is complete (monitored by TLC).
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Dissolve the crude ticlopidine base in a suitable solvent (e.g., isopropanol) and treat with a solution of hydrochloric acid in the same solvent to precipitate ticlopidine hydrochloride.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Caption: Synthetic workflow for Ticlopidine Hydrochloride.
ADP-Induced Platelet Aggregation Assay (Representative Early 1980s Protocol)
This protocol describes a typical method for assessing ADP-induced platelet aggregation using light transmission aggregometry, a standard technique during the early development of thienopyridines.[11][12][13][14]
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP)
-
Draw whole blood from healthy, drug-free volunteers by venipuncture into tubes containing 3.8% (w/v) sodium citrate (B86180) (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully transfer the upper layer of PRP to a separate plastic tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Platelet Aggregation Measurement
-
Use a dual-channel light transmission aggregometer.
-
Pipette a sample of PRP into a siliconized glass cuvette with a magnetic stir bar and place it in the heating block of the aggregometer at 37°C.
-
Place a cuvette with PPP in the reference well to set 100% light transmission. The PRP cuvette represents 0% transmission.
-
Allow the PRP to equilibrate for at least 2 minutes with stirring (e.g., 900 rpm).
-
To assess the effect of a test compound (e.g., a thienopyridine derivative), pre-incubate the PRP with the compound or its vehicle for a specified time before adding the agonist.
-
Initiate platelet aggregation by adding a stock solution of ADP to the PRP to achieve a final concentration (e.g., 2-10 µM).
-
Record the change in light transmission over time for approximately 5-10 minutes. The increase in light transmission corresponds to the extent of platelet aggregation.
-
Analyze the aggregation curve to determine parameters such as the maximum aggregation percentage and the initial slope of aggregation.
Caption: Experimental workflow for ADP-induced platelet aggregation assay.
Conclusion: A Lasting Legacy in Cardiovascular Medicine
The early research and development of thienopyridine derivatives, born from a serendipitous observation, fundamentally changed the landscape of antiplatelet therapy. Ticlopidine, despite its side-effect profile, demonstrated the clinical potential of P2Y12 inhibition in preventing thrombotic events. The subsequent development of clopidogrel offered a safer and more widely applicable therapeutic option, solidifying the role of thienopyridines in the management of cardiovascular diseases. The foundational studies and methodologies detailed in this guide not only illuminate the origins of this important class of drugs but also provide a valuable historical and technical perspective for today's researchers and drug development professionals. The legacy of these early discoveries continues to influence the ongoing development of novel and improved antiplatelet agents.
References
- 1. benchchem.com [benchchem.com]
- 2. hematology.org [hematology.org]
- 3. A randomized trial comparing ticlopidine hydrochloride with aspirin for the prevention of stroke in high-risk patients. Ticlopidine Aspirin Stroke Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticlopidine versus aspirin for the prevention of recurrent stroke. Analysis of patients with minor stroke from the Ticlopidine Aspirin Stroke Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results of the CAPRIE trial: efficacy and safety of clopidogrel. Clopidogrel versus aspirin in patients at risk of ischaemic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clopidogrel versus aspirin in patients at risk of ischaemic events - American College of Cardiology [acc.org]
- 7. TICLOPIDINE HYDROCHLORIDE TABLETS USP 0154 Rx only [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Ticlopidine - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ADP-induced refractory state of platelets in vitro. I. Methodological studies on aggregation in platelet rich plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Historical perspective on ADP-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Investigational Mechanisms of ADP Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the foundational experimental approaches and key quantitative data from the initial investigations into the mechanisms of Adenosine (B11128) Diphosphate (B83284) (ADP) receptor antagonists. The focus is on the P2Y1 and P2Y12 receptors, which are central to platelet activation and thrombosis.
Introduction to ADP Receptors and Their Role in Hemostasis
Adenosine diphosphate (ADP) is a critical mediator in hemostasis and thrombosis.[1] When released from dense granules of activated platelets, ADP acts as a potent agonist, amplifying the thrombotic response.[2] Its effects are mediated through the activation of two G-protein coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1][3]
-
P2Y1 Receptor: This Gq-coupled receptor, upon activation by ADP, stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+) and initiating platelet shape change and a transient aggregation response.[1]
-
P2Y12 Receptor: The Gi-coupled P2Y12 receptor is essential for a complete and sustained platelet aggregation response.[3] Its activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP disinhibits pathways that lead to the activation of the glycoprotein (B1211001) IIb/IIIa complex, the final common pathway for platelet aggregation.[4] The P2Y12 receptor is the primary target for the thienopyridine class of antithrombotic drugs.[1]
Given their central role in thrombosis, the P2Y1 and particularly the P2Y12 receptors have become major targets for antiplatelet therapies.[3] The initial investigations into antagonists of these receptors laid the groundwork for the development of clinically significant antithrombotic agents.
Major Classes of ADP Receptor Antagonists
The primary classes of ADP receptor antagonists developed and investigated include the thienopyridines and the non-thienopyridine direct-acting antagonists.
-
Thienopyridines: This class includes ticlopidine, clopidogrel (B1663587), and prasugrel (B1678051).[5] These are prodrugs that require hepatic metabolism, involving cytochrome P450 enzymes, to form an active thiol metabolite.[6][7] This active metabolite then irreversibly binds to the P2Y12 receptor, inhibiting its function for the lifespan of the platelet.[5][7]
-
Non-Thienopyridines: This class includes ticagrelor (B1683153) (oral) and cangrelor (B105443) (intravenous). These are direct-acting antagonists that do not require metabolic activation.[8][9]
Quantitative Data from Initial Investigations
The following tables summarize key quantitative data from early studies characterizing the inhibitory activity of various ADP receptor antagonists.
Table 1: Inhibition of Platelet Aggregation by Thienopyridine Active Metabolites
| Antagonist (Active Metabolite) | Agonist | Assay System | IC50 Value | Reference |
| Clopidogrel Active Metabolite | ADP (6 µM) | Washed Human Platelets | 1.9 ± 0.3 µM | [12] |
| Prasugrel Active Metabolite (R-138727) | ADP (20 µM) | Human Platelet-Rich Plasma | ~1 µM (estimated from dose-response) | [13] |
Table 2: Binding Affinities and Kinetic Parameters of Non-Thienopyridine Antagonists
| Antagonist | Radioligand | Assay System | Ki Value | Kinetic Parameters | Reference |
| Ticagrelor | [33P]2MeS-ADP | Recombinant Human P2Y12 | 4.3 ± 1.3 nM | Kon: (1.1 ± 0.2) x 10⁻⁴ nM⁻¹ s⁻¹, Koff: (8.7 ± 1.4) x 10⁻⁴ s⁻¹ | [10] |
| Ticagrelor | [125I]AZ11931285 | Recombinant Human P2Y12 | 0.33 ± 0.04 nM | Not Reported | [10] |
| Cangrelor | [3H]-AR-C69931MX | Human Platelets | 0.6 nM | Not Reported | Not explicitly in provided search results |
Detailed Methodologies for Key Experiments
The initial characterization of ADP receptor antagonists relied on a core set of experimental protocols to determine their mechanism of action and potency.
Radioligand Binding Assay for P2Y12 Receptor
This assay is used to determine the binding affinity (Ki) of an antagonist for the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Platelet membranes are prepared from whole blood through centrifugation and homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[14]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[14]
-
The pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[14]
-
-
Assay Setup (Competitive Binding):
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
For non-specific binding, a high concentration of a known P2Y12 antagonist is added.
-
-
Incubation:
-
The plate is incubated, often with gentle agitation, for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[14]
-
-
Separation of Bound and Free Radioligand:
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[14]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function and is used to measure the ability of an antagonist to inhibit ADP-induced platelet aggregation.[16]
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[17]
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 150-200 x g for 15-20 minutes). The upper layer containing the platelets is carefully collected.[17]
-
PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes). The supernatant is the PPP.[17]
-
-
Instrument Setup and Calibration:
-
Aggregation Assay:
-
A known volume of PRP (e.g., 450 µL) is placed in a cuvette with a magnetic stir bar and allowed to equilibrate to 37°C.[17]
-
The antagonist is added to the PRP and incubated for a specified period.
-
A specific concentration of ADP (e.g., 5-20 µM) is added to initiate aggregation.[13]
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in maximal aggregation compared to a vehicle control.
-
Dose-response curves are generated to determine the IC50 value of the antagonist.
-
Intracellular Calcium (Ca2+) Mobilization Assay
This assay is used to investigate the effect of antagonists on P2Y1 receptor signaling, which is characterized by an increase in intracellular calcium.
Protocol:
-
Platelet Preparation and Loading with a Fluorescent Ca2+ Indicator:
-
Washed platelets are prepared from PRP.
-
Platelets are incubated with a cell-permeant fluorescent calcium indicator dye, such as Fura-2/AM or Indo-1/AM.[18] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the platelets.
-
-
Assay Procedure:
-
The dye-loaded platelets are placed in a fluorometer cuvette at 37°C.
-
The antagonist is added and incubated for a defined period.
-
A P2Y1 receptor agonist (e.g., ADP or a specific agonist like MRS2365) is added to stimulate calcium release.[18]
-
The change in fluorescence intensity is monitored over time. For ratiometric dyes like Fura-2 and Indo-1, the ratio of fluorescence at two different excitation or emission wavelengths is measured, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
The peak increase in intracellular calcium concentration following agonist stimulation is determined.
-
The inhibitory effect of the antagonist is quantified as the reduction in the peak calcium response.
-
Dose-response curves are constructed to calculate the IC50 value of the antagonist for the inhibition of P2Y1-mediated calcium mobilization.
-
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of ADP Receptor Activation in Platelets
Caption: ADP signaling pathways in platelets via P2Y1 and P2Y12 receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for Light Transmission Aggregometry
Caption: Workflow for a light transmission aggregometry (LTA) assay.
Conclusion
The initial investigations into the mechanisms of ADP receptor antagonists were foundational to the development of modern antiplatelet therapies. Through the systematic application of radioligand binding assays, light transmission aggregometry, and calcium mobilization studies, early researchers were able to elucidate the distinct mechanisms of action of thienopyridines and direct-acting P2Y12 inhibitors. These seminal studies not only provided crucial quantitative data on the potency and binding characteristics of these compounds but also established the experimental frameworks that continue to be relevant in the discovery and characterization of new antithrombotic agents. This guide serves as a technical resource, detailing the core methodologies that were instrumental in shaping our understanding of ADP receptor pharmacology.
References
- 1. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Ticlopidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet inhibitory activity and pharmacokinetics of prasugrel (CS-747) a novel thienopyridine P2Y12 inhibitor: a single ascending dose study in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Decreased Platelet Inhibition by Thienopyridines in Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bloodtransfusion.it [bloodtransfusion.it]
Synthesis and Characterization of Novel Clopidogrel Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel (B1663587), a cornerstone of antiplatelet therapy, is a prodrug whose efficacy is hampered by a complex metabolic activation pathway, significant inter-individual variability, and potential drug-drug interactions. These limitations have spurred the development of novel analogs designed to offer more predictable and potent P2Y12 receptor inhibition. This technical guide provides an in-depth overview of the synthesis, characterization, and evaluation of two promising next-generation clopidogrel analogs: Vicagrel (B8093363) and DT-678 . We present a comparative analysis of their metabolic pathways, detailed experimental protocols for their evaluation, and quantitative data on their pharmacokinetic and pharmacodynamic profiles. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of antiplatelet therapy.
Introduction: Overcoming the Limitations of Clopidogrel
Clopidogrel is an irreversible antagonist of the platelet P2Y12 receptor, a key mediator of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[1] However, its therapeutic action is entirely dependent on a two-step oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C19, to generate its active thiol metabolite (CAM).[2][3] This metabolic pathway is inefficient, with approximately 85% of the administered dose being hydrolyzed by esterases to an inactive carboxylic acid derivative, and is a major source of variability in patient response.[2]
Novel clopidogrel analogs have been designed primarily to bypass this inefficient and variable CYP-dependent activation, aiming for a faster onset of action, more consistent platelet inhibition, and a reduced potential for drug-drug interactions.[2] This guide focuses on two such analogs:
-
Vicagrel: An acetate (B1210297) ester of clopidogrel's thiolactone intermediate. It is designed to be rapidly hydrolyzed by intestinal esterases to 2-oxo-clopidogrel, bypassing the first, often rate-limiting, CYP oxidation step.[2][3]
-
DT-678: A disulfide conjugate of the clopidogrel active metabolite (CAM) with 3-nitropyridine-2-thiol (B1300355) (NPT). This molecule is designed for rapid, CYP-independent activation in the plasma through a disulfide exchange reaction with glutathione (B108866) (GSH), releasing the active metabolite directly into circulation.[4][5]
Synthesis of Novel Clopidogrel Analogs
While detailed, step-by-step synthesis protocols for these proprietary compounds are not fully available in the public literature, the general synthetic strategies can be outlined based on patent filings and related chemical literature. The following sections provide an overview of the synthetic routes.
General Synthesis of the Thienopyridine Core
The synthesis of most clopidogrel analogs begins with the construction of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) scaffold. A common industrial approach involves a multi-step synthesis starting from 2-thienylethylamine and methyl 2-chloro-2-(2-chlorophenyl)acetate.[6][7]
Synthesis of Vicagrel
The synthesis of Vicagrel involves the preparation of the key intermediate, (S)-methyl 2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)-2-(2-chlorophenyl)acetate, followed by acetylation.
-
Step 1: Synthesis of Racemic 2-oxo-clopidogrel: Methyl 2-bromo-2-(2-chlorophenyl)acetate is reacted with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in the presence of a base like potassium bicarbonate to yield the racemic intermediate.
-
Step 2: Chiral Resolution: The racemic mixture is resolved using a chiral acid, such as L-(-)-camphorsulfonic acid or a derivative of tartaric acid, to isolate the desired (S)-enantiomer.[8]
-
Step 3: Acetylation: The resolved (S)-intermediate is then reacted with acetic anhydride (B1165640) or acetyl chloride in the presence of a base to yield Vicagrel.[8]
Synthesis of DT-678
The synthesis of DT-678 is described as a novel approach that can be technically challenging via traditional medicinal chemistry.[4] The strategy involves conjugating the highly reactive clopidogrel active metabolite (CAM) to 3-nitropyridine-2-thiol through a mixed disulfide bond. Recent advancements have utilized engineered biological enzymes (CYP102A1 variants) to catalyze the formation of DT-678 from precursors, representing a shift towards biocatalytic synthesis for this class of compounds.[4] This enzymatic approach is designed to overcome the instability of the active thiol metabolite and produce the conjugate in higher yields.[5]
Characterization of Novel Analogs
The structural confirmation and purity assessment of novel clopidogrel analogs rely on a suite of standard analytical techniques. While specific spectral data for Vicagrel and DT-678 are proprietary, this section outlines the standard methodologies used for their characterization.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to separate stereoisomers. A typical setup would involve a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic acid.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z). Tandem MS (MS/MS) is used to analyze fragmentation patterns, which helps in structural elucidation of the parent molecule and its metabolites.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the synthesized compounds. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to assign all proton and carbon signals unequivocally.[7][12][13]
Comparative Data Presentation
The following tables summarize the key quantitative data for Vicagrel and DT-678 in comparison to the parent drug, clopidogrel.
Table 1: Pharmacokinetic (PK) Parameters of Clopidogrel Analogs and their Active Metabolite (AM)
| Parameter | Clopidogrel | Vicagrel | DT-678 | Species | Reference(s) |
| AM Tmax (h) | ~1.0 | 0.33 - 0.50 | <0.1 (IV), <0.17 (PO) | Human / Mice | [4][10] |
| AM Cmax (ng/mL) | Variable | Dose-dependent | >1000 (at 5-10 mg/kg) | Human / Mice | [4][10] |
| AM AUC (µg·h/L) | 14.4 ± 9.6 | 59.0 ± 18.8 | ~20-40x > Clopidogrel | Rat | [3][4] |
| Bioavailability of AM | Low (~15% of absorbed dose) | ~6-fold > Clopidogrel | High (~99% conversion) | Human / Rat | [3][4] |
| t1/2 of Total Radioactivity (h) | ~8 | ~38.0 | Not Reported | Human | [10] |
Data represents the active metabolite unless otherwise specified. Cmax and AUC values are highly dose- and species-dependent.
Table 2: Pharmacodynamic (PD) and Efficacy Data of Clopidogrel Analogs
| Parameter | Clopidogrel | Vicagrel | DT-678 | Assay Conditions | Species | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Inhibition of Platelet Aggregation (IPA %) | ~30-50% (at 75mg) | >80% (at 10mg) | Dose-dependent | ADP-induced | Human / Rabbit |[3][14] | | ED50 | ~10 mg/kg | <3 mg/kg | ~0.3 mg/kg (30x more potent) | ADP-induced platelet aggregation | Rat |[4] | | Bleeding Time (% change from vehicle) | +155% (at 10 mg/kg) | Not Reported | +87% (at 3 mg/kg, not significant) | Tongue template | Rabbit |[14] |
Key Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize and evaluate novel clopidogrel analogs.
In Vitro Protocol: ADP-Induced Platelet Aggregation
This assay is the gold standard for assessing the efficacy of P2Y12 inhibitors.
Objective: To measure the dose-dependent inhibition of ADP-induced platelet aggregation by a test compound.
Methodology (Light Transmission Aggregometry - LTA):
-
Blood Collection: Draw whole blood from healthy human donors or test animals (e.g., rats, rabbits) into tubes containing 3.2% sodium citrate (B86180) anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cells. Collect the supernatant (PPP), which will be used as the blank/reference (100% light transmission).
-
Assay Procedure:
-
Place an aliquot of PRP into a cuvette with a magnetic stir bar in an aggregometer at 37°C.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.
-
Add the test compound (novel analog) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated relative to the vehicle control. IC50 values (the concentration of inhibitor required to reduce aggregation by 50%) are determined from the dose-response curve.
In Vivo Protocol: Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of a novel analog and its active metabolite.
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (200-250g).
-
Drug Administration: Administer the novel analog orally (PO) via gavage or intravenously (IV) via the tail vein at a specified dose.
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or jugular cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant and a derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone) to stabilize the reactive thiol metabolite.
-
Plasma Preparation: Immediately centrifuge the blood samples at high speed (e.g., 12,000 x g) at 4°C to obtain plasma.
-
Sample Analysis: Extract the analytes from the plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction. Quantify the concentration of the parent drug and its key metabolites using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9]
-
Data Analysis: Use pharmacokinetic software to calculate the key PK parameters from the plasma concentration-time curve.
In Vivo Protocol: Bleeding Time Assessment in Rabbits
Objective: To assess the potential bleeding risk associated with a novel antiplatelet agent.
Methodology:
-
Animal Model: Use male New Zealand white rabbits (2.0-2.5 kg).
-
Drug Administration: Administer the test compound (e.g., DT-678), a positive control (e.g., clopidogrel), or vehicle intravenously.[14]
-
Bleeding Time Measurement:
-
At a set time after drug administration (e.g., 2 hours), make a standardized incision on the tongue using a template bleeding device (e.g., Surgicutt®).
-
Start a stopwatch immediately.
-
Gently blot the blood from the incision site every 30 seconds with filter paper, without touching the wound itself.
-
Stop the stopwatch when bleeding has ceased (i.e., no blood appears on the filter paper). This duration is the bleeding time.[14]
-
-
Data Analysis: Compare the mean bleeding time of the drug-treated groups to the vehicle-treated group.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental logic described in this guide.
Metabolic Activation Pathways
This diagram contrasts the metabolic activation of clopidogrel with the more direct activation pathways of Vicagrel and DT-678.
Caption: Metabolic activation pathways of clopidogrel and its novel analogs.
Mechanism of P2Y12 Receptor Inhibition
This diagram illustrates the downstream signaling cascade following P2Y12 receptor activation and its inhibition by the clopidogrel active metabolite.
Caption: Signaling pathway of ADP-mediated platelet aggregation via the P2Y12 receptor.
Experimental Workflow for Analog Evaluation
This diagram outlines the logical flow from synthesis to in vivo assessment for a novel clopidogrel analog.
References
- 1. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising clopidogrel analogs may overcome clopidogrel resistance: 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming clopidogrel resistance: discovery of vicagrel as a highly potent and orally bioavailable antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diapin.com [diapin.com]
- 5. Formation, Reactivity, and Antiplatelet Activity of Mixed Disulfide Conjugates of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103664990A - Preparation method of Vicagrel - Google Patents [patents.google.com]
- 9. Development and validation of a sensitive and rapid UHPLC-MS/MS method for the simultaneous quantification of the common active and inactive metabolites of vicagrel and clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, mass balance, and metabolism of [14C]vicagrel, a novel irreversible P2Y12 inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, mass balance, and metabolism of [14C]vicagrel, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DT‐678 inhibits platelet activation with lower tendency for bleeding compared to existing P2Y12 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Racemization of (R)-clopidogrel to (S)-clopidogrel
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel (B1663587), a potent antiplatelet agent, is administered as the therapeutically active (S)-enantiomer. The (R)-enantiomer is not only devoid of antithrombotic activity but has also been associated with adverse effects in animal studies.[1][2][3] Consequently, efficient synthesis of the pure (S)-enantiomer is a critical aspect of its pharmaceutical production. Racemization of the undesired (R)-enantiomer into a racemic mixture, from which the active (S)-enantiomer can be re-isolated, represents a key strategy for improving the overall yield and economic viability of clopidogrel synthesis. This technical guide provides a comprehensive overview of the racemization process, detailing the underlying chemical mechanisms, experimental protocols, and relevant in vivo and in vitro chiral inversion studies.
Introduction to Clopidogrel Stereochemistry
Clopidogrel is a thienopyridine derivative prodrug that requires hepatic metabolism to its active form, which irreversibly inhibits the P2Y₁₂ adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[4][5] The molecule possesses a single chiral center, meaning it exists as two enantiomers: (S)-clopidogrel and (R)-clopidogrel. The antiplatelet therapeutic effect is exclusively attributed to the (S)-enantiomer after its metabolic activation.[2] The (R)-enantiomer is considered an impurity and has been observed to cause convulsions at high doses in animal models.[1][2][3] Therefore, pharmaceutical preparations of clopidogrel are enantiopure, containing only the (S)-form, typically as the bisulfate salt.[2]
The industrial synthesis of (S)-clopidogrel often involves a resolution step to separate the two enantiomers from a racemic mixture. This process leaves a significant quantity of the undesired (R)-enantiomer. An effective racemization process allows for the conversion of this (R)-enantiomer back into a 1:1 mixture of (R)- and (S)-clopidogrel, enabling the recycling of the (R)-form and subsequent isolation of more of the active (S)-enantiomer.
Mechanisms of Racemization and Chiral Inversion
In Vivo and In Vitro Chiral Inversion
Studies have been conducted to assess the potential for chiral inversion of clopidogrel within biological systems. In vivo studies in rats, after oral administration of (S)-clopidogrel, revealed the production of 4 to 8% of the (R)-carboxylic acid metabolite.[1][3] This observation prompted further investigation into the stability of the enantiomers.
-
Non-Enzymatic Inversion: In vitro experiments demonstrated that the chiral inversion of clopidogrel is a slow, non-enzymatic process.[1][3] In phosphate (B84403) buffers at 37°C, the estimated half-life for this inversion was between 7 and 12 days, with some pH dependency.[1][3]
-
Enzymatic Inversion: Studies using isolated rat hepatocyte suspensions showed no evidence of enzymatic chiral inversion for either clopidogrel or its carboxylic acid metabolite.[1][3]
-
Metabolite Stability: The (S)-carboxylic acid metabolite, the major inactive metabolite of clopidogrel, was found to be configurationally stable for up to 45 days in buffer solutions.[1][3]
It was concluded that the small percentage of in vivo chiral inversion observed in rats is likely attributable to the slow, non-enzymatic chemical inversion of the parent clopidogrel molecule.[1][3]
Chemical Racemization
The core of an efficient recycling process is a controlled chemical racemization. This process is typically achieved by treating the (R)-enantiomer with a catalytic amount of a strong base. The mechanism involves the abstraction of the acidic proton at the chiral carbon, forming a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in the formation of both (R)- and (S)-enantiomers, ultimately leading to a racemic mixture.
This process is a cornerstone of several patented industrial methods for maximizing the yield of (S)-clopidogrel.[6][7][8]
Data Presentation: Racemization Conditions
The quantitative data and conditions for the racemization and chiral inversion of clopidogrel are summarized below.
Table 1: Conditions for Base-Catalyzed Chemical Racemization of (R)-clopidogrel
| Parameter | Condition / Reagent | Source(s) |
|---|---|---|
| Base Catalysts | Potassium t-butoxide, Sodium t-butoxide, Diisopropylamide, Sodium hydride, Potassium hydride, Sodium methoxide, Potassium methoxide | [6] |
| Preferred Base | Potassium tert-butoxide (t-butoxide) | [6][7] |
| Solvents | C₅ to C₁₂ Hydrocarbons (e.g., Toluene) | [6][9] |
| Temperature | Less than 20°C; Preferably around 0°C | [6] |
| Reaction Time | Rapid (e.g., occurs within 20 minutes at 0°C) |[6] |
Table 2: In Vivo & In Vitro Chiral Inversion Data for (S)-clopidogrel
| Study Type | System / Conditions | Key Finding | Half-Life | Source(s) |
|---|---|---|---|---|
| In Vivo | Oral administration to male and female rats | 4 to 8% of the (R)-carboxylic acid metabolite was detected in plasma. | Not Applicable | [1][3] |
| In Vitro (Non-Enzymatic) | 0.1 M phosphate buffers at 37°C | Slow chiral inversion of clopidogrel was observed. | 7 to 12 days (pH-dependent) | [1][3] |
| In Vitro (Enzymatic) | Isolated rat hepatocyte suspensions | No enzymatic chiral inversion of clopidogrel or its carboxylic acid metabolite. | Not Applicable | [1][3] |
| In Vitro (Stability) | Extemporaneously prepared oral suspension (5 mg/mL) | >98% remained as the (S)-enantiomer after 60 days at both 4°C and 25°C. | Not Applicable |[10] |
Experimental Protocols
The following protocols are derived from publicly available patent literature and provide a detailed methodology for the racemization of (R)-clopidogrel and subsequent recovery of the (S)-enantiomer.
Protocol 1: Base-Catalyzed Racemization of (R)-Clopidogrel
This protocol describes the conversion of an (R)-clopidogrel-rich solution into a racemic mixture.
-
Preparation of Starting Material: The process typically begins with the mother liquor remaining after the selective crystallization of (S)-clopidogrel camphor (B46023) sulfonate. This solution, rich in (R)-clopidogrel and dissolved in a hydrocarbon solvent like toluene (B28343), is washed to remove any residual camphor sulfonic acid.[9]
-
Drying: The organic phase is dried thoroughly, for instance, by azeotropic distillation under reduced pressure, to ensure a water content of ≤0.05%.[6] This is critical as water would quench the strong base.
-
Racemization Reaction: The dried toluene solution containing (R)-clopidogrel is cooled to approximately 0°C. A catalytic amount of a strong base, such as potassium tert-butoxide, is added.[6] The reaction mixture is stirred at this temperature. Racemization typically occurs rapidly, often within 20 minutes.[6]
-
Quenching and Workup: The reaction is quenched by neutralizing the base with a weak acid, such as acetic acid. The organic solution is then washed with water to remove the resulting salts.[6]
-
Isolation: The organic solvent is concentrated under vacuum to yield the racemic clopidogrel as a thick oil, which can then proceed to the resolution step.[6]
Protocol 2: Resolution of (S)-Clopidogrel from Racemized Mixture
This protocol outlines the selective isolation of the desired (S)-enantiomer from the racemic mixture generated in Protocol 1.
-
Dissolution: The racemic clopidogrel oil is dissolved in a suitable solvent system. A common system involves a mixture of a hydrocarbon and a co-solvent, such as toluene and dimethylformamide (DMF), or a ketonic solvent like acetone.[6][11]
-
Selective Salt Formation: Levorotatory camphor-10-sulfonic acid is added to the solution. This chiral resolving agent selectively forms a diastereomeric salt with the (S)-enantiomer of clopidogrel.[6][11]
-
Crystallization: The (S)-clopidogrel camphor sulfonate salt, having low solubility in the chosen solvent system, precipitates out of the solution.[6] Crystallization can be accelerated by seeding or by reducing the temperature, for example, to around 15°C.[6]
-
Isolation and Purification: The precipitated salt is isolated by filtration, washed with the hydrocarbon solvent (e.g., toluene) to remove the mother liquor containing the remaining (R)-enantiomer, and dried under vacuum.[6] The (R)-rich mother liquor can be recycled back into the racemization process (Protocol 1).
-
Conversion to Final Salt Form: The purified (S)-clopidogrel camphor sulfonate is converted to the free base by treatment with a base (e.g., sodium hydroxide). The free base is then reacted with sulfuric acid to precipitate the final, pharmaceutically acceptable (S)-clopidogrel bisulfate salt.[6][11]
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the resolution and recycling of clopidogrel enantiomers.
Caption: Mechanism of base-catalyzed racemization of (R)-clopidogrel.
Conclusion
The racemization of (R)-clopidogrel is a chemically straightforward yet industrially vital process that significantly enhances the efficiency of producing the active (S)-enantiomer. The method relies on the use of a strong base under controlled, anhydrous conditions to reversibly deprotonate the chiral center, allowing for the conversion of the unwanted (R)-enantiomer into a valuable racemic mixture. In contrast, in vivo chiral inversion is a very slow, non-enzymatic process of minor pharmacokinetic significance. The protocols and data presented herein provide a detailed guide for professionals in drug development, underscoring the importance of stereochemical control in the manufacturing of modern pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. Very slow chiral inversion of clopidogrel in rats: a pharmacokinetic and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clopidogrel - Wikipedia [en.wikipedia.org]
- 6. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. US20040024011A1 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7446200B2 - Rapid resolution process of clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph-form I - Google Patents [patents.google.com]
Preparation of (S)-(+)-Clopidogrel Bisulfate: A Technical Guide to Chiral Resolution of its Racemic Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel (B1663587), a potent antiplatelet agent, is therapeutically active only as its (S)-(+)-enantiomer. The synthesis of this crucial pharmaceutical ingredient often proceeds through a racemic mixture, necessitating an efficient and scalable chiral resolution step. This technical guide provides an in-depth overview of the predominant methods for the preparation of enantiomerically pure (S)-(+)-clopidogrel bisulfate from its racemic precursor. A detailed experimental protocol for the classical diastereomeric salt resolution using L-(-)-camphorsulfonic acid is presented, supplemented with quantitative data and process workflows. Alternative and emerging resolution strategies are also discussed, offering a comprehensive perspective for process development and optimization.
Introduction
Clopidogrel, chemically known as methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, is a widely prescribed thienopyridine-class antiplatelet agent.[1] It irreversibly blocks the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelet cell membranes, which is crucial for platelet aggregation and the subsequent formation of blood clots.[1] The pharmacological activity of clopidogrel resides exclusively in its (S)-(+)-enantiomer, while the (R)-(-)-enantiomer is therapeutically inactive. Consequently, the production of enantiomerically pure (S)-(+)-clopidogrel is of paramount importance for its clinical efficacy and safety.
The industrial synthesis of clopidogrel often yields a racemic mixture. Therefore, a critical step in its manufacturing is the chiral resolution of this racemate to isolate the desired (S)-(+)-enantiomer. This guide focuses on the core methodologies employed for this purpose, with a primary emphasis on the well-established diastereomeric salt formation technique.
Chiral Resolution Strategies for Racemic Clopidogrel
Several methods have been developed for the resolution of racemic clopidogrel. The choice of method often depends on factors such as scalability, cost-effectiveness, and achievable enantiomeric purity. The principal strategies include:
-
Diastereomeric Salt Resolution: This is the most common and industrially applied method. It involves reacting the racemic clopidogrel base with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. L-(-)-camphorsulfonic acid (L-CSA) is the most frequently used resolving agent for this purpose.[1][2]
-
Preferential Crystallization: This technique, also known as direct crystallization, is applicable when the racemic compound crystallizes as a conglomerate, which is a mechanical mixture of crystals of the two enantiomers.[3] By seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, the corresponding enantiomer can be selectively crystallized.[3][4]
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction (e.g., hydrolysis or esterification) on one of the enantiomers at a much faster rate than the other.[5][6] This results in a mixture of the unreacted, enantiomerically enriched substrate and the product of the other enantiomer, which can then be separated.
Diastereomeric Salt Resolution using L-(-)-Camphorsulfonic Acid: A Detailed Protocol
This section provides a comprehensive experimental protocol for the resolution of racemic clopidogrel using L-(-)-camphorsulfonic acid, followed by the preparation of (S)-(+)-clopidogrel bisulfate.
Overall Workflow
The entire process can be visualized as a three-stage workflow:
Experimental Protocols
Step 1: Preparation of Racemic Clopidogrel Free Base
The starting material for the resolution is the racemic clopidogrel free base. This is typically obtained from the hydrolysis of racemic clopidogrel bisulfate.
-
Protocol:
-
Charge racemic clopidogrel bisulfate (1.0 eq) and dichloromethane into a reactor.
-
Cool the mixture to approximately 0-5 °C.
-
Adjust the pH of the mixture to 7.5-8.0 with a 10% aqueous sodium carbonate solution.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water.
-
Concentrate the organic layer under vacuum to yield racemic clopidogrel free base as an oil.
-
Step 2: Formation and Resolution of (+)-Clopidogrel Camphorsulfonate
-
Protocol:
-
Dissolve the racemic clopidogrel free base (1.0 eq) in acetone.[1]
-
To this solution, add L-(-)-camphorsulfonic acid monohydrate (approximately 0.5-0.6 eq).[1][7]
-
Stir the reaction mixture at room temperature for an extended period (e.g., 18-48 hours) to allow for crystallization.[1][2] Seeding with a small amount of pure (+)-clopidogrel camphor (B46023) sulfonate can facilitate crystallization.[1]
-
Filter the precipitated solid and wash with cold acetone.
-
Dry the solid under vacuum to obtain (+)-clopidogrel camphor sulfonate.
-
Step 3: Liberation of (S)-(+)-Clopidogrel Free Base
-
Protocol:
-
Suspend the obtained (+)-clopidogrel camphor sulfonate (1.0 eq) in a mixture of dichloromethane and water.
-
Cool the mixture to 0-5 °C.
-
Adjust the pH to approximately 7.0 with a 10% aqueous sodium carbonate or sodium bicarbonate solution.[1]
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water.
-
Concentrate the organic layer under vacuum to yield (S)-(+)-clopidogrel free base.
-
Step 4: Preparation of (S)-(+)-Clopidogrel Bisulfate
-
Protocol:
-
Dissolve the (S)-(+)-clopidogrel free base (1.0 eq) in acetone.
-
Slowly add concentrated sulfuric acid (1.0 eq) while maintaining the temperature at 10-20°C.[1]
-
Stir the mixture for several hours to allow for complete precipitation.
-
Filter the solid, wash with acetone, and dry under vacuum to yield (S)-(+)-clopidogrel bisulfate.[1]
-
Data Presentation
The following tables summarize typical quantitative data for the key steps in the resolution process.
Table 1: Diastereomeric Salt Resolution of Racemic Clopidogrel
| Parameter | Value | Reference |
| Resolving Agent | L-(-)-Camphorsulfonic Acid | [1][2] |
| Molar Ratio (Racemic Clopidogrel : L-CSA) | 1 : 0.5 - 0.6 | [1][7] |
| Solvent | Acetone | [1] |
| Crystallization Time | 18 - 48 hours | [1][2] |
| Yield of (+)-Clopidogrel Camphorsulfonate | ~65% | [1] |
| Chiral Purity of (+)-Clopidogrel Camphorsulfonate | >99.5% | [1] |
Table 2: Conversion to (S)-(+)-Clopidogrel Bisulfate
| Parameter | Value | Reference |
| Starting Material | (S)-(+)-Clopidogrel Free Base | [1] |
| Reagent | Concentrated Sulfuric Acid | [1] |
| Solvent | Acetone | [1] |
| Overall Yield from Racemic Precursor | ~60-70% | [2] |
| Final Product Purity (HPLC) | >99.5% | [1] |
| Enantiomeric Excess (ee) | >99.6% | [2] |
Alternative Resolution Methodologies
While diastereomeric salt resolution is the industrial standard, alternative methods offer potential advantages in specific contexts.
Preferential Crystallization
This method is contingent on the racemic mixture forming a conglomerate. The racemic precursor, (±)-2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2,c]pyridine-5-yl-acetamide), has been identified as a conglomerate and successfully resolved via direct crystallization.[3]
Enzymatic Kinetic Resolution
Enzymatic methods offer a green chemistry approach to chiral resolution. Lipases, such as Candida rugosa lipase, have been shown to selectively catalyze the esterification of the carboxylic acid precursor of one of the clopidogrel enantiomers.[5] This approach can achieve high enantiomeric excess (ee > 94%).[5]
Conclusion
The preparation of enantiomerically pure (S)-(+)-clopidogrel bisulfate from its racemic precursor is a critical process in the manufacturing of this life-saving medication. Diastereomeric salt resolution with L-(-)-camphorsulfonic acid remains the most robust and widely implemented industrial method, consistently delivering high yields and excellent enantiomeric purity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of clopidogrel production. Furthermore, the exploration of alternative methods like preferential crystallization and enzymatic resolution highlights the ongoing innovation in the field of chiral separations, paving the way for potentially more efficient and sustainable manufacturing processes in the future.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Scalable clopidogrel bisulfate via preferential crystallization method. [wisdomlib.org]
- 5. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel [quickcompany.in]
A Technical Guide to the Resolution of Clopidogrel's Racemic Precursor by Direct Crystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The efficient synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Clopidogrel (B1663587), a widely used antiplatelet agent, requires its dextrorotatory (S)-enantiomer for therapeutic efficacy. This technical guide provides an in-depth overview of the direct crystallization method for the resolution of a key racemic precursor of Clopidogrel, (±)2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2,c]pyridine-5-yl-acetamide. This approach, leveraging the conglomerate nature of the precursor, offers an economical and environmentally friendly alternative to classical resolution techniques. This document details the experimental protocols, presents key quantitative data, and visualizes the process workflows.
Introduction
Chiral separation remains a critical challenge in the pharmaceutical industry. Traditional methods for resolving racemates, such as diastereomeric salt formation or chiral chromatography, can be resource-intensive. Direct crystallization of conglomerates, where the racemic mixture crystallizes as a physical mixture of separate enantiopure crystals, presents a more streamlined and scalable alternative.[1][2]
Recent studies have identified that the racemic precursor of Clopidogrel, (±)2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2,c]pyridine-5-yl-acetamide (I), exists as a conglomerate, making it an ideal candidate for resolution by direct crystallization.[1][3] This method allows for the separation of the desired (+)-enantiomer (II) from the (-)-enantiomer (III) without the need for chiral auxiliaries. Furthermore, the undesired enantiomer can be racemized and recycled, significantly improving the overall process efficiency.[1]
The Principle of Direct Crystallization of Conglomerates
A racemic mixture can crystallize in one of three forms: a racemic compound (a single crystal containing both enantiomers in equal amounts), a pseudoracemate (a solid solution), or a conglomerate (a mechanical mixture of crystals of the pure enantiomers).[4] Only conglomerates can be resolved by direct crystallization. The key to this process is to create a supersaturated solution of the racemate and then induce the crystallization of one enantiomer preferentially, typically by seeding with a crystal of the desired enantiomer.
Experimental Protocol: Direct Crystallization of Clopidogrel Precursor
The following protocol is based on the successful resolution of (±)2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2,c]pyridine-5-yl-acetamide.[1]
3.1. Materials and Equipment
-
Racemic (±)2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2,c]pyridine-5-yl-acetamide (I)
-
Seed crystals of the desired (+)-enantiomer (II)
-
Suitable solvent (e.g., methanol)
-
Crystallization vessel with overhead stirring and temperature control
-
Filtration apparatus
-
Heating and cooling system
3.2. Crystallization Procedure
-
A supersaturated solution of the racemic precursor (I) is prepared in a suitable solvent.
-
The solution is seeded with a small amount of pure crystals of the desired (+)-enantiomer (II).
-
The mixture is gradually cooled to 30-35°C under slow overhead stirring to induce crystallization.
-
The crystallized solid, enriched in the (+)-enantiomer (II), is collected by filtration.
-
The filtrate, now enriched in the (-)-enantiomer (III), is heated to dissolve any remaining solids.
-
The filtrate is then cooled, and the crude (-)-enantiomer (III) is collected by filtration.
-
Steps 3 to 6 can be repeated until the starting racemic compound is exhausted.
3.3. Racemization of the Undesired Enantiomer
The undesired (-)-enantiomer (III) can be racemized back to the starting racemic compound (I) by treatment with a base, such as sodium hydroxide.[1] This allows for the recycling of the undesired enantiomer, making the process highly efficient and economical.
Data Presentation
The following table summarizes the quantitative data obtained from the direct crystallization resolution of the clopidogrel precursor.[1]
| Parameter | Value |
| Yield of crude (+)-enantiomer (II) | Not explicitly stated, but the process is described as having "good chemical yield". |
| Yield of crude (-)-enantiomer (III) | 85% |
| Melting Point of (-)-enantiomer (III) | 151-153°C |
| Specific Rotation of (-)-enantiomer (III) | [α]D25 -39° (c=1, methanol) |
| Chiral HPLC Purity of (-)-enantiomer (III) | 99.38% |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the workflow for the direct crystallization and recycling process.
Caption: Workflow of direct crystallization and recycling.
5.2. Logical Relationship of the Resolution Process
This diagram outlines the logical flow from the racemic mixture to the separated enantiomers and the recycling loop.
References
Investigating the Metabolic Activation Pathway of Clopidogrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel (B1663587), a thienopyridine derivative, is a cornerstone of antiplatelet therapy for the prevention of thromboembolic events. As a prodrug, its therapeutic efficacy is entirely dependent on a complex, two-step metabolic activation process primarily occurring in the liver. This technical guide provides an in-depth exploration of the enzymatic pathways responsible for converting clopidogrel into its active thiol metabolite. It consolidates quantitative data on enzyme kinetics and contributions, details key experimental protocols for studying this pathway, and presents visual diagrams of the metabolic cascade and associated experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Clopidogrel is widely prescribed to reduce the risk of myocardial infarction, stroke, and other cardiovascular events.[1] Its mechanism of action involves the irreversible inhibition of the P2Y12 purinergic receptor on platelets, which blocks ADP-mediated platelet activation and aggregation.[1][2] However, clopidogrel itself is inactive and must undergo biotransformation to exert its pharmacological effect.[1][3] This metabolic activation is a critical determinant of its antiplatelet activity, and variability in this process, often due to genetic polymorphisms in the metabolizing enzymes, can lead to significant differences in patient response.[4][5] Understanding the intricacies of this pathway is therefore paramount for optimizing antiplatelet therapy and developing novel therapeutics.
The Two-Step Metabolic Activation Pathway
The conversion of clopidogrel to its active form is a sequential process involving multiple enzymes. A significant portion of orally administered clopidogrel, approximately 85%, is rapidly hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative, representing a major metabolic shunt.[1][6][7] The remaining 15% of the clopidogrel dose enters the two-step oxidative pathway to generate the active metabolite.[3][8]
Step 1: Formation of 2-oxo-clopidogrel
The initial oxidative step involves the conversion of the parent clopidogrel to the intermediate metabolite, 2-oxo-clopidogrel. This reaction is catalyzed by several cytochrome P450 (CYP) isoenzymes.[5][9] In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP1A2, CYP2B6, and CYP2C19 as the primary contributors to this step.[3][4][10]
Step 2: Formation of the Active Thiol Metabolite
The intermediate, 2-oxo-clopidogrel, is subsequently converted to the active thiol metabolite. This second oxidative step is also mediated by a consortium of CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[3][5][10] The active metabolite is a highly reactive and unstable molecule that readily forms a disulfide bridge with a cysteine residue on the P2Y12 receptor.[5]
There has been some debate in the scientific literature regarding the role of paraoxonase-1 (PON1), a serum esterase, in this second step.[4][11] While some studies have suggested its involvement, others indicate that PON1 may only contribute to the formation of a minor, inactive thiol metabolite isomer.[11] The consensus remains that CYP enzymes are the principal catalysts for the formation of the pharmacologically active metabolite.[11]
Quantitative Analysis of Enzyme Contributions and Kinetics
The relative contribution of each CYP isoenzyme to the metabolic activation of clopidogrel has been a subject of extensive research, with some conflicting findings depending on the in vitro system used.[4] The following tables summarize the available quantitative data.
Table 1: Relative Contribution of CYP Isoenzymes to the Formation of 2-oxo-clopidogrel
| CYP Isoenzyme | Relative Contribution (%) | Reference |
| CYP1A2 | 35.8 | [3][10] |
| CYP2B6 | 19.4 | [3][10] |
| CYP2C19 | 44.9 | [3][10] |
Table 2: Relative Contribution of CYP Isoenzymes to the Formation of the Active Thiol Metabolite from 2-oxo-clopidogrel
| CYP Isoenzyme | Relative Contribution (%) | Reference |
| CYP2B6 | 32.9 | [3][10] |
| CYP2C9 | 6.76 | [3][10] |
| CYP2C19 | 20.6 | [3][10] |
| CYP3A4 | 39.8 | [3][10] |
Table 3: Enzyme Kinetic Parameters for Clopidogrel Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP3A4 | Clopidogrel | 14 ± 1 | 6.7 ± 1 | [12] |
| CYP2C19 | Clopidogrel | 14.3 (KI) | 0.0557 min-1 (kinact) | [13] |
| CYP2B6 | Clopidogrel | 0.5 (KI) | 0.35 min-1 (kinact) | [14] |
Note: Some studies report inactivation kinetics (KI and kinact) for mechanism-based inhibitors like clopidogrel.
Experimental Protocols
In Vitro Metabolism of Clopidogrel using Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for assessing the formation of clopidogrel metabolites in a pooled HLM incubation system.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Clopidogrel
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
2-bromo-3'-methoxyacetophenone (MPB) for stabilizing the active metabolite
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., ticlopidine (B1205844) or isotopically labeled metabolites)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of clopidogrel in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2-1 mg/mL protein concentration) in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the clopidogrel substrate to the incubation mixture. The final substrate concentration should be chosen based on the desired kinetic analysis (e.g., a range of concentrations for determining Km and Vmax).
-
Add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate the mixture at 37°C with shaking for a defined period (e.g., 0-60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard and the stabilizing agent MPB.
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Recombinant CYP Enzyme Assays
This protocol describes the use of recombinant human CYP enzymes (e.g., expressed in baculovirus-infected insect cells) to determine the contribution of individual isoenzymes.
Materials:
-
Recombinant human CYP isoenzymes (e.g., CYP1A2, CYP2B6, CYP2C19, CYP2C9, CYP3A4)
-
Cytochrome P450 reductase
-
Liposomes (e.g., phosphatidylcholine)
-
Other materials as listed in the HLM protocol.
Procedure:
-
Reconstitute the recombinant CYP enzyme, reductase, and liposomes according to the manufacturer's instructions.
-
The incubation procedure is similar to the HLM protocol, with the recombinant enzyme system replacing the HLMs.
-
Run parallel incubations with each CYP isoenzyme of interest to determine its specific activity towards clopidogrel and 2-oxo-clopidogrel.
-
Quantify the formation of 2-oxo-clopidogrel and the active metabolite for each isoenzyme using a validated LC-MS/MS method.
-
The relative contribution of each isoenzyme can be calculated based on its metabolic rate and its relative abundance in the human liver.
LC-MS/MS Quantification of Clopidogrel and its Metabolites
A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of the parent drug and its various metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC™ sub-2µm-C18).[15]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Clopidogrel: m/z 322.1 → 212.0
-
Clopidogrel Carboxylic Acid: m/z 308.1 → 198.1
-
MPB-derivatized Active Metabolite: m/z 504.1 → 354.1
-
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Visualizing the Pathway and Workflows
Metabolic Activation Pathway of Clopidogrel
Caption: The metabolic activation pathway of clopidogrel.
Experimental Workflow for In Vitro Metabolism Study
References
- 1. Inhibition of carboxylesterase-1 alters clopidogrel metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. novapublishers.com [novapublishers.com]
- 4. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. [PDF] Carboxylesterase 1 as a Determinant of Clopidogrel Metabolism and Activation | Semantic Scholar [semanticscholar.org]
- 7. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HUMAN PARAOXONASE-1 (PON1): GENE STRUCTURE AND EXPRESSION, PROMISCUOUS ACTIVITIES AND MULTIPLE PHYSIOLOGICAL ROLES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Antiplatelet Era: An In-depth Technical Guide to the Early Studies of Thienopyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational preclinical and clinical research that established the thienopyridine class of drugs as potent antiplatelet agents. We will explore the early quantitative data, detailed experimental methodologies, and the nascent understanding of the signaling pathways that paved the way for the development of crucial therapies for cardiovascular disease.
Introduction: The Quest for Potent Platelet Inhibition
In the landscape of antithrombotic therapy, the late 20th century saw a pressing need for alternatives and adjuncts to aspirin. The discovery of the thienopyridine class of compounds, initially with ticlopidine (B1205844) and later with its analogue clopidogrel (B1663587), marked a significant milestone. These agents demonstrated a novel mechanism of action, targeting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, a critical pathway in thrombus formation. This guide revisits the seminal studies that first characterized their antiplatelet properties, providing a granular look at the data and methods that built the foundation for their clinical use.
Quantitative Analysis of Antiplatelet Efficacy
The early investigations into thienopyridines meticulously quantified their inhibitory effects on platelet aggregation. The following tables summarize the key findings from these pioneering preclinical and clinical studies.
Table 1: Preclinical Antiplatelet Activity of Ticlopidine in Rats
| Agonist | Ticlopidine Dose (mg/kg, oral) | Inhibition of Platelet Aggregation | Reference |
| ADP | 30 | Effective Inhibition | [1] |
| Collagen | 30 | Effective Inhibition | [1] |
| Thrombin | 30 | Effective Inhibition | [1] |
| Arachidonic Acid | 30 | Effective Inhibition | [1] |
Table 2: Early Human Studies on Ticlopidine's Antiplatelet Effects
| Ticlopidine Dose | Agonist | Inhibition of Platelet Aggregation | Study Details | Reference |
| 250 mg b.i.d. for 7 days | ADP | Significant Inhibition | 15 individuals | [2] |
| 250 mg (single dose) | ADP | ~47% | Human volunteers | [3] |
| 500 mg (single dose) | ADP | ~75% | Human volunteers | [3] |
| 200 mg/day (maintenance) | 5 µM ADP | 38% ± 15% | 50 patients on aspirin | [4] |
| 200 mg/day (maintenance) | 20 µM ADP | 51% ± 12% | 50 patients on aspirin | [4] |
Table 3: Early Preclinical and Phase I Clinical Studies of Clopidogrel's Antiplatelet Activity
| Species | Clopidogrel Dose | Agonist (Concentration) | Mean Inhibition of Platelet Aggregation | Time Point | Reference |
| Human | 100 mg (single dose) | 5 µM ADP | 12% ± 6% | 2 hours | [5] |
| Human | 100 mg (single dose) | 5 µM ADP | 17% ± 7% | 24 hours | [5] |
| Human | 400 mg (single dose) | 5 µM ADP | 42% ± 6% | 2 hours | [5] |
| Human | 400 mg (single dose) | 5 µM ADP | 43% ± 9% | 24 hours | [5] |
| Human | 600 mg (single dose) | 5 µM ADP | No further increase from 400 mg | - | [5] |
| Human | 75 mg/day (maintenance) | 5 µM ADP | ~30-40% | 6-12 weeks | [6] |
| Human | 75 mg/day (maintenance) | - | 40-60% inhibition at steady state | Days 3-7 | [7] |
| Washed Human Platelets | 1.9 ± 0.3 µM (IC50) | 6 µM ADP | 50% | In vitro | [8] |
| Washed Human Platelets | 30 µM | 6 µM ADP | 70% ± 1% | In vitro | [8] |
Experimental Protocols: Unveiling the Antiplatelet Action
The primary method used in these early studies to assess platelet function was Light Transmission Aggregometry (LTA) . The following is a detailed, generalized protocol synthesized from the methodologies described in the foundational papers.
Principle of Light Transmission Aggregometry
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through and be detected by a photometer.
Experimental Workflow for Ex Vivo Platelet Aggregation Studies
The following workflow outlines the typical steps involved in assessing the antiplatelet effects of orally administered thienopyridines in early human and animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Antiplatelet effect of 50-mg maintenance dose of clopidogrel compared to 200 mg ticlopidine: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clopidogrel pharmacokinetics and pharmacodynamics vary widely despite exclusion or control of polymorphisms (CYP2C19, ABCB1, PON1), noncompliance, diet, smoking, co-medications (including proton pump inhibitors), and pre-existent variability in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. de-vhl.nl [de-vhl.nl]
Methodological & Application
Application Notes and Protocols: In Vitro Platelet Aggregation Assay for Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel (B1663587) is a widely prescribed antiplatelet agent, acting as a prodrug that, once metabolized into its active form, irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2] This inhibition blocks platelet activation and aggregation, a critical process in the pathophysiology of thrombosis.[3] Consequently, clopidogrel is a cornerstone in the prevention of cardiovascular events in patients with acute coronary syndrome, recent myocardial infarction, recent stroke, or established peripheral arterial disease. The in vitro assessment of clopidogrel's efficacy is crucial for both preclinical drug development and clinical research. Light Transmission Aggregometry (LTA) is the gold-standard method for evaluating platelet function and the impact of antiplatelet agents.[4][5]
These application notes provide a comprehensive protocol for the in vitro platelet aggregation assay using LTA to characterize the inhibitory activity of clopidogrel's active metabolite.
Mechanism of Action of Clopidogrel
Clopidogrel is a thienopyridine prodrug that requires a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 enzymes, to form its active thiol metabolite.[6][7][8] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[1][9] The P2Y12 receptor is a G protein-coupled receptor that, upon activation by ADP, initiates a signaling cascade that leads to platelet aggregation.[10][11]
By blocking the P2Y12 receptor, the active metabolite of clopidogrel prevents the downstream signaling events, including the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of the phosphoinositide 3-kinase (PI3K) pathway.[11] The ultimate effect is the inhibition of the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, which is necessary for fibrinogen binding and the subsequent aggregation of platelets.[12]
Signaling Pathway of P2Y12 Receptor and Inhibition by Clopidogrel's Active Metabolite
Caption: P2Y12 signaling and clopidogrel inhibition.
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol details the in vitro assessment of the inhibitory effect of clopidogrel's active metabolite on ADP-induced platelet aggregation using LTA.
Materials and Reagents
-
Whole blood from healthy, consenting human donors who have not taken any antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) (for blood collection)
-
Clopidogrel Active Metabolite (or a suitable stabilized analogue)
-
Adenosine Diphosphate (ADP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO) for dissolving the test compound
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Light Transmission Aggregometer
Experimental Workflow
Caption: LTA experimental workflow.
Detailed Methodology
-
Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Gently invert the tubes to mix. All subsequent steps should be performed at room temperature.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of straw-colored plasma (PRP) and transfer it to a polypropylene (B1209903) tube. Avoid disturbing the buffy coat.
-
Allow the PRP to rest for at least 30 minutes before use. Assays should be completed within 4 hours of blood collection.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
After removing the PRP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.
-
Collect the supernatant (PPP).
-
-
Platelet Count Adjustment (Optional but Recommended):
-
Determine the platelet count in the PRP using a hematology analyzer.
-
If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with autologous PPP.
-
-
Instrument Setup:
-
Turn on the LTA instrument and allow it to warm up to 37°C.
-
Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
-
-
Assay Procedure:
-
Pipette an appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes with stirring (typically 900-1200 rpm).
-
Add a small volume (e.g., 5 µL) of either vehicle (e.g., 0.5% DMSO) or varying concentrations of the clopidogrel active metabolite to the PRP and incubate for 2-5 minutes.
-
Initiate the recording of light transmission.
-
Add a specific concentration of ADP (e.g., 5-20 µM) to the cuvette to induce platelet aggregation.[5][13] A concentration of 10 µM ADP is often considered adequate for assessing the effects of clopidogrel.[13]
-
Record the aggregation for 5-10 minutes, until a maximal and stable aggregation response is observed in the control (vehicle-treated) sample.
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of platelet aggregation.
-
Calculate the percentage inhibition of aggregation for each concentration of the clopidogrel active metabolite relative to the vehicle control using the following formula: % Inhibition = [1 - (Maximal Aggregation with Compound / Maximal Aggregation with Vehicle)] x 100
-
Plot the percentage inhibition against the log concentration of the clopidogrel active metabolite to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation).
-
Data Presentation
The following tables summarize quantitative data on the in vitro and ex vivo effects of clopidogrel on platelet aggregation.
Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation by Clopidogrel
| Parameter | Agonist | Platelet Preparation | IC50 Value (µM) | Reference |
| Clopidogrel | 6 µM ADP | Washed Human Platelets | 1.9 ± 0.3 | [1][12] |
| Clopidogrel | ADP | Human Platelet-Rich Plasma | 3291.07 | [14] |
Note: The significant difference in IC50 values between washed platelets and platelet-rich plasma highlights the influence of plasma proteins on the in vitro activity of clopidogrel itself (not its active metabolite).
Table 2: Ex Vivo Inhibition of ADP-Induced Platelet Aggregation after a Single Oral Dose of Clopidogrel in Healthy Volunteers
| Clopidogrel Dose | ADP Concentration | Time Point | Mean Inhibition of Platelet Aggregation (%) | Reference |
| 100 mg | 5 µM | 2 hours | 12 ± 6 | [2] |
| 400 mg | 5 µM | 2 hours | 42 ± 6 | [2] |
| 100 mg | 5 µM | 24 hours | 17 ± 7 | [2] |
| 400 mg | 5 µM | 24 hours | 43 ± 9 | [2] |
Table 3: Ex Vivo ADP-Induced Platelet Aggregation in Patients on Clopidogrel Therapy
| Treatment Group | Agonist | Mean Platelet Aggregation (%) | Reference |
| Clopidogrel (75 mg/day) | 5 µM ADP | 13.7 ± 7.0 | [3] |
| Aspirin (B1665792) (100 mg/day) | ADP | 44.7 ± 2.9 | [10] |
| Clopidogrel + Aspirin | ADP | 26.6 ± 2.7 | [10] |
Conclusion
The in vitro platelet aggregation assay using Light Transmission Aggregometry is a robust and essential tool for characterizing the antiplatelet effects of clopidogrel's active metabolite. The detailed protocol and data presented in these application notes provide a framework for researchers to conduct these assays in a standardized and reproducible manner. Understanding the in vitro potency and mechanism of action of P2Y12 inhibitors like clopidogrel is fundamental for the development of novel antithrombotic therapies and for advancing our knowledge of platelet biology.
References
- 1. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-dose pharmacodynamics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relation between clopidogrel active metabolite levels and different platelet aggregation methods in patients receiving clopidogrel and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the interpretation of light transmission aggregometry for evaluation of platelet aggregation inhibition by clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Simultaneous Determination of Clopidogrel and its Metabolites by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel (B1663587) is an antiplatelet prodrug that requires metabolic activation to exert its therapeutic effect. A significant portion, around 85-90%, of the administered dose is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid metabolite (Clopidogrel Carboxylic Acid, CLO-CA). The remaining portion is metabolized in a two-step process by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP1A2, CYP2B6, CYP2C9, and CYP3A4, to form an intermediate, 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite (CLO-TH).[1][2] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation.[3] Given the complex metabolic pathway and the importance of the active metabolite in clinical efficacy, a robust and sensitive analytical method for the simultaneous determination of clopidogrel and its key metabolites is crucial for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies. This document provides a detailed HPLC-MS/MS method for this purpose.
Metabolic Pathway of Clopidogrel
The metabolic activation and inactivation of clopidogrel is a complex process primarily occurring in the liver. The following diagram illustrates the major metabolic pathways.
References
Application Note: Chiral HPLC Method for the Enantiomeric Separation of Clopidogrel
Introduction
Clopidogrel (B1663587), an antiplatelet agent, exists as a racemic mixture of two enantiomers. The pharmacologically active form is the (S)-enantiomer, while the (R)-enantiomer is inactive and considered an impurity.[1] Therefore, the development of stereoselective analytical methods is crucial for the quality control of clopidogrel in bulk drug substances and pharmaceutical formulations. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the efficient separation of clopidogrel enantiomers.
Instrumentation and columns
A standard HPLC system equipped with a UV detector is suitable for this method. The key to the separation is the use of a chiral stationary phase (CSP). Several polysaccharide-based columns have proven effective for resolving clopidogrel enantiomers.
Chromatographic Conditions
The following table summarizes a selection of successful chromatographic conditions reported for the chiral separation of clopidogrel. Researchers can select and optimize these conditions based on their available instrumentation and specific requirements.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) | Method 3 (Reversed-Phase) |
| Chiral Stationary Phase | Chiralcel OJ-RH (150 x 4.6 mm)[2][3] | Chiralcel OD-H (250 x 4.6 mm)[4][5] | Lux Cellulose-3 (250 x 4.6 mm, 3 µm)[6] |
| Mobile Phase | Methanol / Water (100:15, v/v)[2][3] | n-Hexane / Ethanol (70:30, v/v)[3] | Methanol / Formic Acid (100:0.1, v/v)[6] |
| Flow Rate | 1.0 mL/min[3] | 2.0 mL/min[5] | 0.8 mL/min[6] |
| Column Temperature | 25°C[3] | 30°C to 40°C[4] | 20°C[6] |
| Detection Wavelength | 226 nm[3] | 215 nm[5] | Not Specified, MS/MS detection used[6] |
| Injection Volume | 10 µL[4] | 10 µL[4] | Not Specified |
| (S)-Clopidogrel Retention Time | Approx. 15 min[7] | Not Specified | 7.214 min[6] |
| (R)-Clopidogrel Retention Time | Approx. 20 min[7] | Not Specified | 5.595 min[6] |
Experimental Protocols
1. Standard and Sample Preparation Protocol
This protocol outlines the steps for preparing standard and sample solutions for the chiral HPLC analysis of clopidogrel.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of clopidogrel bisulfate reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase to be used for the analysis.
-
Sonicate for 10 minutes to ensure complete dissolution.[4]
-
Dilute to the mark with the mobile phase and mix well. This yields a standard solution with a concentration of approximately 0.1 mg/mL.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of clopidogrel tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to 100 mg of clopidogrel into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
2. HPLC System Operation and Analysis Protocol
This protocol details the procedure for setting up the HPLC system and performing the analysis.
-
System Startup and Equilibration:
-
Turn on the HPLC system components: pump, detector, and column oven.
-
Set the mobile phase flow rate, column temperature, and detector wavelength according to the chosen method from the table above.
-
Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject the standard solution to determine the retention times of the (S)- and (R)-clopidogrel enantiomers.
-
Inject the sample solutions for analysis.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
-
-
System Shutdown:
-
After completing the analysis, flush the column with an appropriate storage solvent (e.g., isopropanol (B130326) or as recommended by the column manufacturer).
-
Turn off the HPLC system components.
-
Visualizations
Caption: Experimental workflow for the chiral HPLC analysis of clopidogrel.
Caption: Mechanism of clopidogrel enantiomer separation on a chiral stationary phase.
Caption: Key parameters for the validation of a chiral HPLC method.
References
- 1. hplc.eu [hplc.eu]
- 2. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LC-MS/MS Bioanalytical Method Validation for Clopidogrel in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel (B1663587) is an antiplatelet pro-drug that requires metabolic activation to exert its therapeutic effect. A significant portion of the administered dose is hydrolyzed to an inactive carboxylic acid metabolite, while a smaller fraction is oxidized by cytochrome P450 enzymes to form an active thiol metabolite.[1][2] Due to its critical role in clinical therapies for preventing atherothrombotic events, a robust, sensitive, and specific bioanalytical method for the quantification of clopidogrel in human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1][3] This document provides detailed protocols for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of clopidogrel in human plasma, adhering to the principles outlined in regulatory guidelines such as those from the FDA and EMA.[1][4][5]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
Chemicals and Solvents:
-
Acetonitrile (B52724) (HPLC grade)[6][7]
-
Methanol (HPLC grade)[3]
-
Hexane-ethyl acetate (B1210297) mixture[6]
-
Ammonium (B1175870) buffer (pH 6.8)[3][8]
-
Ultrapure water
-
-
Biological Matrix:
-
Drug-free human plasma (with K3-EDTA as anticoagulant)[6]
-
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required.[3][6][8]
-
HPLC System: Agilent 1200 series or equivalent[6]
-
Mass Spectrometer: Sciex API 4000 or Agilent 6410 Triple Quadrupole or equivalent[6][8]
-
Analytical Column: Zorbax SB-C8 or C18 column (e.g., 50 mm x 4.6 mm, 5 µm)[6][8]
Preparation of Stock and Working Solutions
-
Stock Solutions (0.2 mg/mL):
-
Working Standard Solutions:
-
Prepare serial dilutions of the clopidogrel stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution:
-
Dilute the clopidogrel-d3 stock solution with acetonitrile to a final concentration of 25 ng/mL.[3]
-
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene (B1209903) centrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 300 µL of human plasma into the corresponding tubes.[3][8]
-
For all tubes except the blank, add 50 µL of the internal standard working solution (25 ng/mL Ticlopidine or an appropriate concentration of clopidogrel-d3).[3]
-
For calibration standards and QC samples, spike with the respective working standard solutions.
-
Add 1.5 mL of diethyl ether as the extraction solvent.[3][8]
-
Vortex the tubes for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[6][8]
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
Method Validation
The bioanalytical method was validated according to international guidelines.[3] The following parameters were assessed:
Selectivity and Specificity
Selectivity was evaluated by analyzing blank human plasma from at least six different sources to check for interferences at the retention times of clopidogrel and the internal standard.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was determined by analyzing calibration curves prepared at eight concentration levels ranging from 10 pg/mL to 12,000 pg/mL.[8] The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) should be ≥ 0.99.[6] The LLOQ is the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.
Precision and Accuracy
Intra- and inter-day precision and accuracy were determined by analyzing QC samples at four concentration levels: LLOQ, low QC, medium QC, and high QC. The precision (expressed as the coefficient of variation, CV%) should be ≤ 15% (≤ 20% for LLOQ), and the accuracy (expressed as the percentage of the nominal value) should be within 85-115% (80-120% for LLOQ).[6]
Recovery and Matrix Effect
The extraction recovery of clopidogrel was determined by comparing the peak areas of extracted QC samples with those of unextracted samples (spiked into the mobile phase). The matrix effect was evaluated by comparing the peak areas of clopidogrel spiked into post-extraction blank plasma with those of clopidogrel in the mobile phase.
Stability
The stability of clopidogrel in human plasma was assessed under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.[1][3]
-
Short-Term Stability: At room temperature for a specified period.[3]
-
Long-Term Stability: Stored at -80°C for an extended duration.[3][9]
-
Autosampler Stability: In the autosampler at a controlled temperature.[1]
Data Presentation
Table 1: LC-MS/MS System Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C8 (50 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid (50:50, v/v)[6] |
| Flow Rate | 0.9 mL/min[8] |
| Column Temperature | 50°C[3][8] |
| Injection Volume | 10 µL[6][8] |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][8] |
| MRM Transition (Clopidogrel) | m/z 322.1 → 212.1[6][8] |
| MRM Transition (Clopidogrel-d3) | m/z 327.0 → 217.0[6][8] |
Table 2: Calibration Curve and LLOQ
| Parameter | Result |
| Linearity Range | 10 - 12,000 pg/mL[8] |
| Regression Equation | y = mx + c |
| Weighting Factor | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.9993[3][8] |
| LLOQ | 10 pg/mL[8] |
Table 3: Precision and Accuracy
| QC Concentration (pg/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ (10) | < 20% | 80 - 120% | < 20% | 80 - 120% |
| Low QC | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Mid QC | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 4: Recovery and Matrix Effect
| QC Concentration | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | > 80%[6] | Within acceptable limits |
| Mid QC | > 80%[6] | Within acceptable limits |
| High QC | > 80%[6] | Within acceptable limits |
Table 5: Stability
| Stability Test | Condition | Result |
| Freeze-Thaw Stability | 3 cycles | Stable[3] |
| Short-Term Stability | Room temperature for 8 hours | Stable[9] |
| Long-Term Stability | -80°C for 45 days | Stable[9] |
| Autosampler Stability | 4°C for 24 hours | Stable[1] |
Visualization
Caption: Experimental workflow for LC-MS/MS bioanalysis of clopidogrel.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphyonline.com [graphyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. elearning.unite.it [elearning.unite.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Clopidogrel Efficacy with Light Transmission Aggregometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel (B1663587) is a widely prescribed antiplatelet agent crucial in the prevention of thrombotic events in patients with cardiovascular disease. It is a prodrug that is metabolized into an active form, which then irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelets.[1][2] This inhibition prevents platelet activation and aggregation, thereby reducing the risk of clot formation.[3][4] However, there is significant inter-individual variability in the response to clopidogrel, leading to insufficient platelet inhibition in some patients, a phenomenon known as "clopidogrel resistance" or "high on-treatment platelet reactivity" (HPR).[5][6]
Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function ex vivo.[7][8][9] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. For assessing clopidogrel efficacy, adenosine (B11128) diphosphate (B83284) (ADP) is the specific agonist used, as clopidogrel directly targets the ADP-mediated pathway of platelet activation.[10] These application notes provide a detailed protocol for using LTA to evaluate the pharmacodynamic effects of clopidogrel.
Principle of Light Transmission Aggregometry (LTA)
LTA measures the aggregation of platelets in platelet-rich plasma (PRP). The principle is based on the change in light transmission through a stirred suspension of platelets at 37°C.[11] Initially, the PRP is cloudy, and light transmission is low. Upon the addition of a platelet agonist, such as ADP, platelets activate and aggregate, forming larger clumps. This process increases the clarity of the plasma, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time, generating an aggregation curve. The extent of aggregation is quantified as the percentage of light transmission relative to a platelet-poor plasma (PPP) sample, which represents 100% aggregation.[9]
Clopidogrel's Mechanism of Action and the P2Y12 Signaling Pathway
Clopidogrel is a thienopyridine-class antiplatelet prodrug.[1] After oral administration, it undergoes metabolism in the liver by cytochrome P450 enzymes, primarily CYP2C19, to form an active thiol metabolite.[2] This active metabolite selectively and irreversibly binds to the P2Y12 receptor on the platelet surface, forming a disulfide bridge.[1][2]
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, when activated by ADP, couples to the inhibitory G protein, Gi.[12] This activation leads to two primary signaling cascades that promote platelet aggregation:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13][14] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is associated with the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[13]
-
Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunit activates PI3K, which in turn activates downstream signaling molecules like Akt.[14][15] This pathway also contributes to the conformational change and activation of the GPIIb/IIIa receptor.[14]
The activated GPIIb/IIIa receptor binds to fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation and thrombus formation.[12] By irreversibly blocking the P2Y12 receptor, clopidogrel's active metabolite prevents these downstream signaling events, thereby inhibiting ADP-induced platelet aggregation for the lifespan of the platelet (7-10 days).[2]
Figure 1: Clopidogrel's metabolic activation and mechanism of action.
Figure 2: The P2Y12 receptor signaling pathway in platelets and the inhibitory effect of clopidogrel.
Experimental Protocol
This protocol outlines the steps for assessing ADP-induced platelet aggregation using LTA.
Materials and Reagents
-
Blood collection tubes with 3.2% sodium citrate (B86180) anticoagulant
-
Platelet agonists: Adenosine Diphosphate (ADP)
-
Aggregometer (e.g., Chrono-log Model 700, TA-8V)
-
Calibrated pipettes
-
Plastic cuvettes with stir bars
-
Centrifuge
-
Water bath or heating block at 37°C
Sample Collection and Preparation
-
Blood Collection: Draw whole blood by clean venipuncture into a 3.2% sodium citrate tube. The first few milliliters of blood should be discarded to avoid activation of platelets by tissue factors.[16] Mix gently by inverting the tube 3-5 times.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 120-200 x g) for 5-10 minutes at room temperature.[8][16] This will separate the blood into layers, with the PRP as the supernatant.
-
PRP Harvesting: Carefully remove the PRP using a plastic pipette and transfer it to a clean plastic tube. Keep the PRP at room temperature and use it within 3-4 hours of blood collection.[16]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 1200-1500 x g) for 10-15 minutes to pellet the remaining cellular components.[8]
-
PPP Harvesting: Collect the supernatant, which is the PPP, and transfer it to a separate plastic tube.
LTA Procedure
Figure 3: Experimental workflow for LTA analysis of platelet function.
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration:
-
Pipette the required volume of PPP (e.g., 280 µL) into a cuvette with a stir bar. Place it in the appropriate channel of the aggregometer. Set this as 100% aggregation (maximum light transmission).
-
Pipette the same volume of PRP into another cuvette with a stir bar. Place it in the corresponding channel. Set this as 0% aggregation (baseline light transmission).
-
-
Assay:
-
Pipette a fresh aliquot of PRP into a new cuvette with a stir bar.
-
Place the cuvette in the sample well of the aggregometer and allow it to incubate at 37°C with stirring for approximately 2-3 minutes to stabilize.[17]
-
Add the ADP agonist at the desired final concentration (e.g., 5, 10, or 20 µmol/L).[7][18]
-
Record the change in light transmission for 5-6 minutes.[17]
-
Data Presentation and Interpretation
The primary output of an LTA experiment is the maximum platelet aggregation (MPA), expressed as a percentage. When assessing clopidogrel efficacy, both peak (maximal) and late (e.g., at 5 minutes) aggregation can be measured.[18] Late aggregation is often preferred as it is less affected by spontaneous disaggregation.[18]
Table 1: Recommended ADP Concentrations for LTA
| ADP Concentration (µmol/L) | Rationale | Reference |
| 5 | Commonly used, but may show more spontaneous disaggregation. | [8][18] |
| 10 | Considered adequate for identifying residual platelet reactivity and is recommended for standardization. | [7] |
| 20 | Results in less spontaneous disaggregation and provides highly concordant results with 10 µmol/L. | [7][18] |
Table 2: Interpretation of LTA Results for Clopidogrel Efficacy
| Patient Status | Typical ADP-induced Aggregation | Interpretation | Reference |
| Normal Responder | Low (e.g., <40-50%) | Adequate platelet inhibition by clopidogrel. | [19] |
| Poor Responder (HPR) | High (e.g., ≥40-53.2%) | Insufficient platelet inhibition, potential "clopidogrel resistance." | [8][19] |
Note: Cutoff values can vary between laboratories and patient populations. It is recommended that each laboratory establishes its own reference ranges.
A study on patients undergoing flow diversion for intracranial aneurysms found that an ADP assay value of ≥40% was optimal for predicting thromboembolic complications.[19] Another study on Chinese patients undergoing coronary stenting identified a cutoff of ≥53.2% to predict major adverse cardiovascular events (MACE).[8]
Table 3: Expected Platelet Aggregation Values (Illustrative)
| Treatment Group | Agonist | Expected Max Aggregation (%) |
| Untreated Healthy Control | ADP (5 µmol/L) | 60 - 80% |
| Clopidogrel-Treated (Good Responder) | ADP (5 µmol/L) | < 40% |
| Clopidogrel-Treated (Poor Responder) | ADP (5 µmol/L) | ≥ 40% |
Limitations and Considerations
-
Standardization: LTA is susceptible to pre-analytical and analytical variables, including the type of aggregometer and the source of reagents, which can influence results.[11][20]
-
Labor-Intensive: The procedure is time-consuming and requires trained personnel.[21]
-
Sample Stability: Platelet function is time-sensitive, and assays must be performed within a few hours of blood collection.[16][22]
-
Drug Interference: Other medications, such as aspirin (B1665792) and non-steroidal anti-inflammatory drugs, can affect platelet function and should be documented.[23]
-
Clinical Correlation: While LTA is the gold standard, the correlation between LTA results and clinical outcomes is not always absolute, and the definition of "clopidogrel resistance" can be assay-dependent.[24]
Conclusion
Light Transmission Aggregometry is a robust and specific method for assessing the pharmacodynamic effect of clopidogrel on platelet function. By measuring ADP-induced platelet aggregation, researchers and clinicians can gain valuable insights into an individual's response to therapy, identify potential non-responders, and guide the development of new antiplatelet agents. Adherence to standardized protocols and careful interpretation of results are essential for obtaining reliable and meaningful data.
References
- 1. Clopidogrel - Wikipedia [en.wikipedia.org]
- 2. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clopidogrel – Mechanism, Uses, Side Effects & Interactions | Platelet Aggregation Inhibitors [vhtc.org]
- 5. longdom.org [longdom.org]
- 6. Monitoring the effectiveness of antiplatelet therapy: opportunities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing of Light Transmittance Aggregometry and Modified Thrombelastograph in Predicting Clinical Outcomes in Chinese Patients Undergoing Coronary Stenting with Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Insights into the interpretation of light transmission aggregometry for evaluation of platelet aggregation inhibition by clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Defining light transmission aggregometry cutoff values for clopidogrel and aspirin resistance in flow diversion treatment of intracranial aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Is monitoring of antiplatelet therapy by light transmission aggregometry dependent on instrument and reagent used? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 24. academic.oup.com [academic.oup.com]
Application of Thromboelastography in Monitoring Clopidogrel Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing thromboelastography (TEG) to monitor the pharmacodynamic effects of clopidogrel (B1663587) in various animal models. This guide is intended to assist researchers in designing and executing studies to assess the efficacy of clopidogrel and other antiplatelet agents.
Introduction to Clopidogrel and Thromboelastography
Clopidogrel is a prodrug that is metabolized in the liver to its active form, which then irreversibly inhibits the P2Y12 subtype of ADP receptor on the platelet surface. This inhibition blocks ADP-mediated platelet activation and aggregation for the lifespan of the platelet. Thromboelastography is a viscoelastic method that provides a global assessment of hemostasis, from clot formation to fibrinolysis. TEG Platelet Mapping™ is a specific application of TEG that allows for the quantification of the contribution of specific platelet receptors (such as the ADP receptor) to clot strength, making it a valuable tool for monitoring the effects of antiplatelet drugs like clopidogrel.
Signaling Pathway of Clopidogrel Action
Clopidogrel's active metabolite selectively and irreversibly binds to the P2Y12 receptor on platelets. This action prevents the binding of adenosine (B11128) diphosphate (B83284) (ADP), a key signaling molecule in platelet activation. By blocking the P2Y12 receptor, clopidogrel inhibits the downstream signaling cascade that leads to platelet aggregation and thrombus formation.
Experimental Protocols
A generalized experimental workflow for monitoring clopidogrel's effects using TEG in animal models is presented below. Specific protocols for canine, porcine, and rodent models are then detailed.
Canine Model
The canine model is well-established for studying the effects of clopidogrel using TEG.
3.1.1. Materials
-
Clopidogrel tablets (e.g., 75 mg)
-
Placebo control
-
Thromboelastograph (TEG) analyzer
-
TEG Platelet Mapping™ kits (ADP and AA)
-
3.2% sodium citrate (B86180) blood collection tubes
-
Standard venipuncture supplies
3.1.2. Protocol
-
Animal Selection and Acclimatization: Use healthy adult dogs of a consistent breed (e.g., Beagles) and allow for an acclimatization period of at least 14 days before the study.
-
Dosing: Administer clopidogrel orally at a dose of 1-2.3 mg/kg once daily.[1][2] A placebo should be administered to a control group. A washout period of at least 14 days is recommended between treatments in crossover studies.[3][4]
-
Blood Sample Collection: Collect blood via atraumatic venipuncture from the jugular, cephalic, or saphenous vein using a 21-gauge needle.[2] Discard the first few drops of blood to avoid activation. Collect blood into 3.2% sodium citrate tubes (9:1 blood to citrate ratio).
-
TEG Analysis:
-
Allow the citrated whole blood to rest for 30 minutes at room temperature before analysis.
-
Perform TEG Platelet Mapping™ analysis according to the manufacturer's instructions.
-
Briefly, for ADP-induced platelet aggregation, add the appropriate volume of citrated whole blood to a TEG cup containing the ADP activator.
-
Key parameters to measure are Maximum Amplitude (MA) of the ADP-activated sample (MA-ADP) and the percentage of platelet inhibition.
-
-
Data Collection: Collect baseline TEG data before clopidogrel administration (Day 0) and at specified time points after administration (e.g., Day 7).[2][3][4]
Porcine Model
Limited specific data exists for TEG monitoring of clopidogrel in porcine models. However, baseline TEG parameters have been established, and general protocols can be adapted.
3.2.1. Materials
-
Clopidogrel
-
TEG analyzer
-
Kaolin activator
-
3.2% sodium citrate blood collection tubes
-
Venipuncture supplies appropriate for swine
3.2.2. Protocol
-
Animal Selection: Use healthy domestic or miniature pigs.
-
Blood Sample Collection: Collect blood from a suitable vein (e.g., auricular vein) into 3.2% sodium citrate tubes.
-
TEG Analysis:
-
Perform kaolin-activated TEG analysis.
-
Add 1 mL of citrated whole blood to a kaolin-containing tube to initiate coagulation.
-
Pipette 340 µL of the activated blood into a TEG cup with 20 µL of 0.2 M calcium chloride.[6]
-
Record standard TEG parameters: R time, K time, α-angle, and MA.
-
-
Data Collection: Collect baseline data and post-treatment data at relevant time points.
Rodent Model (Rat)
Similar to the porcine model, specific TEG data for clopidogrel effects in rats is scarce. However, standardized TEG protocols for rodents are available.
3.3.1. Materials
-
Clopidogrel
-
TEG analyzer
-
4% sodium citrate
-
0.2 M calcium chloride
-
Supplies for arterial catheterization
3.3.2. Protocol
-
Animal Selection: Use healthy adult rats (e.g., Sprague-Dawley).
-
Dosing: Studies on thrombosis models have used oral clopidogrel doses ranging from 3-10 mg/kg.[7]
-
Blood Sample Collection: Collect blood from a catheterized femoral artery.[8] Mix 900 µL of blood with 100 µL of 4% sodium citrate.[8] Allow the sample to equilibrate for 30 minutes.[8]
-
TEG Analysis:
-
Pipette 340 µL of the citrated blood into a TEG cup.
-
Add 20 µL of 0.2 M calcium chloride to initiate coagulation.[8]
-
Record standard TEG parameters: R time, K time, α-angle, and MA.
-
-
Data Collection: Obtain baseline and post-dosing TEG measurements.
Data Presentation
Quantitative data from TEG analysis should be summarized in tables for clear comparison.
Table 1: TEG Platelet Mapping Parameters in Dogs Treated with Clopidogrel
| Parameter | Animal Model | Treatment Group | Baseline (Day 0) | Post-Treatment (Day 7) | Reference |
| MA-ADP (mm) | Canine | Clopidogrel (1 mg/kg/day) | 18.16 ± 10.50 | 2.64 ± 0.53 | [4] |
| Canine | Placebo | 18.43 ± 5.76 | 20.00 ± 8.68 | [4] | |
| Canine | Clopidogrel (~2.3 mg/kg/day) | 19 ± 8 | 9 ± 6 | [3][9] | |
| % Inhibition | Canine | Clopidogrel (1 mg/kg/day) | 72.06 ± 18.40 | 99.22 ± 0.83 | [2][4] |
| Canine | Placebo | 69.23 ± 14.76 | 65.80 ± 21.28 | [2][4] | |
| Canine | Clopidogrel (~2.3 mg/kg/day) | 58 ± 27 | 99 ± 0.3 | [3][9] |
Table 2: Baseline TEG Parameters in Different Animal Models (Citrated Native TEG)
| Parameter | Canine (Baseline) | Porcine (Baseline) | Rat (Sprague-Dawley, Baseline) |
| R time (min) | Not Reported | 5.7 (4.9–8.8) | 5.3 ± 1.0 |
| K time (min) | Not Reported | Not Reported | 2.3 ± 0.6 |
| α-angle (°) | Not Reported | 71.7 (64.3–75.6) | 60.0 ± 6.2 |
| MA (mm) | Not Reported | 72.5 (70.4–75.5) | 62.7 ± 4.3 |
| Reference | [10] | [8] |
Data for porcine and rat models are presented as median (interquartile range) and mean ± standard deviation, respectively.
Conclusion and Future Directions
Thromboelastography, particularly TEG Platelet Mapping, is a robust and effective method for monitoring the antiplatelet effects of clopidogrel in canine models. The provided protocols and data offer a solid foundation for researchers in this area. For porcine and rodent models, while TEG can be performed, there is a clear need for further research to establish specific protocols and generate quantitative data on the effects of clopidogrel. Future studies should focus on dose-response relationships and the correlation of TEG parameters with clinical outcomes in these animal models. This will enhance the translational value of preclinical research in the development of novel antiplatelet therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of clopidogrel impact on canine platelet function using flow cytometry and thromboelastography platelet mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of thrombin generation in dogs administered clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of clopidogrel impact on canine platelet function using flow cytometry and thromboelastography platelet mapping [frontiersin.org]
- 5. Short- and long-term efficacy of aspirin and clopidogrel for thromboprophylaxis for mechanical heart valves: an in vivo study in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Anti-platelet effects of clopidogrel in rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Standardized Technique for Performing Thrombelastography in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of thrombin generation in dogs administered clopidogrel. [escholarship.org]
- 10. Thrombelastography Indicates Limitations of Animal Models of Trauma-Induced Coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Models for Evaluating Clopidogrel's Effect on Platelet-Subendothelium Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel (B1663587) is a cornerstone antiplatelet therapy, acting as a prodrug that, once metabolized, irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2] This inhibition is crucial for preventing thrombotic events in patients with coronary artery disease.[3] Evaluating the efficacy of clopidogrel and novel P2Y12 inhibitors requires robust in vitro models that accurately replicate the physiological interaction between platelets and the subendothelial matrix, which is exposed upon vascular injury.[4]
These application notes provide detailed protocols for static and dynamic in vitro models designed to quantify the effect of clopidogrel's active metabolite on platelet adhesion and aggregation. The models range from simple static adhesion assays to more complex microfluidic systems that simulate physiological shear stress, a critical factor in platelet biology.[5][6]
Clopidogrel's Mechanism of Action
Clopidogrel is a prodrug requiring a two-step oxidative process in the liver, primarily involving cytochrome P450 (CYP) enzymes like CYP2C19, to form its active thiol metabolite.[1][7] This active metabolite then forms a disulfide bridge with a cysteine residue on the P2Y12 receptor, permanently inactivating it.[1][2] This prevents ADP from binding and activating the receptor, which in turn inhibits the downstream signaling cascade that leads to GPIIb/IIIa receptor activation and subsequent platelet aggregation.[8][9] For in vitro studies, it is essential to use the active metabolite of clopidogrel to directly assess its impact on platelet function, as platelets themselves cannot metabolize the parent drug.
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a method to quantify platelet adhesion and aggregation under static conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microfluidic Devices for Studying Coagulation Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Microfluidic Approaches for Platelet Mechanobiology and Interplay With Circulatory Systems [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometry-Based Identification of Clopidogrel's Thiol Metabolite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of the active thiol metabolite of clopidogrel (B1663587) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are compiled from validated methods to ensure accuracy and reproducibility in a research or drug development setting.
Introduction
Clopidogrel is a prodrug that requires a two-step metabolic activation to its active thiol metabolite (CAM), which irreversibly inhibits the P2Y12 receptor on platelets.[1][2][3] Due to the inherent instability of the thiol group, which is prone to oxidation and the formation of disulfide bonds, direct measurement of the active metabolite in biological matrices is challenging.[3] To overcome this, a common strategy involves the derivatization of the thiol group to form a stable derivative, which can then be accurately quantified by LC-MS/MS.[4][5][6] This document outlines the established protocols for sample preparation, derivatization, and LC-MS/MS analysis of clopidogrel's active thiol metabolite.
Metabolic Pathway of Clopidogrel
Clopidogrel undergoes extensive metabolism primarily in the liver. A significant portion is hydrolyzed by esterases to an inactive carboxylic acid metabolite. The remaining prodrug is metabolized by cytochrome P450 enzymes to an intermediate, 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite.[1][2]
Caption: Metabolic activation pathway of clopidogrel.
Experimental Workflow Overview
The general workflow for the quantification of clopidogrel's active thiol metabolite involves blood sample collection with immediate stabilization, plasma separation, sample preparation (protein precipitation or solid-phase extraction), derivatization, and subsequent analysis by LC-MS/MS.
Caption: General experimental workflow for thiol metabolite analysis.
Detailed Protocols
Protocol 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is adapted from a validated method for the quantification of clopidogrel's active metabolite in human plasma.[7]
1. Sample Preparation and Derivatization:
-
Materials:
-
Human plasma collected in tubes containing an anticoagulant (e.g., EDTA).
-
Acetonitrile (B52724) (ACN).
-
Internal Standard (IS): Clopidogrel-d4.[7]
-
Derivatizing agent: 2-bromo-3'-methoxyacetophenone (MPB) is commonly used to stabilize the thiol metabolite immediately after blood collection.[5][6]
-
-
Procedure:
-
Immediately after blood collection, add the derivatizing agent MPB to the collection tube to stabilize the active thiol metabolite.[5][6]
-
Centrifuge the blood sample to separate the plasma.
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Perform protein precipitation by adding a specific volume of cold acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Reversed-phase C8 or C18 column (e.g., Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically used.[8][9]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-1 mL/min.[8][10]
-
Injection Volume: 2-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[2]
-
-
Mass Spectrometry:
Protocol 2: Solid-Phase Extraction (SPE) based LC-MS/MS
This protocol utilizes solid-phase extraction for cleaner sample preparation, which can be beneficial for reducing matrix effects.[4]
1. Sample Preparation and Derivatization:
-
Materials:
-
Human plasma collected and stabilized as described in Protocol 1.
-
Derivatizing agent: 2-bromo-3'-methoxyacetophenone (MPB).[4]
-
Internal Standard (IS): An analog of the derivatized clopidogrel active metabolite.[4]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C2 disk plate).[4]
-
Appropriate SPE conditioning, washing, and elution solvents.
-
-
Procedure:
-
Perform derivatization of the thiol metabolite in the blood sample immediately upon collection using MPB.[4]
-
Separate plasma via centrifugation.
-
Add the internal standard to the plasma sample.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
The LC-MS/MS parameters are generally similar to those described in Protocol 1, with potential adjustments to the mobile phase composition and gradient profile based on the specific SPE sorbent and elution solvent used.
Quantitative Data Summary
The following tables summarize the quantitative performance of various validated LC-MS/MS methods for the analysis of clopidogrel and its derivatized active metabolite (CAMD).
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Clopidogrel | 0.01 - 50 | 0.01 | [5][6] |
| CAMD | 0.1 - 150 | 0.1 | [5][6] |
| Clopidogrel | 0.05 - 50.0 | 0.05 | [2][3] |
| CAMD | 0.5 - 100 | 0.5 | [2][3] |
| 2-oxo-clopidogrel | 0.5 - 50.0 | 0.5 | [2][3] |
| CAM | 1 - 150 | 0.8 | [7] |
| CAM | 0.5 - 250 | 0.5 | [4] |
| Clopidogrel | 0.25 - 5.00 | 0.25 | [9] |
| Derivatized Thiol Metabolite | 0.25 - 50.00 | 0.25 | [9] |
Table 2: Precision and Accuracy of LC-MS/MS Methods
| Method | Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| UPLC-MS/MS | CAM | < 17% | < 17% | 1.7% to 7.5% | [7] |
| LC-MS/MS | CAM | < 6% | < 6% | within 12% | [4] |
| uHPLC-MS/MS | Clopidogrel & CAMD | < 6% | < 6% | < ±12% | [5][6] |
| HPLC-MS/MS | Clopidogrel | ≤ 18.1% | ≤ 18.1% | ≤ 16% | [9] |
| HPLC-MS/MS | Derivatized Thiol Metabolite | ≤ 10.1% | ≤ 19.9% | ≤ 16% | [9] |
Table 3: Recovery of Extraction Methods
| Extraction Method | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction | Derivatized CAM | 85% to 105% | [4] |
| Protein Precipitation | MP-AM | 92.8% to 95.1% | [8] |
Conclusion
The LC-MS/MS methods outlined, particularly those involving derivatization of the unstable thiol metabolite, provide sensitive, specific, and reproducible means for the quantitative analysis of clopidogrel's active form in biological matrices. The choice between a simple protein precipitation and a more rigorous solid-phase extraction will depend on the required assay sensitivity and the complexity of the sample matrix. The provided protocols and performance data serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug metabolism, and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. jbr-pub.org.cn [jbr-pub.org.cn]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Method for the Determination of Clopidogrel in Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for the development and validation of a simple, precise, and accurate High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative determination of clopidogrel (B1663587) in pharmaceutical dosage forms.
Introduction
Clopidogrel is an antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. It is essential to have a reliable and efficient analytical method for the routine quality control of clopidogrel in its pharmaceutical formulations. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to High-Performance Liquid Chromatography (HPLC) for the quantification of active pharmaceutical ingredients (APIs).[1] This application note describes a validated HPTLC method for the determination of clopidogrel bisulfate in tablets.
Principle of the Method
The method involves the separation of clopidogrel from excipients on a pre-coated silica (B1680970) gel 60 F254 HPTLC plate. The separation is achieved using a specific mobile phase, and the quantification is performed by densitometric analysis of the chromatogram in absorbance mode at a specific wavelength. The intensity of the light reflected from the sample spot is proportional to the concentration of the analyte.
Experimental Protocols
Materials and Reagents
-
Standard: Clopidogrel bisulfate reference standard
-
Sample: Commercially available clopidogrel tablets (e.g., Clopitab 75 mg)
-
Solvents: Methanol (B129727) (HPLC grade), Toluene (AR grade), Acetonitrile (HPLC grade), Acetone (AR grade), Carbon tetrachloride (AR grade), Chloroform (AR grade), Ethyl acetate (B1210297) (AR grade), Ammonia solution, Triethylamine (AR grade), Hexane (AR grade)
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminium plates (20 x 10 cm)
Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5)
-
Twin-trough developing chamber
-
TLC scanner with a UV detector
-
Data acquisition and integration software
-
Preparation of Standard Solutions
A stock solution of clopidogrel bisulfate is prepared by accurately weighing 10 mg of the reference standard and dissolving it in a 10 ml volumetric flask with methanol.[1] From this stock solution, working solutions of various concentrations are prepared by further dilution with methanol to construct a calibration curve.[1]
Preparation of Sample Solutions
Twenty tablets are accurately weighed and finely powdered.[1] An amount of powder equivalent to 10 mg of clopidogrel is transferred to a 10 ml volumetric flask.[1] The drug is extracted with methanol, sonicated to ensure complete dissolution, and the solution is filtered.[1] The final volume is made up with methanol.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions from various validated methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | TLC aluminium plates precoated with silica gel 60F-254 | Aluminium-backed layer of silica gel 60 F254 | TLC aluminium plates precoated with silica gel 60F-254 | TLC aluminium plates pre-coated with silica gel 60F-254 |
| Mobile Phase | Carbon tetrachloride: Ethyl acetate: Ammonia (5:0.3:0.2, v/v/v)[2] | Toluene: Acetonitrile: Methanol: Acetone (5.5:3:1:0.5 v/v/v/v)[1][3] | Carbon tetrachloride: Chloroform: Acetone (6:4:0.15, v/v/v)[4][5][6] | Toluene: Methanol: Triethylamine (6.5: 4.0: 0.1 v/v/v)[7] |
| Chamber Saturation | 20 minutes with mobile phase[1] | 20 minutes with mobile phase[1] | 30 minutes at room temperature[8] | - |
| Application Volume | 2 µl[1] | 2 µl[1] | - | - |
| Band Width | - | - | - | - |
| Migration Distance | - | 8 cm[8] | - | - |
| Detection Wavelength | 230 nm[2] | 230 nm[1][3] | 230 nm[4][5] | 254 nm[7] |
| Scanning Mode | Absorbance[4] | Absorbance[1][3] | Absorbance[4][5] | Absorbance[7] |
| Rf Value | - | 0.81[1][3] | 0.30 ± 0.01[4][5] | 0.40 ± 0.010[7] |
Method Validation
The developed HPTLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1]
-
Linearity: The linearity of the method is established by plotting the peak area against the corresponding concentrations of the standard solutions.
-
Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Accuracy: The accuracy of the method is assessed by recovery studies using the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120%).[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The specificity of the method is demonstrated by the separation of clopidogrel from its degradation products and excipients. Stress studies including acid and alkali hydrolysis, oxidation, and photodegradation can be performed to show the stability-indicating nature of the method.[4]
-
Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition and detection wavelength.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPTLC methods for clopidogrel determination.
Table 1: Linearity and Correlation
| Method | Linearity Range (ng/spot) | Correlation Coefficient (r²) | Reference |
| Method 1 | 300-1500[2] | - | [2] |
| Method 2 | 25-250[1][3] | 0.9996[1][3] | [1][3] |
| Method 3 | 200-1000[4][5] | 0.999 ± 0.001[4][5] | [4][5] |
| Method 4 | 30-120[7] | 0.999[7] | [7] |
| Method 5 | 1000-10000 (µ g/spot )[9] | 0.998[8][9] | [8][9] |
Table 2: Sensitivity (LOD and LOQ)
| Method | LOD (ng/spot) | LOQ (ng/spot) | Reference |
| Method 2 | 7.36[1][3] | 22.89[1][3] | [1][3] |
| Method 3 | 40[4] | 120[4] | [4] |
| Method 4 | 4.062[7] | 12.322[7] | [7] |
| Method 5 | 78.6 (µ g/spot )[9] | 785 (µ g/spot )[9] | [9] |
Table 3: Accuracy (Recovery %)
| Method | Recovery (%) | Reference |
| Method 1 | 99.20 ± 0.04[2] | [2] |
| Method 2 | > 99[1][3] | [1][3] |
Table 4: Precision (%RSD)
| Method | Intra-day (%RSD) | Inter-day (%RSD) | Reference |
| Method 2 | < 2[1][3] | < 2[1][3] | [1][3] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPTLC method development and validation for clopidogrel determination.
Caption: Workflow for HPTLC method of Clopidogrel.
Conclusion
The described HPTLC methods are simple, rapid, selective, and precise for the determination of clopidogrel in pharmaceutical dosage forms. These methods can be effectively used for routine quality control analysis and stability studies of clopidogrel in bulk and tablet formulations. The validation parameters confirm that the methods are reliable and meet the requirements of analytical method validation.
References
- 1. seejph.com [seejph.com]
- 2. jopcr.com [jopcr.com]
- 3. seejph.com [seejph.com]
- 4. Stability indicating HPTLC determination of clopidogrel bisulphate as bulk drug and in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjpps.com [wjpps.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Clopidogrel Resistance in CYP2C19 Poor Metabolizers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome clopidogrel (B1663587) resistance in individuals identified as CYP2C19 poor metabolizers.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of clopidogrel resistance in CYP2C19 poor metabolizers?
Clopidogrel is a prodrug that requires bioactivation by the hepatic cytochrome P450 (CYP) enzyme, CYP2C19, to form its active metabolite, which inhibits the P2Y12 receptor on platelets.[1][2][3] Individuals classified as CYP2C19 poor metabolizers carry two loss-of-function alleles of the CYP2C19 gene (e.g., *2, *3, *4, *5, *8).[1][4] This genetic variation leads to significantly reduced or absent CYP2C19 enzyme activity, resulting in impaired conversion of clopidogrel to its active form.[1][2] Consequently, these individuals exhibit high on-treatment platelet reactivity (HTPR) and are at an increased risk for major adverse cardiovascular events (MACE), such as stent thrombosis.[5][6]
2. How can we identify CYP2C19 poor metabolizers in our study population?
Identifying CYP2C19 poor metabolizers is crucial for both clinical management and research. The two primary methods are:
-
CYP2C19 Genotyping: This is the most definitive method to determine an individual's genetic predisposition to clopidogrel resistance.[7] Commercially available genotyping tests can identify the presence of loss-of-function alleles.[1][2]
-
Platelet Function Testing (PFT): These assays measure the level of platelet inhibition while a patient is on clopidogrel therapy.[8][9] High on-treatment platelet reactivity (HTPR) suggests potential clopidogrel resistance. Several PFTs are available, each with its own methodology and cutoff values for defining HTPR.[8][10][11]
3. What are the recommended alternative antiplatelet therapies for CYP2C19 poor metabolizers?
For CYP2C19 poor metabolizers, alternative P2Y12 inhibitors that are not dependent on CYP2C19 for their activation are recommended.[1][3][6] The two most widely studied and recommended alternatives are:
-
Prasugrel (B1678051): A third-generation thienopyridine that is a more potent and consistent inhibitor of the P2Y12 receptor.[1][3]
-
Ticagrelor (B1683153): A direct-acting and reversible P2Y12 receptor antagonist.[1][12]
Clinical guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC), recommend considering these alternatives in CYP2C19 poor and intermediate metabolizers.[1][13]
4. Is increasing the dose of clopidogrel a viable strategy to overcome resistance in CYP2C19 poor metabolizers?
While some studies have investigated higher doses of clopidogrel (e.g., 150 mg or 225 mg daily) to overcome resistance, the results have been inconsistent.[14][15][16] Dose escalation may offer some benefit in intermediate metabolizers, but it is generally not sufficient to achieve adequate platelet inhibition in poor metabolizers.[14][15] Furthermore, even with increased doses, the clinical outcomes in poor metabolizers may not be comparable to those achieved with alternative agents like prasugrel or ticagrelor.[17]
5. Are there any novel therapeutic agents in development to address clopidogrel resistance?
Yes, research into novel P2Y12 inhibitors is ongoing. One such agent is Selatogrel, a subcutaneous P2Y12 inhibitor designed for rapid and potent platelet inhibition, which may offer an alternative for patients with resistance to oral agents.[18][19]
Troubleshooting Guides
Issue 1: High inter-individual variability in platelet aggregation response despite CYP2C19 genotyping.
-
Possible Causes:
-
Other Genetic Factors: Polymorphisms in other genes involved in clopidogrel absorption (e.g., ABCB1) or metabolism can also contribute to response variability.[17]
-
Clinical Factors: Patient-specific factors such as age, body mass index, diabetes mellitus, and smoking status can influence platelet reactivity.[20]
-
Drug-Drug Interactions: Concomitant use of drugs that inhibit CYP2C19, such as certain proton pump inhibitors (e.g., omeprazole, esomeprazole), can further reduce clopidogrel's efficacy.[1]
-
-
Troubleshooting Steps:
-
Review patient demographics and clinical characteristics to identify potential confounding factors.
-
Perform a thorough review of concomitant medications for potential drug-drug interactions.
-
Consider performing platelet function testing to directly measure on-treatment platelet reactivity and confirm functional resistance.
-
Issue 2: Discrepancy between genotype and phenotype (i.e., a patient with a poor metabolizer genotype shows adequate platelet inhibition).
-
Possible Causes:
-
Presence of Gain-of-Function Alleles: The presence of a CYP2C1917 allele, which is a gain-of-function allele, can sometimes compensate for a loss-of-function allele, leading to a more intermediate metabolizer phenotype.[16][20]
-
Alternative Metabolic Pathways: Although CYP2C19 is the primary enzyme, other CYP enzymes play a minor role in clopidogrel activation.
-
Assay Variability: Technical variability in platelet function assays can lead to inaccurate readings.
-
-
Troubleshooting Steps:
-
Confirm the full CYP2C19 genotype, including the *17 allele.
-
Repeat the platelet function test using a different assay to confirm the initial result.
-
Evaluate for any underlying conditions or medications that might enhance platelet inhibition through other mechanisms.
-
Data Presentation
Table 1: Comparison of P2Y12 Inhibitors for CYP2C19 Poor Metabolizers
| Feature | Clopidogrel | Prasugrel | Ticagrelor |
| Mechanism of Action | Prodrug, irreversible P2Y12 antagonist | Prodrug, irreversible P2Y12 antagonist | Direct-acting, reversible P2Y12 antagonist |
| CYP2C19 Dependence | High[1][2] | Minimal | None[3][20] |
| Efficacy in PMs | Reduced[1] | Maintained[21][22] | Maintained[6][22] |
| Onset of Action | Slower | Faster | Faster |
| Bleeding Risk | Lower | Higher than clopidogrel | Higher than clopidogrel |
Table 2: Overview of Common Platelet Function Tests
| Test Name | Principle | Measures |
| Light Transmission Aggregometry (LTA) | Measures change in light transmission through platelet-rich plasma upon agonist-induced aggregation.[23] | Gold standard for platelet aggregation.[9] |
| VerifyNow P2Y12 Assay | Whole blood assay using fibrinogen-coated beads to measure platelet aggregation.[8][10] | P2Y12 Reaction Units (PRU) and % Inhibition.[10][23] |
| VASP Phosphorylation Assay | Flow cytometry-based assay measuring the phosphorylation status of the vasodilator-stimulated phosphoprotein (VASP).[9] | Platelet Reactivity Index (PRI).[9] |
| Thromboelastography (TEG) PlateletMapping | Measures the viscoelastic properties of whole blood to assess platelet function.[8] | Maximum Amplitude (MA) and % Inhibition. |
Experimental Protocols
Protocol 1: CYP2C19 Genotyping
-
Sample Collection: Collect a whole blood or buccal swab sample from the subject.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available DNA extraction kit.
-
Genotyping Assay: Perform genotyping for the relevant CYP2C19 alleles (e.g., *2, *3, *17) using a validated method such as real-time PCR with TaqMan assays or DNA microarray.[24]
-
Data Analysis: Interpret the genotyping results to classify the subject's metabolizer status (e.g., poor, intermediate, normal, rapid, or ultrarapid metabolizer).
Protocol 2: Platelet Function Testing using Light Transmission Aggregometry (LTA)
-
Sample Collection: Draw whole blood into a tube containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood sample at a low speed to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed to obtain PPP, which will be used as a reference.
-
Aggregation Measurement:
-
Place a cuvette with PRP into the aggregometer and adjust the baseline to 0% aggregation.
-
Add a cuvette with PPP to set the 100% aggregation baseline.
-
Add a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), to the PRP sample.
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: Calculate the maximal platelet aggregation percentage.
Protocol 3: Murine Model of Clopidogrel Resistance
-
Animal Model: Utilize a diet-induced obesity (DIO) mouse model by feeding C57BL/6J mice a high-fat diet for an extended period (e.g., 10 weeks).[25][26]
-
Clopidogrel Administration: Administer clopidogrel or a vehicle control to the mice via oral gavage.
-
Platelet Aggregation Assay:
-
Collect blood samples from the mice.
-
Prepare PRP.
-
Perform LTA as described in Protocol 2, using ADP as the agonist.
-
-
Thrombosis Model: Induce carotid artery thrombosis using a ferric chloride injury model to assess the in vivo antithrombotic effect of clopidogrel.[26]
-
Pharmacokinetic Analysis: Measure the plasma levels of clopidogrel's active metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Mandatory Visualizations
Caption: Clopidogrel bioactivation pathway.
Caption: Genotype-guided antiplatelet therapy workflow.
References
- 1. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. library.snls.org.sz [library.snls.org.sz]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. CYP2C19 genotype-guided antiplatelet therapy: promises and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. testing.com [testing.com]
- 8. ashpublications.org [ashpublications.org]
- 9. droracle.ai [droracle.ai]
- 10. laboratoryalliance.com [laboratoryalliance.com]
- 11. Which platelet function test is suitable to monitor clopidogrel responsiveness? A pharmacokinetic analysis on the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Effectiveness of clopidogrel dose escalation to normalize active metabolite exposure and antiplatelet effects in CYP2C19 poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youscript.com [youscript.com]
- 16. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Selatogrel, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. CYP2C19 genotype-guided antiplatelet therapy in a patient with clopidogrel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rapid testing of clopidogrel resistance by genotyping of CYP2C19 and CYP2C9 polymorphisms using denaturing on-chip capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clopidogrel Resistance in a Murine Model of Diet-Induced Obesity Is Mediated by the Interleukin-1 Receptor and Overcome With DT-678 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clopidogrel resistance in a murine model of diet-induced obesity is mediated by the interleukin-1 receptor and overcome with DT-678 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Variability in In Vitro Platelet Aggregation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in in vitro platelet aggregation assays.
Troubleshooting Guide
High variability in platelet aggregation results can be frustrating and lead to unreliable data. This guide provides a systematic approach to identifying and mitigating common sources of variability. The issues are categorized into pre-analytical, analytical, and post-analytical factors.
Pre-Analytical Variables
Pre-analytical variables are the most frequent cause of assay variability and occur before the sample is analyzed.[1]
Question: What donor-related factors can contribute to high variability in platelet aggregation results?
Answer: Inter-donor variability is a significant challenge in platelet function testing.[2] Key factors include:
-
Genetic Factors: Variations in platelet receptors (e.g., PAR1, PAR4) and signaling pathways can lead to inherent differences in platelet reactivity.[1][2]
-
Medications and Diet: Recent intake of medications such as aspirin, nonsteroidal anti-inflammatory drugs (NSAIDs), and certain foods can inhibit or alter platelet function.[2][3] A washout period of at least 7-10 days for antiplatelet medications is recommended.[2]
-
Health Status: Underlying conditions like inflammatory diseases or hematological disorders can affect platelet responses.[2] A detailed questionnaire to screen for health status is advisable.[2]
Question: How does sample collection technique impact platelet aggregation assays?
Answer: The method of blood collection is critical for obtaining reliable results.
-
Venipuncture Technique: A traumatic or slow venipuncture can cause premature platelet activation due to tissue factor contamination.[2][3] It is recommended to use a 19-21 gauge needle and ensure a clean, swift venipuncture, discarding the first 2-3 mL of blood.[2][4]
-
Anticoagulant: The choice and handling of the anticoagulant are crucial. Sodium citrate (B86180) (3.2%) is the most common anticoagulant for platelet aggregation studies.[3] An incorrect blood-to-anticoagulant ratio (typically 9:1) can affect results.[3][5]
Question: What are the best practices for processing blood samples for platelet aggregation assays?
Answer: Proper sample processing is essential to maintain platelet viability and function.
-
Temperature: Blood samples should be kept at room temperature (18-24°C).[3][6] Cooling can activate platelets.[7][8]
-
Time: Assays should be performed within a specified timeframe, usually within 2-4 hours of collection, as delayed testing can lead to decreased platelet responsiveness.[5][9][10]
-
Centrifugation: The preparation of platelet-rich plasma (PRP) and platelet-poor plasma (PPP) requires careful centrifugation. For PRP, a gentle spin (e.g., 200 x g for 10-15 minutes) is used, while a harder spin (e.g., 2000 x g for 15 minutes) is used for PPP.[11]
-
Platelet Count Adjustment: Standardizing the platelet count in PRP (typically to 200-300 x 10⁹/L) can help minimize variability between experiments.
| Pre-analytical Variable | Potential Impact on Aggregation | Recommendation |
| Donor-Related | ||
| Genetic Factors | Inherent differences in platelet reactivity.[1][2] | Acknowledge biological variability; normalize each donor's response to a standard agonist if possible.[2] |
| Medication/Diet | Inhibition or alteration of platelet function.[2][3] | Screen donors for recent medication use and dietary habits; enforce a washout period.[2] |
| Health Status | Altered platelet responses due to underlying conditions.[2] | Implement a detailed health questionnaire for donor screening.[2] |
| Sample Collection | ||
| Venipuncture Technique | Premature platelet activation.[2][3] | Use a 19-21 gauge needle, ensure a clean venipuncture, and discard the first 2-3 mL of blood.[2][4] |
| Anticoagulant Ratio | Altered test results.[3][5] | Ensure a 9:1 blood-to-anticoagulant ratio.[3] |
| Sample Processing | ||
| Temperature | Platelet activation if cooled.[7][8] | Maintain samples at room temperature (18-24°C).[3][6] |
| Time to Assay | Decreased platelet responsiveness over time.[9][10] | Perform assays within 2-4 hours of blood collection.[5] |
| Centrifugation Speed | Inappropriate platelet concentration in PRP. | Follow validated protocols for PRP and PPP preparation.[11] |
| Platelet Count | Variability in aggregation response. | Adjust PRP to a standardized platelet count. |
Analytical Variables
Analytical variables occur during the assay and can be controlled with careful technique and proper instrument maintenance.
Question: How can I troubleshoot issues related to the aggregometer and reagents?
Answer: Consistent instrument performance and high-quality reagents are essential for reproducible results.
-
Instrument Calibration: Incorrect calibration of the aggregometer can lead to inaccurate readings.[2] Ensure the instrument is properly calibrated with PRP (0% aggregation) and PPP (100% aggregation) for each sample.
-
Reagent Quality: Use fresh, properly stored reagents. Expired or improperly stored agonists can result in reduced or absent aggregation.[3]
-
Stir Bar: Ensure a stir bar is present in the cuvette and is rotating at the correct speed (e.g., 1200 RPM).[3] Lack of stirring will prevent platelet contact and aggregation.
| Analytical Issue | Potential Cause | Recommended Action |
| No or Low Aggregation | Instrument malfunction (e.g., improper calibration, light source failure).[3] | Recalibrate the instrument and check the light source. |
| Expired or improperly stored reagents.[3] | Use fresh, properly stored reagents. | |
| Forgetting to add the stir bar or ensuring it is rotating properly.[3] | Always add a stir bar and verify its rotation. | |
| Accidentally using PPP instead of PRP.[3] | Ensure the correct plasma fraction is used for the assay. | |
| Spontaneous Aggregation | Pre-activated platelets due to improper sample handling.[3] | Review and optimize blood collection and processing procedures. |
| Contaminated reagents or glassware. | Use clean, high-quality reagents and disposable cuvettes. | |
| Drifting Baseline | Spontaneous aggregation.[2] | Investigate for pre-activated platelets. |
| Lipemic sample.[3] | Use samples from fasting donors. |
Experimental Protocols
Light Transmission Aggregometry (LTA) Protocol
This protocol outlines the key steps for performing a platelet aggregation assay using LTA.[1][3]
-
Blood Collection:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 200 x g for 10-15 minutes at room temperature to obtain PRP.[11]
-
Carefully aspirate the upper PRP layer and transfer it to a clean plastic tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[11]
-
Allow PRP to rest for at least 30 minutes at room temperature before testing.[1]
-
-
Instrument Setup and Calibration:
-
Turn on the aggregometer and allow it to warm up to 37°C.[1]
-
Calibrate the instrument according to the manufacturer's instructions, setting the 0% aggregation baseline with PRP and the 100% aggregation baseline with PPP.
-
-
Aggregation Assay:
-
Place a cuvette containing the appropriate volume of PRP and a magnetic stir bar into the sample well of the aggregometer.
-
Allow the PRP to incubate at 37°C for a specified time (e.g., 1-2 minutes) to establish a stable baseline.[1]
-
Add the chosen agonist at the desired final concentration to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.[1]
-
Always include a negative control (PRP with saline or buffer) to check for spontaneous aggregation.[1]
-
Visualizations
Caption: Simplified platelet aggregation signaling pathway.
Caption: Standard workflow for a Light Transmission Aggregometry experiment.
Caption: Decision tree for troubleshooting inconsistent platelet aggregation results.
Frequently Asked Questions (FAQs)
Q1: Why are my control platelets showing no or very low aggregation?
A1: This is a common issue that can point to several problems. First, check for technical errors such as forgetting to add a stir bar or using expired or improperly stored agonists.[3] Instrument malfunction, like an incorrect calibration or a failing light source, could also be the cause.[3] Additionally, if the donor has ingested medications that inhibit platelet function (e.g., aspirin), this can lead to a diminished response.[3]
Q2: I'm observing "spontaneous" aggregation in my control samples before adding any agonist. What's happening?
A2: Spontaneous platelet aggregation (SPA) is often due to pre-analytical errors that cause premature platelet activation.[3] This can result from a traumatic venipuncture, improper sample mixing, or temperature fluctuations (especially cooling).[3][7] Prolonged storage of blood samples can also lead to SPA.[3]
Q3: There is a high degree of variability in aggregation results between different donors. How can I manage this?
A3: Inter-donor variability is an inherent aspect of platelet function testing due to genetic factors, diet, and underlying health conditions.[1][2] To manage this, it's recommended to increase the sample size (number of donors) to account for biological variability.[2] Implementing a thorough donor screening process with a detailed questionnaire can help identify and exclude individuals with factors that might influence platelet function.[2] If feasible, normalizing the aggregation response of each donor's platelets to a standard, high-concentration agonist before testing your compounds of interest can also help reduce variability.[2]
Q4: My platelet-rich plasma (PRP) looks cloudy or lipemic. How does this affect the assay?
A4: A lipemic sample, often due to a non-fasting donor, can interfere with light transmission in LTA.[3] This can lead to inaccurate readings and may obscure the formation of platelet aggregates, potentially resulting in a false reading of zero percent aggregation.[3] To minimize this interference, it is highly recommended to collect samples from fasting individuals.[3]
Q5: Can the type of anticoagulant used affect my results?
A5: Yes, the choice of anticoagulant can influence platelet function. While 3.2% sodium citrate is standard, other anticoagulants like heparin have also been studied. It's important to be consistent with the anticoagulant used across all experiments to ensure comparability of results. The correct ratio of blood to anticoagulant is also critical to avoid erroneous results.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Reference intervals for platelet aggregation assessed by multiple electrode platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Clopidogrel Dosage with CYP2C19 Genotyping
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing clopidogrel (B1663587) dosage based on patient-specific CYP2C19 genotypes.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for optimizing clopidogogrel dosage based on CYP2C19 genotype?
Clopidogrel is a prodrug that requires conversion to its active metabolite by cytochrome P450 enzymes, primarily CYP2C19, to exert its antiplatelet effect.[1][2][3] Genetic variations in the CYP2C19 gene can lead to differences in enzyme activity, resulting in variable patient responses to standard clopidogrel doses. Individuals with certain genetic variants may not effectively convert clopidogrel to its active form, leading to reduced platelet inhibition and an increased risk of adverse cardiovascular events such as stent thrombosis.[4][5]
Q2: What are the different CYP2C19 metabolizer phenotypes and which alleles are most important?
Based on their CYP2C19 genotype, individuals can be classified into several metabolizer phenotypes:
-
Ultrarapid Metabolizers: Carry two increased-function alleles (e.g., 17/17).
-
Extensive (Normal) Metabolizers: Carry two normal-function alleles (e.g., 1/1).
-
Intermediate Metabolizers: Carry one normal-function allele and one loss-of-function allele (e.g., 1/2) or one increased-function and one loss-of-function allele.[3]
-
Poor Metabolizers: Carry two loss-of-function alleles (e.g., 2/2, 2/3, 3/3).[3][4]
The most common loss-of-function alleles are CYP2C192 and CYP2C193, while CYP2C19*17 is an increased-function allele.[6][7]
Q3: What is the clinical impact of CYP2C19 genotype on clopidogrel efficacy?
Patients who are intermediate or poor metabolizers of CYP2C19 have a diminished antiplatelet response to clopidogrel.[4] This is associated with a higher risk of major adverse cardiovascular events (MACE), particularly in patients undergoing percutaneous coronary intervention (PCI).[4][8] The US Food and Drug Administration (FDA) has issued a boxed warning for clopidogrel, highlighting the reduced efficacy in CYP2C19 poor metabolizers.[3][9]
Q4: What are the alternative antiplatelet therapies for patients with loss-of-function CYP2C19 alleles?
For patients identified as CYP2C19 intermediate or poor metabolizers, alternative P2Y12 inhibitors such as prasugrel (B1678051) and ticagrelor (B1683153) are recommended.[10] These medications are not dependent on CYP2C19 for their activation and provide more consistent platelet inhibition in these patients.
Quantitative Data Summary
The following tables summarize the impact of CYP2C19 genotype on clopidogrel response and clinical outcomes.
Table 1: Impact of CYP2C19 Genotype on Clinical Outcomes in Patients on Clopidogrel
| CYP2C19 Phenotype | Comparison | Clinical Outcome | Hazard Ratio (95% CI) | Reference |
| Poor Metabolizer | vs. Extensive Metabolizer | Major Adverse Cardiac and Cerebrovascular Events (MACCE) in AMI patients | 2.88 (1.27-6.53) | [8] |
| Intermediate & Poor Metabolizer | vs. Normal Metabolizer | Major Adverse Cardiovascular Events (MACE) | 2.00 (1.20-3.33) | [11] |
| Intermediate & Poor Metabolizer | Clopidogrel vs. Alternative Therapy | MACE | 2.26 (1.18-4.32) | [4] |
| Loss-of-Function Allele Carriers | vs. Non-carriers | MACE | 1.18 (1.09-1.28) | [12] |
| Loss-of-Function Allele Carriers | vs. Non-carriers | Stent Thrombosis | 2.81 (1.81-4.37) | [4] |
Table 2: Prevalence of CYP2C19 Poor Metabolizer Phenotype by Ancestry
| Ancestry | Approximate Prevalence of Poor Metabolizers | Reference |
| Caucasians | 2% | [3][9] |
| African Americans | 4% | [3][9] |
| Chinese | 14% | [3][9] |
| Asians | 10% (2 reduced-function alleles) | [13] |
Experimental Protocols and Troubleshooting Guides
This section provides an overview of common experimental protocols and troubleshooting tips for CYP2C19 genotyping and platelet function testing.
CYP2C19 Genotyping
Protocol: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
-
DNA Extraction: Extract genomic DNA from whole blood samples using a commercially available kit.
-
PCR Amplification: Amplify the specific regions of the CYP2C19 gene containing the single nucleotide polymorphisms (SNPs) of interest using specific primers.
-
Restriction Enzyme Digestion: Digest the PCR products with a restriction enzyme that recognizes and cuts at the polymorphic site.
-
Gel Electrophoresis: Separate the digested DNA fragments by size using agarose (B213101) gel electrophoresis.
-
Genotype Determination: Determine the genotype based on the resulting fragment patterns.
Troubleshooting Guide: CYP2C19 Genotyping
| Issue | Possible Cause | Suggested Solution |
| No PCR product (no bands on gel) | - Failed DNA extraction- PCR inhibitors in the DNA sample- Incorrect PCR conditions | - Verify DNA quality and quantity.- Dilute the DNA sample to reduce inhibitor concentration.- Optimize annealing temperature and cycling times. |
| Faint PCR product | - Insufficient DNA template- Suboptimal PCR conditions | - Increase the amount of DNA template.- Re-optimize PCR conditions. |
| Non-specific PCR bands | - Primer-dimers- Non-specific primer binding | - Optimize primer concentration and annealing temperature.- Redesign primers if necessary. |
| Incomplete restriction enzyme digestion | - Insufficient enzyme or incubation time- Inactive enzyme | - Increase the amount of enzyme or extend the incubation time.- Use a fresh batch of restriction enzyme. |
| Ambiguous genotyping results | - Partial digestion- Presence of a rare, uncharacterized variant | - Repeat the digestion with optimized conditions.- Consider DNA sequencing to confirm the genotype. |
Platelet Function Testing
Protocol: Light Transmission Aggregometry (LTA)
-
Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by centrifugation.[10]
-
Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Platelet Aggregation Measurement: Add a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), to the PRP sample and measure the change in light transmittance as platelets aggregate.
-
Data Analysis: Quantify the extent of platelet aggregation, typically as the maximum percentage of aggregation.
Protocol: VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay is a point-of-care, whole-blood test that measures the effect of clopidogrel on the P2Y12 receptor.[14][15]
-
Sample Collection: Collect whole blood in a Greiner citrate (B86180) tube.
-
Assay Procedure: Follow the manufacturer's instructions for the VerifyNow instrument. The assay uses ADP to induce platelet aggregation in the presence of prostaglandin (B15479496) E1 to increase specificity for the P2Y12 receptor.[15][16]
-
Result Interpretation: The instrument reports results in P2Y12 Reaction Units (PRU). Higher PRU values indicate higher platelet reactivity and a poorer response to clopidogrel.
Troubleshooting Guide: Platelet Function Testing
| Issue | Possible Cause | Suggested Solution |
| High variability in results | - Pre-analytical variables (e.g., sample handling, time to analysis)- Patient-specific factors (e.g., diet, other medications) | - Standardize sample collection and processing procedures.- Ensure consistent timing of analysis after blood draw.- Document and consider potential confounding patient factors. |
| Unexpectedly high platelet reactivity | - Patient non-adherence to clopidogrel- Incorrect drug dosage- Presence of a loss-of-function CYP2C19 allele- Drug-drug interactions | - Confirm patient adherence.- Verify the prescribed clopidogrel dose.- Correlate with CYP2C19 genotype if available.- Review concomitant medications for potential inhibitors of CYP2C19. |
| Unexpectedly low platelet reactivity | - Presence of a CYP2C19 ultrarapid metabolizer phenotype- Concomitant use of other antiplatelet or anticoagulant medications | - Correlate with CYP2C19 genotype if available.- Review all medications the patient is taking. |
| Instrument errors (VerifyNow) | - Improper sample collection or handling- Instrument malfunction | - Ensure proper blood collection tube filling and mixing.- Follow manufacturer's guidelines for quality control and maintenance. |
Visualizations
The following diagrams illustrate key concepts in clopidogrel pharmacogenomics.
Caption: Clopidogrel Metabolic Pathway.
Caption: Genotype-Guided Antiplatelet Therapy Workflow.
Caption: Clinical Decision Algorithm for Clopidogrel Therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Genetic and clinical determinants of MACE and haemorrhage in antiplatelet therapy: insights from pharmacogenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. CYP2C19 poor metabolizer is associated with clinical outcome of clopidogrel therapy in acute myocardial infarction but not stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. CYP2C19 genotype, clopidogrel metabolism, platelet function, and cardiovascular events: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. laboratoryalliance.com [laboratoryalliance.com]
- 15. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
Technical Support Center: Investigating Clopidogrel Drug-Drug Interactions In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals investigating drug-drug interactions (DDIs) affecting the metabolism of clopidogrel (B1663587) in vitro. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
A collection of common questions and answers to guide your experimental design and interpretation.
Q1: Why am I not observing any inhibitory effect of my test compound on clopidogrel metabolism in my in vitro assay?
A1: There are several potential reasons for this observation:
-
Clopidogrel is a prodrug: Clopidogrel requires a two-step metabolic activation process, primarily by cytochrome P450 (CYP) enzymes in the liver, to form its active thiol metabolite.[1] If your in vitro system lacks the necessary metabolic competency (e.g., using cell lines with low or no CYP expression), you will not observe the formation of the active metabolite, and therefore no inhibition of its formation.[1]
-
Incorrect enzyme system: The primary enzymes involved in clopidogrel's activation are CYP2C19 and CYP3A4, with contributions from CYP1A2 and CYP2B6.[2][3] Ensure your in vitro system (e.g., human liver microsomes, recombinant CYPs) contains the relevant and active enzymes.
-
Instability of the active metabolite: The active thiol metabolite of clopidogrel is highly unstable and reactive, making it challenging to measure directly.[4] Your experimental design and analytical method must account for this instability.
-
Insufficient inhibitor concentration: The concentration of your test compound may be too low to cause detectable inhibition. It is crucial to test a wide range of concentrations to determine an IC50 value.
Q2: My results for clopidogrel metabolism are highly variable between experiments. What are the common causes of this variability?
A2: High variability is a common challenge in in vitro clopidogrel metabolism studies. Key factors include:
-
Genetic Polymorphisms: Genetic variations in CYP enzymes, particularly CYP2C19, significantly impact the rate of clopidogrel metabolism.[1] If using human liver microsomes from different donors, the genetic makeup of the donors can lead to significant variability.
-
Pre-analytical Variables: Ensure standardized procedures for all steps, from reagent preparation to sample handling. Inconsistent incubation times, temperature fluctuations, and variable reagent quality can all contribute to variability.[4]
-
Instability of Reagents: Clopidogrel and its metabolites can be unstable. Ensure proper storage and handling of all compounds and reagents. Prepare solutions fresh whenever possible.
-
Operator Error: Consistent execution of the protocol is critical. Thorough training on the specific assays and equipment is essential to minimize operator-dependent variability.[4]
Q3: Can I use the parent clopidogrel compound directly in platelet aggregation assays to study its effect?
A3: No, the parent compound of clopidogrel is a prodrug and is inactive in vitro. It will not inhibit platelet aggregation directly. To study the antiplatelet effect, you must either use the active thiol metabolite or employ an in vitro system that can metabolically activate clopidogrel, such as human liver microsomes, in the presence of platelets.[4]
Troubleshooting Guides
Practical solutions for common problems encountered during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no formation of the active metabolite | 1. Inactive enzyme preparation (e.g., old or improperly stored microsomes).2. Missing or depleted cofactors (e.g., NADPH).3. Suboptimal incubation conditions (e.g., incorrect pH, temperature, or incubation time).4. Instability of the active metabolite leading to degradation before measurement. | 1. Use a fresh batch of human liver microsomes or recombinant enzymes and verify their activity with a known substrate.2. Ensure the NADPH regenerating system is freshly prepared and active.3. Optimize incubation conditions. A typical starting point is 37°C for 30-60 minutes in a phosphate (B84403) buffer at pH 7.4.4. Immediately after incubation, stabilize the active metabolite by derivatization (e.g., with 2-bromo-3'-methoxyacetophenone) before LC-MS/MS analysis. |
| High background noise or interfering peaks in LC-MS/MS analysis | 1. Contamination from reagents, solvents, or labware.2. Matrix effects from the incubation mixture (e.g., proteins, lipids).3. Non-specific binding of the analyte to the LC column or other components. | 1. Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware.2. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.3. Use a guard column and optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve peak shape and resolution. |
| Inconsistent IC50 values for a known inhibitor | 1. Inaccurate concentration of the inhibitor or substrate.2. Variability in enzyme activity between batches of microsomes.3. Incorrect data analysis or curve fitting. | 1. Verify the concentration of all stock solutions. Perform serial dilutions carefully.2. Characterize the activity of each new batch of microsomes with a probe substrate before use.3. Use appropriate software for non-linear regression analysis to determine the IC50 value from a dose-response curve.[5][6] |
| Unexpected activation or inhibition by a test compound | 1. The test compound may be a substrate, inhibitor, or inducer of the metabolizing enzymes.2. The test compound may have off-target effects on other components of the assay. | 1. Characterize the interaction of the test compound with the relevant CYP isoforms independently.2. Run appropriate controls, including the test compound alone with the analytical system, to check for direct interference. |
Data Presentation
Table 1: In Vitro Inhibition of Clopidogrel Biotransformation by Various Drugs
This table summarizes the half-maximal inhibitory concentrations (IC50) of several drugs on the metabolism of clopidogrel in human liver microsomes (HLM).
| Inhibitor | Target Enzyme(s) | Clopidogrel Concentration (µM) | IC50 (µM) | Reference(s) |
| Ketoconazole | CYP3A4 | 40 | 0.03 ± 0.07 | [7] |
| Clarithromycin | CYP3A4 | 40 | ~0.1 | [7] |
| Atorvastatin | CYP3A4 | 40 | ~5 | [7] |
| Simvastatin | CYP3A4 | 40 | ~10 | [7] |
| Lansoprazole | CYP2C19 | 5 | ~5 | [7] |
| Omeprazole | CYP2C19 | Not Specified | Significantly inhibited active metabolite formation | |
| Ticlopidine | CYP2B6, CYP2C19 | Not Specified | 0.149 (CYP2B6) | [7] |
| Clopidogrel | CYP2B6, CYP2C19 | Not Specified | 0.0206 (CYP2B6) | [7] |
Note: The inhibitory effects can be dependent on the specific experimental conditions, including the concentration of clopidogrel and the source of the liver microsomes.
Table 2: Kinetic Parameters for Clopidogrel Metabolism by Human CYP3A4
| Parameter | Value | Reference(s) |
| Km | 14 ± 1 µM | |
| Vmax | 6.7 ± 1 nmol/min/nmol P450 | |
| Ks (Spectral Dissociation Constant) | 12 µM |
Experimental Protocols
Protocol 1: Determination of IC50 for Inhibition of Clopidogrel Metabolism in Human Liver Microsomes (HLM)
Objective: To determine the concentration of a test compound that inhibits 50% of clopidogrel metabolism in HLM.
Materials:
-
Clopidogrel
-
Test inhibitor compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., deuterated clopidogrel) for quenching and analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Prepare Stock Solutions:
-
Dissolve clopidogrel and the test inhibitor in a suitable solvent (e.g., DMSO) to prepare concentrated stock solutions.
-
Prepare working solutions of clopidogrel and a range of inhibitor concentrations by serial dilution in the same solvent. The final solvent concentration in the incubation should be ≤1%.
-
-
Incubation Setup (in a 96-well plate):
-
Add phosphate buffer to each well.
-
Add the test inhibitor at various concentrations (typically 7-8 concentrations) to the respective wells. Include a vehicle control (solvent only).
-
Add clopidogrel to each well at a concentration close to its Km (if known, e.g., ~10-15 µM for CYP3A4) or at a concentration that gives a robust signal.
-
Add HLM to each well (final protein concentration typically 0.2-0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to each well to start the metabolic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) with continuous shaking. The incubation time should be within the linear range of metabolite formation.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard to each well. This will precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of a specific clopidogrel metabolite (e.g., 2-oxo-clopidogrel or the derivatized active metabolite).
-
Quantify the metabolite peak area relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: In Vitro Formation of Clopidogrel Active Metabolite and Assessment of its Activity
Objective: To generate the active metabolite of clopidogrel in vitro and assess its inhibitory effect on platelet aggregation.
Materials:
-
Clopidogrel
-
Recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4) or HLM
-
Washed human platelets
-
Platelet aggregation agonist (e.g., ADP)
-
Platelet aggregometer
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
Methodology:
-
Preparation of Washed Platelets:
-
Prepare platelet-rich plasma (PRP) from fresh human blood collected in sodium citrate.
-
Wash the platelets with a suitable buffer to remove plasma components. Resuspend the washed platelets in a buffer to a standardized concentration.
-
-
Metabolic Activation of Clopidogrel:
-
In a reaction tube, combine the recombinant CYP enzyme or HLM, clopidogrel (at a desired concentration), and phosphate buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 30 minutes) to allow for the formation of the active metabolite.
-
-
Platelet Aggregation Assay:
-
Add an aliquot of the washed platelet suspension to the reaction mixture containing the newly formed active metabolite.
-
Incubate for a short period (e.g., 5-10 minutes) to allow the active metabolite to bind to the P2Y12 receptors on the platelets.
-
Place the sample in a platelet aggregometer and establish a baseline.
-
Add the platelet agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmittance or impedance for a set period to measure platelet aggregation.
-
-
Controls:
-
Negative Control: A reaction mixture without the CYP enzyme or HLM to demonstrate that clopidogrel itself does not inhibit platelet aggregation.
-
Positive Control: A known P2Y12 inhibitor to confirm the responsiveness of the platelets.
-
Vehicle Control: A reaction with the vehicle (solvent) used for clopidogrel to assess baseline platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for the clopidogrel-treated sample compared to the vehicle control.
-
Mandatory Visualizations
Clopidogrel Metabolic Pathway
Caption: Metabolic activation pathway of clopidogrel.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an inhibitor on clopidogrel metabolism.
Logical Relationship of Troubleshooting Low Metabolite Formation
Caption: Troubleshooting logic for low active metabolite formation.
References
- 1. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Clopidogrel: Involvement of Both Covalent Modification of Cysteinyl Residue 475 and Loss of Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the stability of clopidogrel in biological samples for analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of clopidogrel (B1663587) and its metabolites in biological samples for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my measured concentration of clopidogrel's active metabolite unexpectedly low or undetectable?
A1: The active thiol metabolite of clopidogrel is notoriously unstable in biological matrices like plasma.[1][2] Its reactive thiol group is prone to oxidation and the formation of disulfide bonds with itself or other endogenous molecules, leading to rapid degradation.[3] To obtain accurate measurements, immediate stabilization of the active metabolite in whole blood right after collection is crucial.[1][2]
Q2: What is the primary degradation pathway for the parent clopidogrel drug in biological samples?
A2: The majority of clopidogrel, approximately 85%, is rapidly hydrolyzed by esterases, particularly human carboxylesterase-1 (CES1), into an inactive carboxylic acid metabolite.[4] This enzymatic degradation is a major pre-analytical challenge that can lead to an underestimation of the parent drug concentration if not properly handled.
Q3: How can I prevent the degradation of clopidogrel's active metabolite?
A3: The most effective method is to derivatize the active metabolite's reactive thiol group immediately upon blood collection. This is typically achieved by using an alkylating reagent such as 2-bromo-3'-methoxyacetophenone (MPB) or 3-methoxyphenacyl bromide (MPBr).[1][2][3] This process forms a stable derivative that can be accurately quantified using LC-MS/MS.[5][6]
Q4: What is the recommended anticoagulant for blood sample collection for clopidogrel analysis?
A4: While studies have shown clopidogrel to be stable in plasma collected with citrate (B86180), heparin, and EDTA, some research suggests that citrate or heparin may provide improved analysis compared to EDTA.[7] However, no significant differences in analyte stability were observed between these anticoagulants.[7] The choice of anticoagulant should be consistent throughout a study.
Q5: How should I store my plasma samples for clopidogrel analysis and for how long?
A5: For long-term storage, plasma samples should be kept at -80°C. The derivatized active metabolite has been shown to be stable for at least 4 months at -80°C.[6] The parent drug and its carboxylic acid metabolite are stable for at least 9 months at -80°C.[5] For short-term storage, samples are generally stable at room temperature for up to 8 hours and for at least 60 days when refrigerated.[3][8]
Troubleshooting Guide
Issue 1: Low recovery of clopidogrel or its metabolites during sample extraction.
-
Possible Cause: Inefficient extraction method.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: For liquid-liquid extraction (LLE), ensure the solvent (e.g., methyl tert-butyl ether) is of high purity and the pH of the aqueous phase is optimized.
-
Consider Solid-Phase Extraction (SPE): SPE can offer higher recovery and cleaner extracts. C2 or C8 columns are commonly used.[1][6]
-
Check for Complete Derivatization: Incomplete reaction with the stabilizing agent for the active metabolite will lead to its degradation and low recovery. Ensure the concentration of the derivatizing reagent is sufficient and the reaction time is adequate.
-
Issue 2: High variability in results between replicate samples.
-
Possible Cause 1: Inconsistent sample handling and processing time.
-
Troubleshooting Steps:
-
Standardize the time between blood collection, centrifugation, and stabilization/freezing. Delays can lead to variable degradation.
-
Ensure thorough mixing of the sample with the anticoagulant and stabilizing agent.
-
-
Possible Cause 2: Back-conversion of the clopidogrel acyl glucuronide metabolite to the parent drug.
-
Troubleshooting Steps:
-
Avoid using methanol (B129727) during sample preparation, as it can promote the back-conversion.[3]
-
If methanol must be used, keep the exposure time and temperature to a minimum.
-
Issue 3: Interfering peaks in the chromatogram.
-
Possible Cause 1: Endogenous matrix components.
-
Troubleshooting Steps:
-
Optimize the chromatographic method to improve the separation of analytes from interfering peaks. This may involve adjusting the mobile phase composition, gradient, or using a different column.
-
Employ a more selective sample preparation technique like SPE to remove interfering substances.
-
-
Possible Cause 2: Co-eluting phospholipids.
-
Troubleshooting Steps:
-
Incorporate a phospholipid removal step in your sample preparation protocol.
-
Adjust the chromatographic gradient to separate the analytes from the phospholipid elution region.[9]
-
Data Presentation
Table 1: Stability of Clopidogrel and its Metabolites in Human Plasma
| Analyte | Storage Temperature | Duration | Anticoagulant | Stability | Reference |
| Clopidogrel | Room Temperature | 8 hours | N/A | Stable | [3] |
| Clopidogrel | Room Temperature | 1 week | Citrate, EDTA | Stable | [5] |
| Clopidogrel | -20°C | 21 days | Citrate, Heparin, EDTA | Stable | [10] |
| Clopidogrel | -80°C | 9 months | Citrate | Stable | [5] |
| Clopidogrel Active Metabolite (Derivatized) | Room Temperature | 8 hours | N/A | Stable | [3] |
| Clopidogrel Active Metabolite (Derivatized) | -80°C | 4 months | N/A | Stable | [6] |
| Clopidogrel Active Metabolite (Derivatized) | -80°C | 9 months | Citrate | Stable | [5] |
| 2-oxo-clopidogrel | Room Temperature | 8 hours | N/A | Stable | [3] |
| 2-oxo-clopidogrel | N/A | N/A | N/A | Unstable | [5] |
| Clopidogrel Carboxylic Acid | Room Temperature | 1 week | Citrate, EDTA | Stable | [5] |
| Clopidogrel Carboxylic Acid | -80°C | 9 months | Citrate | Stable | [5] |
Experimental Protocols
Protocol 1: Stabilization of Clopidogrel Active Metabolite in Whole Blood
-
Reagent Preparation: Prepare a 50 mM solution of 2-bromo-3'-methoxyacetophenone (MPB) or 3-methoxyphenacyl bromide (MPBr) in acetonitrile.
-
Blood Collection Tube Preparation: For each 1 mL of whole blood to be collected, add 10 µL of the 50 mM MPB/MPBr solution and 20 µL of a 500 mM EDTA solution to a 2 mL polypropylene (B1209903) tube. Store the prepared tubes at 4°C for up to 24 hours.
-
Sample Collection: Collect 1 mL of whole blood directly into the prepared tube.
-
Immediate Mixing: Immediately after collection, gently invert the tube several times to ensure thorough mixing of the blood with the stabilizing and anticoagulant solutions.
-
Plasma Separation: Centrifuge the blood sample according to standard laboratory procedures to separate the plasma.
-
Storage: Transfer the resulting plasma to a clean, labeled polypropylene tube and store at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw the stabilized plasma samples on ice.
-
Internal Standard Addition: To a 400 µL aliquot of the plasma sample, add the internal standard solution.
-
Protein Precipitation/Extraction:
-
Evaporation: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
Caption: Metabolic and degradation pathways of clopidogrel in biological systems.
Caption: Experimental workflow for the analysis of clopidogrel and its metabolites.
Caption: Troubleshooting logic for inaccurate clopidogrel analysis results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of an extemporaneously prepared clopidogrel oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CYP2C19 Genetic Testing for Predicting Clopidogrel Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CYP2C19 genetic testing to predict clopidogrel (B1663587) response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of clopidogrel and the role of CYP2C19?
Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to become its active metabolite, which then inhibits the P2Y12 receptor on platelets, preventing platelet aggregation.[1][2] The cytochrome P450 enzyme CYP2C19 plays a crucial role in both steps of this activation.[1][2] Genetic variations in the CYP2C19 gene can lead to altered enzyme activity, affecting the concentration of the active metabolite and, consequently, the antiplatelet effect of clopidogrel.[1][2]
Q2: What are the key CYP2C19 alleles and their functional impact?
The most clinically relevant CYP2C19 alleles include:
-
*1: A wild-type allele associated with normal enzyme function.[3][4][5]
-
*2 and *3: Loss-of-function alleles that result in a non-functional or absent enzyme, leading to reduced metabolism of clopidogrel.[3][4][5]
-
*17: A gain-of-function allele associated with increased enzyme activity, leading to enhanced metabolism of clopidogrel.[3][4][5]
Other less common loss-of-function alleles include *4, *5, *6, *7, and *8.[4]
Q3: How are CYP2C19 genotypes translated into metabolizer phenotypes?
Based on the combination of CYP2C19 alleles, an individual's metabolizer phenotype can be predicted:[4][6][7]
-
Ultrarapid Metabolizers (UM): Carry two copies of the 17 allele (17/*17). They may have an increased response to clopidogrel.
-
Rapid Metabolizers (RM): Carry one copy of the 17 allele and one normal function allele (1/*17).
-
Normal Metabolizers (NM): Carry two copies of the normal function allele (1/1). They are expected to have a normal response to clopidogrel.[4]
-
Intermediate Metabolizers (IM): Carry one normal function allele and one loss-of-function allele (e.g., 1/2) or one gain-of-function and one loss-of-function allele (2/17).[3] They have a reduced ability to activate clopidogrel.[4]
-
Poor Metabolizers (PM): Carry two loss-of-function alleles (e.g., 2/2, 2/3, 3/3).[3][4][5] They have a significantly reduced ability to activate clopidogrel, which can lead to treatment failure.[3][4][5]
Q4: What are the clinical implications of being a CYP2C19 poor or intermediate metabolizer?
Intermediate and poor metabolizers exhibit diminished clopidogrel clinical effectiveness.[8] Patients with these genotypes who are treated with clopidogrel are at an increased risk of major adverse cardiovascular events (MACE), such as myocardial infarction, stroke, and stent thrombosis, compared to normal metabolizers.[8][9][10] For these individuals, alternative antiplatelet therapies that are not dependent on CYP2C19 activation, such as prasugrel (B1678051) or ticagrelor, may be recommended.[11][12]
Q5: Are there drug-drug interactions that can affect clopidogrel response?
Yes, drugs that inhibit CYP2C19 can reduce the conversion of clopidogrel to its active metabolite, mimicking the effect of a poor metabolizer genotype. A notable example is the proton pump inhibitors omeprazole (B731) and esomeprazole.[12] Conversely, drugs that induce CYP2C19, such as rifampin, can increase the formation of the active metabolite.
Data Presentation
Table 1: Frequency of Key CYP2C19 Alleles in Different Ethnic Populations
| Ethnicity | 2 (Loss-of-Function) | 3 (Loss-of-Function) | *17 (Gain-of-Function) |
| East Asian | 28.4%[13] | 6.0%[13] | 3.7%[13] |
| South Asian | 31.8%[13] | - | - |
| African American | 17.5%[13] | - | - |
| Caucasian | 15.2% (overall)[13] | 0.3% (overall)[13] | 20.4% (overall)[13] |
| Hispanic | - | - | - |
| Iranian | 21.4%[14] | 1.7%[14] | 27.1%[14] |
| Syrian | 8%[1] | 0%[1] | 17%[1] |
Table 2: Risk of Major Adverse Cardiovascular Events (MACE) in Clopidogrel-Treated Patients by CYP2C19 Genotype
| Genotype Group | Hazard Ratio (HR) / Odds Ratio (OR) for MACE vs. Normal Metabolizers | 95% Confidence Interval (CI) | p-value | Reference |
| Carriers of 1 reduced-function allele (IM) | HR: 1.55 | 1.11 - 2.17 | 0.01 | [10] |
| Carriers of 2 reduced-function alleles (PM) | HR: 1.76 | 1.24 - 2.50 | 0.002 | [10] |
| Black patients (IM/PM vs NM/RM/UM) | aHR: 2.06 (for MACE) | 1.12 - 3.80 | 0.020 | [8] |
| Stroke patients (LoF carriers vs non-carriers) | RR: 1.61 | 1.25 - 2.08 | - | [15] |
Experimental Protocols
Protocol 1: CYP2C19 Genotyping using TaqMan® Real-Time PCR
This protocol outlines the general steps for genotyping CYP2C19 alleles (*2, *3, and *17) using TaqMan® allelic discrimination assays.
-
Sample Preparation:
-
Reagent Preparation:
-
Use commercially available TaqMan® genotyping assays for the specific CYP2C19 alleles of interest. These assays typically include primers and FAM and VIC labeled probes.[3]
-
Prepare a master mix containing the TaqMan® Genotyping Master Mix, the specific genotyping assay, and nuclease-free water.
-
-
PCR Amplification:
-
Add the prepared master mix to a 96- or 384-well PCR plate.
-
Add the genomic DNA samples to the respective wells. Include positive and negative controls in each run.
-
Seal the plate and centrifuge briefly.
-
Perform the real-time PCR using a thermal cycler with the following typical conditions:[3]
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 92°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
-
Data Analysis:
-
Analyze the fluorescence data using the software associated with the real-time PCR instrument.
-
The software will generate an allelic discrimination plot, clustering samples into homozygous for allele 1, homozygous for allele 2, and heterozygous.
-
Assign genotypes based on the clustering.
-
Troubleshooting Guides
Issue 1: No amplification or weak signal in real-time PCR.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality or low concentration | Re-extract DNA or use a DNA purification kit. Quantify DNA accurately and ensure it meets the recommended concentration for the assay. |
| PCR inhibitors in the sample | Include a purification step in the DNA extraction protocol to remove inhibitors. |
| Incorrect assay setup | Double-check the components and volumes in the master mix. Ensure proper mixing of reagents. |
| Instrument malfunction | Verify that the real-time PCR instrument is functioning correctly and has been recently calibrated. |
Issue 2: Ambiguous or "no call" results in the allelic discrimination plot.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Degraded or contaminated DNA can lead to poor clustering. Re-extract or purify the DNA. |
| Low DNA concentration | Insufficient template DNA can result in weak fluorescence signals. Increase the amount of DNA in the reaction. |
| Presence of a rare or novel variant | A variant near the primer or probe binding site can interfere with the assay. Consider sequencing the region to identify any unknown variants. |
| Incorrect data analysis settings | Review the analysis settings in the software and adjust if necessary. Manual inspection of the amplification curves can sometimes help in genotype calling. |
Issue 3: Discrepant results with a reference method.
| Possible Cause | Troubleshooting Step |
| Sample mix-up | Verify sample identity throughout the workflow. |
| Allele dropout | A polymorphism under a primer or probe can cause one allele to not be amplified, leading to an incorrect homozygous call. If suspected, use an alternative genotyping method or sequencing. |
| Different variants detected by each assay | Ensure that both assays are designed to detect the same single nucleotide polymorphism (SNP). |
| Assay-specific limitations | Be aware of the limitations of the specific genotyping assay being used. Some assays may not detect all known variants. |
Mandatory Visualizations
Caption: Clopidogrel metabolic activation pathway.
Caption: Experimental workflow for CYP2C19 genotyping.
Caption: Logical flow from genotype to clinical outcome.
References
- 1. The frequencies of CYP2C19*2, *3, and *17 alleles and their impact on the clinical efficacy of doubled maintenance dose of clopidogrel in Syrian patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. media.cuh.nhs.uk [media.cuh.nhs.uk]
- 7. CYP2C19 Genotyping - [lifestrandsgx.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Reduced-function CYP2C19 genotype and risk of adverse clinical outcomes among patients treated with clopidogrel predominantly for PCI: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP2C19-Clopidogrel Genetic Testing [medschool.umaryland.edu]
- 12. labcorp.com [labcorp.com]
- 13. CYP2C19 Allele Frequencies in Over 2.2 Million Direct‐to‐Consumer Genetics Research Participants and the Potential Implication for Prescriptions in a Large Health System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevalence of the CYP2C19*2 (681 G>A), *3 (636 G>A) and *17 (−806 C>T) alleles among an Iranian population of different ethnicities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CYP2C19 | ARUP Laboratories Test Directory [ltd.aruplab.com]
Technical Support Center: Managing Clopidogrel Non-Responsiveness in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with clopidogrel (B1663587) non-responsiveness in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is clopidogrel non-responsiveness and why is it a concern in preclinical studies?
Q2: What are the primary causes of clopidogrel non-responsiveness in animal models?
A2: The causes are multifactorial and can be broadly categorized as:
-
Genetic Factors: Polymorphisms in the genes encoding for CYP enzymes, particularly CYP2C19, can lead to reduced metabolic activation of clopidogrel.[1][4][7][8][9] Animal strains with inherent differences in CYP enzyme activity may exhibit varied responses.
-
Metabolic Factors: Conditions such as diet-induced obesity can impair the metabolic activation of clopidogrel and increase platelet counts, leading to attenuated antiplatelet effects.[9][10]
-
Drug-Drug Interactions: Co-administration of drugs that are also metabolized by or inhibit CYP2C19 can reduce the conversion of clopidogrel to its active form.[1]
-
Cellular Factors: Variability in the expression and function of the P2Y12 receptor on platelets can also contribute to a reduced response.[5]
Q3: How can I determine if my preclinical model is exhibiting clopidogrel non-responsiveness?
A3: Assessing platelet function after clopidogrel administration is key. The most common method is ex vivo platelet aggregometry using ADP as an agonist.[4] A significantly lower than expected inhibition of platelet aggregation compared to vehicle-treated controls suggests non-responsiveness. In vivo thrombosis models, such as the ferric chloride-induced carotid artery thrombosis model, can also be used to assess the antithrombotic effect of clopidogrel.[10]
Q4: Are there alternative antiplatelet agents I can use in my preclinical studies if I encounter clopidogrel non-responsiveness?
A4: Yes, newer P2Y12 inhibitors like prasugrel (B1678051) and ticagrelor (B1683153) can be considered. Prasugrel, like clopidogrel, is a thienopyridine prodrug but its metabolic activation is more efficient and less affected by CYP2C19 polymorphisms.[11] Ticagrelor is a direct-acting P2Y12 antagonist that does not require metabolic activation.[12]
Q5: Can I overcome clopidogrel non-responsiveness by increasing the dose?
A5: In some cases of partial non-responsiveness, increasing the clopidogrel dose may enhance platelet inhibition.[4][13] However, this may not be effective in models with significant CYP enzyme deficiencies and could potentially increase bleeding risk. It is crucial to perform dose-response studies to determine the optimal dose for your specific model.
Troubleshooting Guides
Issue 1: High Variability in Platelet Aggregation Results
| Potential Cause | Troubleshooting Step |
| Improper Blood Collection Technique | Ensure a clean, atraumatic venipuncture to prevent premature platelet activation. Discard the first few drops of blood. Use the correct blood-to-anticoagulant ratio (typically 9:1 for 3.2% sodium citrate). |
| Incorrect Sample Handling | Process blood samples promptly at room temperature. Avoid vigorous mixing or vortexing. Allow platelet-rich plasma (PRP) to rest for at least 30 minutes before testing. |
| Inconsistent Platelet Count | Standardize the platelet count in your PRP to a consistent level (e.g., 200-300 x 10⁹/L) by diluting with platelet-poor plasma (PPP). |
| Instrument Malfunction | Ensure the aggregometer is properly calibrated and maintained. Check the light source and stir bar function. |
| Reagent Issues | Use fresh, properly stored agonists. Verify the concentration of your clopidogrel and vehicle solutions. |
Issue 2: No or Reduced Inhibition of Platelet Aggregation with Clopidogrel
| Potential Cause | Troubleshooting Step |
| Clopidogrel Non-Responsiveness in the Animal Model | Consider the genetic background of your animal strain. If using a model of obesity or diabetes, be aware of potential metabolic impairment of clopidogrel activation.[10] |
| Inadequate Dosing or Treatment Duration | Verify the dose and administration route of clopidogrel. Ensure sufficient time has elapsed between dosing and blood collection for the drug to be metabolized and exert its effect (peak inhibition is often seen 2 hours post-dose).[14] |
| Incorrect Assay Conditions | Confirm that ADP is being used as the agonist, as clopidogrel specifically inhibits the ADP-P2Y12 pathway. Use an appropriate concentration of ADP to induce a robust but not maximal aggregation response in control samples. |
| Drug Formulation/Stability Issues | Ensure your clopidogrel formulation is stable and properly solubilized. Prepare fresh solutions as needed. |
| Underlying Hyper-reactive Platelet Phenotype | Some animal models may have inherently hyper-reactive platelets. Establish a thorough baseline of platelet function in your model before initiating drug studies. |
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data on clopidogrel's effects from various preclinical models. Note that experimental conditions can significantly influence results.
Table 1: Effects of Clopidogrel on Platelet Aggregation and Thrombosis in Different Animal Models
| Animal Model | Clopidogrel Dose | Endpoint | Result | Reference |
| Rabbit | Maximally effective dose | Inhibition of Platelet Aggregation (IPA) | 57% ± 5% | [15] |
| Rabbit | Low dose | Inhibition of Platelet Aggregation (IPA) | 17% ± 4% | [15] |
| Rabbit | Maximally effective dose | Antithrombotic Effect (% thrombus reduction) | 85% ± 1% | [15] |
| Rabbit | Low dose | Antithrombotic Effect (% thrombus reduction) | 55% ± 2% | [15] |
| Rabbit | Maximally effective dose | Bleeding Time (fold increase) | 6.0 ± 0.4 | [15] |
| Rabbit | Low dose | Bleeding Time (fold increase) | 2.0 ± 0.1 | [15] |
| Diet-Induced Obese (DIO) Mouse | 5 mg/kg | ADP-induced Platelet Aggregation (post-treatment) | 25.2% ± 4.76% | [10] |
| Lean Control Mouse | 5 mg/kg | ADP-induced Platelet Aggregation (post-treatment) | 12.2% ± 2.63% | [10] |
| DIO Mouse | 5 mg/kg | Time to Carotid Artery Occlusion (seconds) | 221.6 ± 11.40 | [10] |
| Lean Control Mouse | 5 mg/kg | Time to Carotid Artery Occlusion (seconds) | 296.1 ± 14.90 | [10] |
Table 2: Prevalence of Clopidogrel Non-Responsiveness in Veterinary Clinical Studies
| Animal Species | Criteria for Non-Responsiveness | Prevalence | Reference |
| Cat | Based on ADP-induced Light Transmission Aggregometry | 28.6% | [13] |
| Dog | PFA P2Y closure time < 300 seconds | 23.33% | [13] |
Experimental Protocols
Protocol 1: Assessment of Clopidogrel Efficacy using Light Transmission Aggregometry (LTA) in a Rodent Model
1. Materials:
-
Clopidogrel and vehicle solutions
-
3.2% sodium citrate (B86180) anticoagulant
-
Adenosine (B11128) diphosphate (B83284) (ADP) agonist
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
2. Procedure:
-
Animal Dosing: Administer clopidogrel or vehicle to rodents via oral gavage at the desired dose.
-
Blood Collection: After the appropriate time (e.g., 2 hours), anesthetize the animal and collect whole blood via cardiac puncture or from the vena cava into a syringe containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation:
-
Transfer the citrated blood to a centrifuge tube.
-
Centrifuge at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
Collect the supernatant (PPP).
-
-
Platelet Count Standardization:
-
Determine the platelet count in the PRP.
-
Adjust the platelet count to the desired concentration (e.g., 250 x 10⁹/L) using PPP.
-
-
Aggregometry:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add a standardized volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Record the baseline light transmission.
-
Add a working concentration of ADP to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the maximum platelet aggregation for each sample.
-
Determine the percent inhibition of platelet aggregation in the clopidogrel-treated group relative to the vehicle-treated group.
-
Protocol 2: Induction and Confirmation of Clopidogrel Non-Responsiveness using a Diet-Induced Obesity (DIO) Mouse Model
1. Model Induction:
-
Animals: Use a susceptible mouse strain (e.g., C57BL/6J).
-
Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity and metabolic dysfunction. A control group should be fed a standard chow diet.
-
Monitoring: Monitor body weight and food intake regularly. At the end of the induction period, you can also measure metabolic parameters like blood glucose and insulin (B600854) levels to confirm the phenotype.
2. Confirmation of Clopidogrel Non-Responsiveness:
-
Clopidogrel Administration: Administer a standard dose of clopidogrel (e.g., 5 mg/kg) to both DIO and lean control mice.
-
Ex Vivo Platelet Function Testing:
-
Perform LTA as described in Protocol 1.
-
Compare the inhibition of ADP-induced platelet aggregation between the DIO and lean control groups. A significantly lower inhibition in the DIO group indicates non-responsiveness.[10]
-
-
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis):
-
Anesthetize the mouse and expose the carotid artery.
-
Apply a filter paper saturated with ferric chloride to the artery to induce injury and thrombus formation.
-
Monitor blood flow using a Doppler probe until occlusion occurs.
-
Compare the time to occlusion between clopidogrel-treated DIO and lean control mice. A significantly shorter time to occlusion in the DIO group indicates a lack of antithrombotic effect and confirms non-responsiveness.[10]
-
Visualizations
Caption: Clopidogrel's mechanism of action and the P2Y12 signaling pathway.
Caption: Experimental workflow for assessing clopidogrel responsiveness.
References
- 1. Variability in response to clopidogrel: how important are pharmacogenetics and drug interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiplatelet Drugs - Hematology - Medbullets Step 1 [step1.medbullets.com]
- 4. Frontiers | Cyp2C19*2 Polymorphism Related to Clopidogrel Resistance in Patients With Coronary Heart Disease, Especially in the Asian Population: A Systematic Review and Meta-Analysis [frontiersin.org]
- 5. Functional variability of platelet response to clopidogrel correlates with P2Y(12) receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clopidogrel Response Variability: Review of the Literature and Practical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] CYP2C19*2 polymorphism and clopidogrel resistance. | Semantic Scholar [semanticscholar.org]
- 10. Clopidogrel resistance in a murine model of diet-induced obesity is mediated by the interleukin-1 receptor and overcome with DT-678 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clopidogrel versus prasugrel in rabbits. Effects on thrombosis, haemostasis, platelet function and response variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Frontiers | Evaluation of clopidogrel responsiveness using the Platelet Function Analyzer-200 (PFA-200) in dogs [frontiersin.org]
- 14. Effects of clopidogrel on platelet activation and coagulation of non-anticoagulated rat blood under high shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platelet aggregometry and receptor binding to predict the magnitude of antithrombotic and bleeding time effects of clopidogrel in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose escalation strategies for clopidogrel in subjects with low metabolic activity
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on dose escalation strategies for clopidogrel (B1663587) in subjects with low metabolic activity. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low metabolic activity and reduced response to clopidogrel?
The primary cause of low metabolic activity and consequently, a reduced antiplatelet effect of clopidogrel, is genetic variation in the cytochrome P450 2C19 (CYP2C19) enzyme.[1][2] Clopidogrel is a prodrug that requires conversion to its active metabolite by CYP enzymes, with CYP2C19 playing a crucial role.[2][3] Individuals carrying loss-of-function (LoF) alleles of the CYP2C19 gene, such as CYP2C192 and CYP2C193, exhibit diminished enzyme activity.[3][4] This leads to lower levels of the active metabolite, resulting in higher on-treatment platelet reactivity (HTPR) and an increased risk of adverse cardiovascular events, such as stent thrombosis.[2][5]
Q2: How are individuals with low clopidogrel metabolic activity classified?
Based on their CYP2C19 genotype, individuals can be categorized into different metabolizer phenotypes:
-
Poor Metabolizers (PMs): Carry two LoF alleles (e.g., CYP2C192/2). They have significantly reduced metabolic activation of clopidogrel.[1][6]
-
Intermediate Metabolizers (IMs): Carry one LoF allele (e.g., CYP2C191/2). They have a reduced metabolic activation of clopidogrel compared to normal metabolizers.[6][7]
-
Extensive (Normal) Metabolizers (EMs): Carry two wild-type alleles (e.g., CYP2C191/1). They have normal clopidogrel metabolism.[6][7]
-
Ultrarapid Metabolizers (UMs): Carry a gain-of-function allele (e.g., CYP2C19*17). They have increased metabolic activation of clopidogrel.[8]
Q3: Is dose escalation of clopidogrel an effective strategy for low metabolizers?
Dose escalation can be a viable strategy to overcome the reduced antiplatelet effect in some low metabolizers.[7][9] Studies have shown that increasing the maintenance dose of clopidogrel can lead to higher concentrations of the active metabolite and greater platelet inhibition.[7][10] However, the effectiveness varies by metabolizer phenotype. While doubling or quadrupling the standard 75 mg daily dose may be sufficient for some intermediate metabolizers to achieve adequate platelet inhibition, it may not be enough for poor metabolizers.[7][11]
Q4: What are the recommended dose escalation strategies for CYP2C19 Intermediate and Poor Metabolizers?
Several studies have investigated different dose escalation regimens. For instance, a daily dose of 150 mg for intermediate metabolizers and 300 mg for poor metabolizers has been shown to achieve platelet aggregation levels similar to those of extensive metabolizers on a standard 75 mg dose.[7][10] Some guidelines suggest that for intermediate metabolizers undergoing percutaneous coronary intervention (PCI), doubling the clopidogrel dose to 150 mg daily is an option.[12] However, for poor metabolizers, even high doses of clopidogrel may not be sufficient, and alternative therapies are often recommended.[11]
Q5: What are the alternatives to clopidogrel dose escalation for poor metabolizers?
For patients identified as poor metabolizers, switching to alternative P2Y12 inhibitors that are not heavily reliant on CYP2C19 for their activation is the recommended approach.[13][14] These alternatives include:
-
Prasugrel (B1678051): A third-generation thienopyridine that is more potent than clopidogrel.[12][14]
-
Ticagrelor (B1683153): A direct-acting P2Y12 inhibitor that does not require metabolic activation to the same extent as clopidogrel.[13][14]
Clinical trials have demonstrated that prasugrel and ticagrelor lead to better clinical outcomes in CYP2C19 reduced metabolizers compared to clopidogrel.[15][16][17]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High On-Treatment Platelet Reactivity (HTPR) despite standard clopidogrel dose | 1. Subject may be a CYP2C19 Intermediate or Poor Metabolizer. 2. Poor drug adherence. 3. Concomitant use of drugs that inhibit CYP2C19 (e.g., proton pump inhibitors like omeprazole).[1] 4. Underlying conditions causing high platelet turnover (e.g., diabetes mellitus).[18] | 1. Perform CYP2C19 genotyping to determine the metabolizer status. 2. Assess patient compliance with the prescribed regimen. 3. Review concomitant medications and consider alternatives to CYP2C19 inhibitors. 4. Consider platelet function testing to quantify the degree of platelet inhibition. |
| Variable response to escalated clopidogrel dose in IMs | 1. Presence of other genetic variants affecting clopidogrel metabolism or platelet function. 2. Individual differences in drug absorption and metabolism not fully accounted for by CYP2C19 status. | 1. Monitor platelet reactivity using a validated assay to tailor the dose. 2. Consider switching to an alternative P2Y12 inhibitor if an adequate response is not achieved. |
| Inadequate platelet inhibition in PMs even with high-dose clopidogrel | The metabolic capacity of PMs is severely compromised, and even quadrupling the dose may not generate sufficient active metabolite.[7] | 1. Switch to an alternative P2Y12 inhibitor like prasugrel or ticagrelor, as recommended by clinical guidelines.[12][13] |
Quantitative Data Summary
Table 1: Clopidogrel Dose Escalation and Platelet Aggregation in Different CYP2C19 Genotypes
| CYP2C19 Genotype | Daily Clopidogrel Dose | Mean Maximal Platelet Aggregation (MPA) 4 hours post-dose (Day 8) |
| Extensive Metabolizers (EMs) | 75 mg | 31.3% |
| 150 mg | 24.7% | |
| 300 mg | 19.1% | |
| Intermediate Metabolizers (IMs) | 75 mg | 45.4% |
| 150 mg | 33.2% | |
| 300 mg | 30.9% | |
| Poor Metabolizers (PMs) | 75 mg | 55.0% |
| 150 mg | 44.0% | |
| 300 mg | 32.6% | |
| Data adapted from a study evaluating dose escalation in healthy participants.[7][10] |
Table 2: Active Metabolite Exposure with Different Clopidogrel Doses
| CYP2C19 Genotype | Daily Clopidogrel Dose | Mean Active Metabolite Area Under the Curve (AUC) (ng·h/mL) |
| Extensive Metabolizers (EMs) | 75 mg | 33.5 |
| Intermediate Metabolizers (IMs) | 150 mg | Not Reported |
| Poor Metabolizers (PMs) | 300 mg | 37.7 |
| Data adapted from a study showing that PMs on 300 mg daily achieve similar active metabolite concentrations as EMs on 75 mg daily.[7][10] |
Experimental Protocols
Protocol 1: CYP2C19 Genotyping
Objective: To determine the CYP2C19 genotype of study subjects to classify them into metabolizer phenotypes.
Methodology:
-
Sample Collection: Collect a whole blood sample (in an EDTA tube) or a saliva sample from each subject.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Genotyping Assay: Perform genotyping for the relevant CYP2C19 alleles (e.g., *2, *3 for loss-of-function and *17 for gain-of-function) using a validated method such as:
-
Polymerase Chain Reaction (PCR) with Restriction Fragment Length Polymorphism (RFLP) analysis. [3]
-
TaqMan Allelic Discrimination Assay.
-
DNA Microarray.
-
-
Data Analysis: Analyze the genotyping results to determine the diplotype for each subject and classify them as PM, IM, EM, or UM.
Protocol 2: Platelet Aggregometry (Light Transmission Aggregometry - LTA)
Objective: To assess the level of platelet inhibition in response to clopidogrel therapy. LTA is considered the gold standard for measuring platelet function.[19]
Methodology:
-
Blood Collection: Draw a blood sample into a tube containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood sample at a low speed (e.g., 200 g for 10 minutes) to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 g for 15 minutes) to obtain PPP, which will be used as a reference (100% aggregation).
-
Aggregation Measurement:
-
Place a cuvette with PRP into the aggregometer and adjust the baseline to 0% aggregation.
-
Add a platelet agonist, typically adenosine (B11128) diphosphate (B83284) (ADP) at a concentration of 5 or 20 µmol/L, to the PRP.[19]
-
Record the change in light transmittance as platelets aggregate over a set period (e.g., 6 minutes).[20]
-
-
Data Analysis: Express the results as the maximal percentage of platelet aggregation (MPA). High residual platelet reactivity is indicated by a higher MPA value.[19]
Visualizations
Caption: Clopidogrel metabolic activation pathway and the influence of CYP2C19 genetics.
Caption: Experimental workflow for genotype-guided clopidogrel dose escalation.
References
- 1. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reduced-Function CYP2C19 Genotype and Risk of Adverse Clinical Outcomes Among Patients Treated With Clopidogrel Predominantly for PCI: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. ahajournals.org [ahajournals.org]
- 5. CYP2C19 loss-of-function alleles predicts clinical outcomes in East Asian patients with acute myocardial infarction undergoing percutaneous coronary intervention and stenting receiving clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of clopidogrel versus alternative P2Y12 inhibitors based on the ABCD-GENE score: a real-world investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of clopidogrel dose escalation to normalize active metabolite exposure and antiplatelet effects in CYP2C19 poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Clopidogrel Pharmacogenetics: State of the Art Review and the TAILOR-PCI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of clopidogrel dose escalation to normalize active metabolite exposure and antiplatelet effects in CYP2C19 poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Treatment options for patients with poor clopidogrel response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Risk of major adverse cardiovascular events of CYP2C19 loss-of-function genotype guided prasugrel/ticagrelor vs clopidogrel therapy for acute coronary syndrome patients undergoing percutaneous coronary intervention: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Phenomenon of Clopidogrel High On-Treatment Platelet Reactivity in Ischemic Stroke Subjects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High residual platelet reactivity on clopidogrel: its significance and therapeutic challenges overcoming clopidogrel resistance - Garabedian - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 20. Considerable Variability in Platelet Activity among Patients with Coronary Artery Disease in Response to an Increased Maintenance Dose of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Clopidogrel Bisulfate and Clopidogrel Besylate: A Guide for Researchers
An objective review of the antiplatelet effects, pharmacokinetics, and pharmacodynamics of two common salt forms of the P2Y12 inhibitor, clopidogrel (B1663587).
This guide provides a comprehensive comparison of clopidogrel bisulfate and clopidogrel besylate for researchers, scientists, and drug development professionals. The information presented is based on a thorough review of published clinical and preclinical studies.
Clopidogrel is a prodrug that, upon conversion to its active metabolite, irreversibly inhibits the P2Y12 subtype of ADP receptor on the platelet surface, playing a crucial role in preventing atherothrombotic events. While the active pharmaceutical ingredient, clopidogrel, is the same, the salt form can potentially influence its physicochemical properties, bioavailability, and ultimately, its antiplatelet efficacy. This comparative analysis delves into the available scientific literature to provide a clear and data-driven overview of clopidogrel bisulfate and clopidogrel besylate.
Executive Summary
Multiple independent studies have concluded that clopidogrel bisulfate and clopidogrel besylate exhibit comparable pharmacokinetic and pharmacodynamic profiles.[1][2] These investigations, primarily conducted in healthy volunteers and patients with coronary artery disease, have demonstrated no statistically significant differences in key parameters such as plasma concentrations of the active metabolite and inhibition of platelet aggregation.[1][3][4] Consequently, the two salt forms are considered bioequivalent.[2]
While the overall antiplatelet effects are equivalent, some studies have noted high inter- and intraindividual variability in the response to both clopidogrel formulations.[4][5] This variability is a known characteristic of clopidogrel therapy and is not specific to a particular salt form.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from comparative studies on clopidogrel bisulfate and clopidogrel besylate.
Table 1: Pharmacokinetic Parameters of Clopidogrel and its Active Metabolite (SR26334)
| Parameter | Clopidogrel Bisulfate (Mean ± SD) | Clopidogrel Besylate (Mean ± SD) | Geometric Mean Ratio (Besylate/Bisulfate) (90% CI) | Conclusion |
| Clopidogrel (Parent Drug) | ||||
| Cmax (ng/mL) | 5.4 | 5.2 | 0.96 (0.82 - 1.12)[1] | No significant difference[1][2] |
| AUC(0-t) (ng·h/mL) | 10.3 | 10.1 | 0.95 (0.81 - 1.11)[1] | No significant difference[1][2] |
| Tmax (h) | 0.9 | 0.9 | Not Reported | Similar[2] |
| SR26334 (Carboxylic Acid Metabolite) | ||||
| Cmax (µg/mL) | 11.9 | 10.9 | Not Reported | Not significantly different[2] |
| AUC(0-t) (µg·h/mL) | 40.6 | 38.8 | Not Reported | Not significantly different[2] |
| AUC(0-∞) (µg·h/mL) | 43.8 | 43.0 | Not Reported | Not significantly different[2] |
Table 2: Pharmacodynamic Parameters (Antiplatelet Effect)
| Parameter | Clopidogrel Bisulfate (Mean ± SD) | Clopidogrel Besylate (Mean ± SD) | Geometric Mean Ratio (Besylate/Bisulfate) (90% CI) | Conclusion |
| ADP-Induced Platelet Aggregation | ||||
| Maximum Inhibition (Imax) (%) | Not Reported | Not Reported | 1.01 (0.95 - 1.08)[1] | No significant difference[1] |
| Area Under the Inhibition Curve (AUIC) | Not Reported | Not Reported | 0.98 (0.89 - 1.07)[1] | No significant difference[1] |
| Maximal Antiplatelet Effect (Emax) (%) | 61.7 | 58.8 | Not Reported | Not statistically significant[2] |
| Area Under the Time-Effect Curve (AUEC) (%·h) | 4406.9 | 4299.1 | Not Reported | Not statistically significant[2] |
| ADP-induced Platelet Aggregation (AGGmax) (%) | 29.0 ± 15.3 | 27.6 ± 13.7 | Not Reported | No significant difference (p=0.30)[3] |
| Flow Cytometry (CD62P Expression) | ||||
| 5 µmol/L ADP | 8.12 ± 5.53 | 6.48 ± 5.01 | Not Reported | No significant difference[4] |
| 15 µmol/L ADP | 9.33 ± 6.44 | 8.99 ± 8.27 | Not Reported | No significant difference[4] |
| 50 µmol/L ADP | 11.17 ± 6.81 | 9.52 ± 6.17 | Not Reported | No significant difference[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Pharmacokinetic Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is employed to determine the plasma concentrations of clopidogrel and its main inactive carboxylic acid metabolite, SR26334.
-
Sample Preparation:
-
Collect venous blood samples into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points after drug administration.
-
Centrifuge the blood samples to separate the plasma.
-
To prevent ex vivo hydrolysis of clopidogrel to its carboxylic acid metabolite, immediately stabilize the plasma with a suitable agent.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes (clopidogrel and SR26334) and an internal standard from the plasma matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Inject the prepared sample into an HPLC system equipped with a C18 analytical column.
-
Use a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution with a modifier (e.g., formic acid) in an isocratic or gradient elution mode.
-
Couple the HPLC system to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for clopidogrel, SR26334, and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of clopidogrel and SR26334 in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
-
ADP-Induced Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is the gold standard method for assessing platelet function and the inhibitory effect of antiplatelet agents.
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (B86180).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 g) for 10-15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 g) for 15-20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a platelet agonist, adenosine (B11128) diphosphate (B83284) (ADP), at a final concentration (typically 5-20 µmol/L) to induce platelet aggregation.
-
Record the change in light transmittance through the PRP suspension as platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of aggregation (AGGmax) is determined from the aggregation curve.
-
The inhibition of platelet aggregation is calculated by comparing the AGGmax in the presence and absence of the antiplatelet agent.
-
Platelet Activation Analysis by Flow Cytometry
Flow cytometry allows for the quantification of specific platelet surface markers that are expressed upon activation.
-
Sample Preparation and Staining:
-
Collect whole blood into sodium citrate tubes.
-
Dilute the whole blood with a suitable buffer (e.g., HEPES-Tyrode's buffer).
-
Add fluorochrome-conjugated monoclonal antibodies specific for platelet identification (e.g., CD41 or CD61) and activation markers (e.g., CD62P [P-selectin] or PAC-1, which binds to the activated GPIIb/IIIa receptor).
-
Induce platelet activation by adding an agonist such as ADP.
-
Incubate the samples at room temperature in the dark to allow for antibody binding.
-
Fix the samples with a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and stabilize the cells.
-
-
Flow Cytometric Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (e.g., CD61).
-
Within the platelet gate, quantify the percentage of platelets expressing the activation marker (e.g., CD62P-positive platelets) or the mean fluorescence intensity (MFI) of the marker.
-
-
Data Analysis:
-
Compare the expression of activation markers on platelets from subjects treated with clopidogrel bisulfate versus clopidogrel besylate.
-
Mandatory Visualizations
Signaling Pathway of Clopidogrel's Antiplatelet Effect
Caption: Clopidogrel's mechanism of action targeting the P2Y12 receptor.
Experimental Workflow for Comparative Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of ADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry before and after clopidogrel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for the Validation of Clopidogrel and its Carboxylic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated bioanalytical methods for the simultaneous determination of the antiplatelet agent clopidogrel (B1663587) and its major inactive carboxylic acid metabolite (SR26334) in human plasma. The selection of a robust and reliable bioanalytical method is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document summarizes key performance data from multiple studies, details experimental protocols, and presents a visual workflow to aid in the selection of the most appropriate method for your research needs.
Clopidogrel is a prodrug that requires hepatic biotransformation to its active thiol metabolite, which is responsible for its antiplatelet activity. However, the majority of orally administered clopidogrel is hydrolyzed by esterases to its inactive carboxylic acid derivative, which accounts for approximately 85% of the circulating drug-related components in plasma.[1] Therefore, the accurate quantification of both the parent drug and this major metabolite is crucial for a comprehensive understanding of its pharmacology.
The methods compared in this guide primarily utilize High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or Tandem Mass Spectrometry (MS/MS). LC-MS/MS methods generally offer higher sensitivity and specificity compared to HPLC-UV methods.
Quantitative Data Comparison
The following tables summarize the validation parameters of different bioanalytical methods for the analysis of clopidogrel and its carboxylic acid metabolite.
Table 1: HPLC-UV Methods
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Internal Standard | Reference |
| Clopidogrel | 0.008–2 | 0.008 | 96–98 | Not Specified | Not Specified | Ibuprofen | [2] |
| Carboxylic Acid Metabolite | 0.01–4 | 0.01 | 94–98 | Not Specified | Not Specified | Ibuprofen | [2] |
| Carboxylic Acid Metabolite | 0.2–10 | 0.2 | Not Specified | 1.0–4.8 | Not Specified | Ticlopidine | [3] |
Table 2: LC-MS/MS Methods
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Recovery (%) | Internal Standard | Reference |
| Clopidogrel | 0.25–25.0 | 0.25 | Not Specified | Not Specified | 98.05 | Glimepiride | [4] |
| Carboxylic Acid Metabolite | 50.0–6000.0 | 50.0 | Not Specified | Not Specified | 85.45 | Glimepiride | [4] |
| Clopidogrel | 0.25–5.00 | 0.25 | ≤16 | ≤18.1 | Not Specified | Piroxicam | [5] |
| Carboxylic Acid Metabolite | 50–10,000 | 50.00 | ≤16 | ≤15.2 | Not Specified | Piroxicam | [5] |
| Clopidogrel | 1.00–500 (pg/mL) | 1 (pg/mL) | ±15 | ±15 | Not Specified | d4-labeled clopidogrel | [6] |
| Carboxylic Acid Metabolite | 1.00–500 (pg/mL) | 1 (pg/mL) | ±15 | ±15 | Not Specified | d4-labeled metabolite | [6] |
| Carboxylic Acid Metabolite | 20–3000 | 20 | Not Specified | Not Specified | 85-90 | Repaglinide | [7] |
| Clopidogrel | 10–12,000 (pg/mL) | 10 (pg/mL) | Not Specified | Not Specified | Not Specified | 2H3-clopidogrel | [8] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
Method 1: HPLC with UV Detection
This method allows for the simultaneous quantification of clopidogrel, its carboxylic acid metabolite, and atorvastatin (B1662188) in human plasma.[2]
-
Sample Preparation: Plasma samples were deproteinized using acetonitrile (B52724).
-
Internal Standard: Ibuprofen was used as the internal standard.
-
Chromatographic Separation:
-
Column: BDS Hypersil C18 column (250 × 4.6 mm; 5 μm).
-
Mobile Phase: A gradient elution with a mobile phase consisting of 10 mM phosphoric acid (sodium) buffer solution (pH 2.6) and a mixture of acetonitrile and methanol.
-
Flow Rate: 1 mL/min.
-
-
Detection: PDA detector set at 220 nm.
Method 2: LC-ESI-MS/MS
This high-throughput method is for the simultaneous estimation of clopidogrel and its carboxylic acid metabolite in human plasma.[4]
-
Sample Preparation: Plasma (0.3 mL) was treated with phosphoric acid followed by solid-phase extraction (SPE).
-
Internal Standard: Glimepiride was used as the internal standard.
-
Chromatographic Separation:
-
Injection Volume: 2 µL.
-
Total Run Time: 5.0 min.
-
-
Detection: Mass spectrometry was operated in the positive ion and selective reaction monitoring mode.
Method 3: UHPLC-MS/MS with Microelution SPE
This high-sensitivity method is for the accurate quantification of both clopidogrel and its acid metabolite.[6]
-
Sample Preparation: Microelution solid-phase extraction (SPE) plate was used for sample preparation.
-
Internal Standards: d4-labeled internal standards for both clopidogrel and its carboxylic acid metabolite were used.
-
Chromatographic Separation: The method successfully separates clopidogrel and the carboxylic acid metabolite from coeluted phospholipids.
-
Detection: Mass spectrometry. The signal-to-noise ratio for clopidogrel was 7:1 and for the metabolite was 5:1 at the LLOQ.[6]
Visualized Workflow
The following diagram illustrates a general workflow for the validation of a bioanalytical method for clopidogrel and its carboxylic acid metabolite.
Caption: Bioanalytical method validation workflow.
Conclusion
The choice of a bioanalytical method for clopidogrel and its carboxylic acid metabolite depends on the specific requirements of the study. HPLC-UV methods can be a cost-effective option for studies where high sensitivity is not a primary concern. However, for studies requiring lower limits of quantification and higher specificity, such as pharmacokinetic studies with low dosage, LC-MS/MS methods are superior.[6][9] The use of stable isotope-labeled internal standards is highly recommended to account for variability in extraction and ionization.[6] The presented data and protocols offer a valuable resource for researchers to select and implement a suitable and robust bioanalytical method for their drug development programs.
References
- 1. novapublishers.com [novapublishers.com]
- 2. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Determination of clopidogrel metabolite (SR26334) in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
In Vitro Showdown: Ticagrelor Demonstrates Superior Platelet Inhibition Over Clopidogrel
For researchers, scientists, and drug development professionals, a comprehensive in vitro analysis reveals ticagrelor's more potent and consistent platelet inhibition compared to the widely used clopidogrel (B1663587). This guide synthesizes key experimental data, outlines detailed protocols for platelet function assays, and visually represents the underlying pharmacological pathways.
Ticagrelor (B1683153), a direct-acting and reversible P2Y12 receptor antagonist, consistently demonstrates a more pronounced and rapid inhibition of platelet aggregation in laboratory settings when compared to clopidogrel, a prodrug that requires metabolic activation.[1][2] This difference in mechanism of action contributes to the greater inter-individual variability observed with clopidogrel, a factor less prominent with ticagrelor.[1]
Quantitative Comparison of Platelet Inhibition
A substantial body of in vitro research has quantified the differential effects of ticagrelor and clopidogrel on platelet function. The following tables summarize key findings from various platelet function tests, providing a clear comparison of their inhibitory capacities.
| Platelet Function Test | Drug | Metric | Value (Mean ± SD or as indicated) | Reference |
| Light Transmission Aggregometry (LTA) with 20 µM ADP | Clopidogrel | Maximal Platelet Aggregation (MPA) | 63.6 ± 3.9% (at 2h post-dose) | [3] |
| Ticagrelor | MPA | 34.9 ± 3.9% (at 2h post-dose) | [3] | |
| Clopidogrel | MPA | 52.3 ± 3.8% (at 24h post-dose) | [3] | |
| Ticagrelor | MPA | 39.4 ± 3.5% (at 24h post-dose) | [3] | |
| Clopidogrel | MPA | 54.3 ± 3.0% (at 1 week post-dose) | [3] | |
| Ticagrelor | MPA | 30.7 ± 3.0% (at 1 week post-dose) | [3] | |
| Clopidogrel | MPA (post-maintenance dose) | 44 ± 15% | [4][5] | |
| Ticagrelor | MPA (post-maintenance dose) | 28 ± 10% | [4][5] | |
| VerifyNow P2Y12 Assay | Clopidogrel | P2Y12 Reaction Units (PRU) | 203.7 ± 17.92 (at 30 days) | [6][7] |
| Ticagrelor | PRU | 32.6 ± 11.29 (at 30 days) | [6][7] | |
| Clopidogrel | PRU (4h post-dose) | 273 ± 124 | [8] | |
| Ticagrelor | PRU (4h post-dose) | 68 ± 97 | [8] | |
| Thromboelastography (TEG) - Platelet Mapping | Clopidogrel | ADP-mediated Maximum Amplitude (MA) | 59.5 mm | [9] |
| Ticagrelor | ADP-mediated MA | 50.8 mm | [9] | |
| Clopidogrel | Platelet Inhibition | 13.40% | [9] | |
| Ticagrelor | Platelet Inhibition | 30.90% | [9] |
Mechanisms of Action: A Tale of Two Inhibitors
The fundamental differences in how clopidogrel and ticagrelor inhibit the P2Y12 receptor are central to their varying efficacy. Clopidogrel is a prodrug that requires a two-step metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor.[5] In contrast, ticagrelor is an orally active drug that does not require metabolic activation and reversibly binds to the P2Y12 receptor.[5]
Caption: Mechanisms of action for clopidogrel and ticagrelor.
Experimental Protocols
Standardized in vitro assays are crucial for accurately assessing and comparing the efficacy of antiplatelet agents. Below are detailed methodologies for key experiments.
Light Transmission Aggregometry (LTA)
LTA is a widely used method to measure platelet aggregation.
-
Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate (B86180).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: A portion of the remaining blood is centrifuged at a high speed to obtain PPP, which is used as a reference.
-
Aggregation Measurement: PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.
-
Agonist Addition: An agonist, typically adenosine (B11128) diphosphate (B83284) (ADP) at concentrations of 5 µM or 20 µM, is added to the PRP to induce platelet aggregation.
-
Data Recording: As platelets aggregate, the light transmission through the sample increases. This change is recorded over time, and the maximal platelet aggregation (MPA) is determined.[3]
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection device that measures platelet aggregation in whole blood.[10]
-
Sample Collection: A whole blood sample is collected in a 3.2% sodium citrate tube.[10]
-
Assay Cartridge: The blood sample is transferred to a VerifyNow P2Y12 cartridge. This cartridge contains fibrinogen-coated beads, 20 µmol/L of ADP as the agonist, and 22 nmol/L of prostaglandin (B15479496) E1 (PGE1) to reduce the non-specific contribution of P2Y1 receptors.[11][12][13]
-
Measurement: The instrument measures the change in light transmittance as platelets are activated by ADP and aggregate the fibrinogen-coated beads.
-
Results: The results are reported in P2Y12 Reaction Units (PRU). A higher PRU value indicates greater platelet reactivity.[12]
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay specifically assesses the activation state of the P2Y12 receptor.
-
Principle: The phosphorylation of VASP is regulated by the P2Y12 receptor signaling pathway. When the P2Y12 receptor is inhibited (e.g., by clopidogrel or ticagrelor), VASP becomes phosphorylated.[14][15]
-
Sample Preparation: Whole blood is incubated with PGE1 alone (to induce maximal VASP phosphorylation) and with PGE1 plus ADP (to assess the level of P2Y12 receptor inhibition).[15]
-
Staining and Fixation: The platelets are then fixed and permeabilized, followed by staining with a fluorescently labeled antibody specific for phosphorylated VASP.[16]
-
Flow Cytometry Analysis: The fluorescence intensity of the platelets is measured by a flow cytometer.
-
Platelet Reactivity Index (PRI): The PRI is calculated from the median fluorescence intensity (MFI) of the two conditions and is expressed as a percentage. A lower PRI indicates a higher level of P2Y12 receptor inhibition.[14]
Caption: A typical experimental workflow for in vitro platelet function testing.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Inhibitory effects of ticagrelor compared with clopidogrel on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics and pharmacokinetics of ticagrelor vs. clopidogrel in patients with acute coronary syndromes and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics and pharmacokinetics of ticagrelor vs. clopidogrel in patients with acute coronary syndromes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Improved platelet inhibition with ticagrelor when compared to clopidogrel in peripheral artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of VerifyNow-P2Y12 test and Flow Cytometry for monitoring individual platelet response to clopidogrel. What is the cut-off value for identifying patients who are low responders to clopidogrel therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Dissolution Profiles of Clopidogrel Salt Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dissolution characteristics of various salt forms of clopidogrel (B1663587), an essential antiplatelet agent. While clopidogrel bisulfate is the most commonly used and studied form, other salts such as besylate, camsylate, and hydrochloride have been developed. Understanding the dissolution behavior of these different forms is critical for formulation development, ensuring bioequivalence, and optimizing therapeutic efficacy. This document summarizes available data on their dissolution and solubility, details relevant experimental protocols, and visualizes key pathways and workflows.
Comparative Solubility and Dissolution Insights
Direct comparative dissolution studies across all major salt forms of clopidogrel are limited in publicly available literature. However, preformulation studies on the solubility of different salts provide valuable insights into their potential dissolution behavior.
A key study on the preformulation of various clopidogrel acid addition salts revealed comparable aqueous solubility for the hydrogen sulfate (B86663) (bisulfate) and hydrochloride forms. In contrast, the camsylate and besylate salts demonstrated slightly lower solubility under the same conditions. This suggests that, under identical formulation and testing conditions, the bisulfate and hydrochloride salts may exhibit faster dissolution rates than the besylate and camsylate salts.
Bioequivalence studies comparing clopidogrel besylate and the original bisulfate salt have indicated similar pharmacokinetic and pharmacodynamic profiles in vivo. This suggests that while there may be subtle differences in their intrinsic solubility and in vitro dissolution, these do not necessarily translate to significant differences in bioavailability.
Due to the prevalence of clopidogrel bisulfate in marketed products, the majority of published dissolution data pertains to this salt form. The standard dissolution method for clopidogrel bisulfate tablets, as per the United States Pharmacopeia (USP), is a paddle apparatus method in a pH 2.0 hydrochloric acid buffer.
Table 1: Summary of Dissolution Characteristics of Clopidogrel Salt Forms
| Salt Form | Comparative Solubility | Key Dissolution Characteristics |
| Bisulfate | High aqueous solubility | Well-characterized dissolution profile; USP method established. |
| Besylate | Slightly lower solubility than bisulfate | In vivo bioequivalence to bisulfate suggests comparable overall absorption. |
| Camsylate | Slightly lower solubility than bisulfate | Limited public data on dissolution profiles. |
| Hydrochloride | Comparable solubility to bisulfate | Expected to have a similar dissolution profile to bisulfate under acidic conditions. |
Experimental Protocols
Standard Dissolution Testing for Clopidogrel Bisulfate Tablets
This protocol is based on the commonly accepted USP method for the dissolution of clopidogrel bisulfate tablets.
1. Dissolution Apparatus:
-
USP Apparatus 2 (Paddle Method).
2. Dissolution Medium:
-
900 mL of 0.1 N Hydrochloric Acid (pH approx. 2.0).
-
The medium should be deaerated before use.
3. Temperature:
-
Maintained at 37 ± 0.5 °C.
4. Paddle Speed:
-
50 rpm.
5. Sampling Time Points:
-
Samples are typically withdrawn at 10, 15, 20, 30, 45, and 60 minutes.
6. Sample Analysis:
-
The concentration of dissolved clopidogrel is determined by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
UV-Vis Spectrophotometry: Absorbance is measured at the wavelength of maximum absorbance for clopidogrel in the dissolution medium (typically around 240 nm).
-
HPLC: A validated reverse-phase HPLC method is used for more specific quantification, especially in the presence of interfering excipients.
-
7. Data Analysis:
-
The cumulative percentage of the labeled amount of clopidogrel dissolved is calculated for each time point.
-
The dissolution profile is generated by plotting the percentage of drug dissolved against time.
Visualizations
Clopidogrel's Mechanism of Action: Signaling Pathway
The following diagram illustrates the metabolic activation of clopidogrel and its subsequent inhibition of the P2Y12 receptor, which is central to its antiplatelet effect.
Cross-validation of HPLC and LC-MS/MS methods for clopidogrel analysis
For researchers, scientists, and drug development professionals, the accurate quantification of clopidogrel (B1663587) is paramount for pharmacokinetic studies, bioequivalence assessments, and quality control. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for specific analytical needs.
High-Performance Liquid Chromatography is a widely used technique due to its robustness and cost-effectiveness.[1][2] It offers reliable quantification in pharmaceutical formulations. However, for bioanalytical applications requiring high sensitivity to measure low concentrations of clopidogrel and its metabolites in biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry is often the preferred method.[1][3] LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, allowing for the precise measurement of analytes at very low levels.[1]
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC and LC-MS/MS for clopidogrel analysis hinges on the specific requirements of the study, particularly the need for sensitivity and selectivity. While HPLC is a reliable workhorse for analyzing pharmaceutical dosages, LC-MS/MS excels in the demanding environment of bioanalysis.
Quantitative Data Summary
The following tables summarize the key performance parameters for both HPLC and LC-MS/MS methods for clopidogrel analysis, compiled from various validation studies.
Table 1: HPLC Method Performance for Clopidogrel Analysis
| Parameter | Reported Values | References |
| Linearity Range | 0.008 - 2 µg/mL; 50 - 150 µg/mL | [4][5] |
| Correlation Coefficient (r²) | > 0.999 | [5][6] |
| Accuracy (% Recovery) | 96 - 98%; ~100.67% | [4][5] |
| Precision (%RSD) | < 2% | [5] |
| Limit of Detection (LOD) | 0.003 µg/mL; 0.3465 µg/mL | [4][6] |
| Limit of Quantification (LOQ) | 0.008 µg/mL; 11.6656 µg/mL | [4][6] |
Table 2: LC-MS/MS Method Performance for Clopidogrel Analysis
| Parameter | Reported Values | References |
| Linearity Range | 10 - 12000 pg/mL; 0.2 - 10 ng/mL | [3][7] |
| Correlation Coefficient (r²) | > 0.99 | [3][8] |
| Accuracy (% of Nominal) | 90.15% - 103.7% | [9] |
| Precision (%CV) | < 6.1% | [8][9] |
| Limit of Quantification (LLOQ) | 10 pg/mL; 0.01 ng/mL | [3][9][10] |
| Recovery | ~81 - 100.3% | [3][8] |
Experimental Workflows
The general workflow for both analytical techniques involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the detection method.
Detailed Experimental Protocols
Below are representative experimental protocols for both HPLC and LC-MS/MS methods for clopidogrel analysis, based on published literature.
HPLC Method Protocol
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., BDS Hypersil C18, 250 x 4.6 mm, 5 µm) is commonly used.[4][5]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 10 mM phosphoric acid, pH 2.6) and an organic solvent like acetonitrile (B52724) or methanol (B129727), often in a gradient or isocratic elution.[4] One study utilized a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 4.0) in a 68:32 ratio.[5]
-
Detection: UV detection is typically performed at a wavelength of 220 nm.[4][5]
-
Sample Preparation: For plasma samples, deproteinization with acetonitrile is a common first step.[4] For pharmaceutical dosage forms, tablets are typically dissolved in a suitable solvent.[11]
LC-MS/MS Method Protocol
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C8 or C18 column is frequently employed.[3]
-
Mobile Phase: A common mobile phase consists of a mixture of 0.1% to 0.5% formic acid in water and an organic solvent like methanol or acetonitrile, often run with a gradient elution.[3]
-
Flow Rate: Flow rates can vary, with some methods using 0.44 mL/min or 0.9 mL/min.[3]
-
Injection Volume: A small injection volume, such as 10 µL, is typical.[3]
-
Ionization: Positive electrospray ionization (ESI+) is generally used.[3][9]
-
Detection: Detection is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For clopidogrel, a common transition is m/z 322 -> 212.[3][9]
-
Sample Preparation: Sample preparation for plasma often involves liquid-liquid extraction (LLE) with solvents like diethyl ether or protein precipitation.[3] Some methods utilize online solid-phase extraction (SPE) to enhance sample cleanup and reduce matrix effects.[9][10]
Clopidogrel's Mechanism of Action: A Signaling Pathway Overview
Clopidogrel is a prodrug that is metabolized to its active form, which then irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets, thereby inhibiting platelet aggregation.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. graphyonline.com [graphyonline.com]
- 4. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. birzeit.edu [birzeit.edu]
- 7. ANALYTICAL VALIDATION OF CLOPIDOGREL IN HUMAN PLASMA THROUGH ULTRAHIGHPERFORMANCE LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an HPLC-MS/MS method to determine clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
In vitro studies comparing clopidogrel and aspirin on erythrocyte sedimentation
This guide provides a comparative analysis of in vitro studies investigating the effects of clopidogrel (B1663587) and aspirin (B1665792) on erythrocyte sedimentation rate (ESR). The data and methodologies presented are intended for researchers, scientists, and professionals in drug development.
Introduction
Erythrocyte sedimentation rate (ESR) is a widely used laboratory test that measures the rate at which red blood cells (erythrocytes) settle in a tube of whole blood over a specified time. This rate is influenced by various factors, including the aggregation of erythrocytes. Increased erythrocyte aggregation leads to a faster sedimentation rate. Both clopidogrel and aspirin are common antiplatelet agents, and their effects on erythrocyte aggregation and, consequently, ESR have been a subject of in vitro investigation. It has been hypothesized that antiplatelet agents may also reduce erythrocyte aggregation.[1][2]
Experimental Data Summary
The following table summarizes the quantitative findings from in vitro studies on the effects of clopidogrel and aspirin on erythrocyte sedimentation and aggregation.
| Drug | Concentration(s) | Key Findings | Reference |
| Clopidogrel | 1-3 µg/mL | Linearly decreased the rate and extent of erythrocyte sedimentation. | [1][2] |
| 1-4 µg/mL | The area under the sedimentation curve (AUSC) decreased linearly with increasing concentration. | [3] | |
| 0.5 µg/mL | The effect on sedimentation curves became practically apparent at this concentration. | [3] | |
| Aspirin | 1, 2, and 4 mg/mL | Had no effects on the aggregation of erythrocytes induced by dextran (B179266) 70. | [4][5] |
| Not specified | Induced a high aggregation rate of red blood cells, both with and without exposure to flow conditions. | [6] | |
| 0.01-0.05 mg/L | Decreased erythrocyte aggregation, as indicated by a decrease in the fractal dimension of erythrocytes. | [7] | |
| Clopidogrel, Aspirin, and Dipyridamole (B1670753) Combination | 1-2 µg/mL (for each) | Showed a greater decrease in the area under the sedimentation curve (AUC) compared to clopidogrel alone, though statistical significance was not established. | [1][2] |
Detailed Experimental Protocols
Below are the detailed methodologies from key in vitro experiments that compared the effects of clopidogrel and aspirin on erythrocyte sedimentation.
In Vitro Research Concerning Effect of Clopidogrel Alone and in Combination with Aspirin and Dipyridamole on Sedimentation of Erythrocytes [1][2]
-
Blood Collection: 0.8 mL of whole blood was collected from normal volunteers and patients with rheumatic or coronary artery disease into a tube containing 0.1 mL of 1% EDTA. EDTA was used as the anticoagulant due to the limited solubility of clopidogrel and dipyridamole in the presence of sodium citrate.
-
Drug Preparation and Administration: Solutions of clopidogrel or a combination of clopidogrel, acetylsalicylic acid (aspirin), and dipyridamole were prepared in normal saline. 25 or 50 µL of these solutions were added to the blood samples.
-
Final Concentrations: The final concentrations in the blood samples were in the range of 1-4 µg/mL for clopidogrel, and 1 and 2 µg/mL for dipyridamole and aspirin.
-
Erythrocyte Sedimentation Measurement: The sedimentation of erythrocytes was recorded using a camera, and the captured data were stored on a computer for analysis. The analysis included observing the shift in sedimentation curves, and measuring the initial slopes and the extent of sedimentation. A metric from biopharmacy, the area under the curve (AUC), was also used to compare the mean sedimentation curves.
Rheological Action of Aspirin on Human Erythrocytes [4][5]
-
Erythrocyte Preparation: Normal erythrocytes were incubated in vitro with aspirin.
-
Drug Concentration and Incubation: Aspirin was tested at concentrations of 1, 2, and 4 mg/mL for an incubation period of 30-60 minutes.
-
Erythrocyte Aggregation Measurement: The aggregation of erythrocytes was induced by 3% dextran 70. The effects of aspirin on this induced aggregation were then measured.
Visualizations
The following diagrams illustrate the experimental workflow for the in vitro comparison of these drugs on erythrocyte sedimentation.
Caption: Experimental workflow for in vitro ESR comparison.
Caption: Logical relationships in erythrocyte sedimentation.
References
- 1. In vitro Research Concerning Effect of Clopidogrel Alone and on Combination with Aspirin and Dypiridamoleon Sedimentation of Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Research Concerning Effect of Clopidogrel Alone and on Combination with Aspirin and Dypiridamoleon Sedimentation of Erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Rheological action of aspirin on human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Red blood cell aggregability is increased by aspirin and flow stress, whereas dipyridamole induces cell shape alterations: measurements by digital image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Aspirin on Rheological Properties of Erythrocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Two Clopidogrel Tablet Formulations
This guide provides a comprehensive comparison of the bioequivalence of two clopidogrel (B1663587) tablet formulations, a generic test product and a branded reference product. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the experimental data and methodologies used in bioequivalence assessment.
Clopidogrel is an antiplatelet medication used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The bioequivalence of generic formulations is a critical factor in ensuring therapeutic interchangeability with the innovator product. This is typically established through comparative pharmacokinetic studies.
Pharmacokinetic Data Summary
The bioequivalence of the two clopidogrel formulations was evaluated by comparing key pharmacokinetic parameters after oral administration to healthy human subjects. The primary parameters—peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC)—are presented below. The 90% confidence intervals (CIs) for the ratio of the geometric means of these parameters for the test versus the reference product must fall within the range of 80.00% to 125.00% to establish bioequivalence.[1]
Table 1: Comparison of Pharmacokinetic Parameters for Two Clopidogrel Formulations
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Clopidogrel (Parent Drug) | |||
| Cmax (pg/mL) | 2359.23 ± 2920.18 | 2359.2337 ± 2920.17652 | 100.18% (80.87% - 124.09%)[1][2] |
| AUC(0-t) (hrpg/mL) | Not specified | Not specified | 95.19% (81.63% - 110.90%)[1][2] |
| AUC(0-∞) (hrpg/mL) | Not specified | Not specified | 95.55% (80.50% - 113.42%)[1][2] |
| Tmax (hr) | ~0.83 | ~0.83[3] | Not Applicable |
| t1/2 (hr) | ~3[3] | ~3[3] | Not Applicable |
| Clopidogrel Carboxylic Acid Metabolite | |||
| Cmax (μg/mL) | 10.9 | Not specified | 85.23% - 112.97% |
| AUC(0-t) (μg∙h/mL) | 38.8 | Not specified | 93.11% - 103.67% |
| AUC(0-∞) (μg∙h/mL) | 43.0 | Not specified | Not specified |
Note: The data presented is a synthesis from multiple studies. Specific mean and standard deviation values for the test formulation were not always available in the reviewed literature.
Experimental Protocols
The bioequivalence of the clopidogrel formulations was established through a series of in vitro and in vivo experiments.
1. In Vitro Dissolution Testing
-
Dissolution Media:
2. In Vivo Bioequivalence Study
A randomized, single-dose, two-period, two-sequence crossover study was conducted in healthy adult subjects under fasting conditions.[1][2]
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers were enrolled.[2][6] Informed consent was obtained from all participants.
-
Bioanalytical Method: Plasma concentrations of clopidogrel and its major inactive metabolite, clopidogrel carboxylic acid, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][7][8] This method offers high sensitivity and selectivity for quantifying the analytes in a biological matrix.[7][8]
Visualizations
The following diagrams illustrate the key processes in the bioequivalence evaluation of the two clopidogrel tablet formulations.
Caption: Workflow of the bioequivalence evaluation process.
Caption: Pharmacokinetic pathway of clopidogrel after oral administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioequivalence study of two clopidogrel film-coated tablet formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. tandfonline.com [tandfonline.com]
Navigating the Maze of Clopidogrel Monitoring: A Head-to-Head Comparison of Platelet Function Assays
For researchers, scientists, and drug development professionals, the effective monitoring of antiplatelet therapies is paramount. Clopidogrel (B1663587), a cornerstone in the prevention of thrombotic events, exhibits significant inter-individual variability in its efficacy. This guide provides a comprehensive, data-driven comparison of the leading platelet function assays used to monitor clopidogrel response, offering insights into their methodologies, performance, and clinical utility.
Clopidogrel, a prodrug, is metabolized into its active form, which selectively and irreversibly inhibits the P2Y12 subtype of ADP receptor on the platelet surface. This inhibition blocks ADP-mediated platelet activation and aggregation, a critical step in thrombus formation. However, genetic polymorphisms and other clinical factors can lead to inadequate platelet inhibition, termed "clopidogrel resistance," increasing the risk of adverse cardiovascular events. Consequently, accurate and reliable monitoring of platelet function is crucial for personalized antiplatelet therapy.
This guide delves into a head-to-head comparison of four major platelet function assays: Light Transmission Aggregometry (LTA), VerifyNow P2Y12, Multiplate Analyzer, and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay.
The P2Y12 Signaling Pathway: The Target of Clopidogrel
Clopidogrel's active metabolite targets the P2Y12 receptor, a G protein-coupled receptor on platelets. Adenosine (B11128) diphosphate (B83284) (ADP), released from dense granules of activated platelets or damaged red blood cells, binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1] The P2Y1 receptor, coupled to Gq, mediates a transient intracellular calcium increase, leading to platelet shape change and weak, reversible aggregation.[2] The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[1] This decrease in cAMP reduces the phosphorylation of proteins that normally inhibit platelet activation, such as VASP. The inhibition of the P2Y12 receptor by clopidogrel's active metabolite prevents this cascade, thereby blocking sustained platelet aggregation.[3][4]
Comparative Analysis of Platelet Function Assays
The choice of a platelet function assay depends on various factors including the clinical setting, the need for rapid results, and the specific information required. The following sections provide a detailed comparison of the four main assays.
Data Presentation: A Quantitative Overview
The performance of these assays in identifying clopidogrel non-responders varies. The agreement between different tests is often only fair to moderate, highlighting that they are not interchangeable.[2][5][6]
| Assay | Principle | Sample Type | Turnaround Time | Key Parameter(s) | Reported Correlation with LTA |
| Light Transmission Aggregometry (LTA) | Measures change in light transmission through platelet-rich plasma (PRP) upon agonist-induced aggregation.[7] | Platelet-Rich Plasma | 1-2 hours | Maximal Platelet Aggregation (%) | Gold Standard (Reference) |
| VerifyNow P2Y12 | Turbidimetric-based optical detection of platelet-induced aggregation of fibrinogen-coated beads.[6][8] | Whole Blood | ~5 minutes | P2Y12 Reaction Units (PRU), % Inhibition | Good (r ≈ 0.7)[3] |
| Multiplate Analyzer | Measures the change in electrical impedance caused by platelet aggregation on sensor wires.[5][9] | Whole Blood | ~10 minutes | Aggregation Units (AU), Area Under the Curve (AUC) | Good |
| VASP Phosphorylation Assay | Flow cytometry or ELISA-based quantification of the phosphorylation status of VASP.[3][4] | Whole Blood | 1-3 hours | Platelet Reactivity Index (PRI) (%) | Good |
Table 1: Comparison of Key Features of Platelet Function Assays for Clopidogrel Monitoring.
| Study Reference | Assays Compared | Key Findings on Agreement/Correlation |
| Giantini et al.[5] | LTA vs. VerifyNow | Fair agreement (Kappa=0.270). LTA identified a higher proportion of non-responders (47.1%) compared to VerifyNow (21.8%). |
| Gurbel et al.[3] | VerifyNow vs. LTA | Well-correlated (r ≈ 0.7), though VerifyNow was less sensitive at very low and very high levels of inhibition. |
| Siller-Matula et al.[2] | LTA vs. VASP vs. VerifyNow | Poor agreement between the different assays in identifying non-responders, suggesting test-dependent results. |
| Breet et al. | LTA, VerifyNow, Multiplate, VASP | All assays sensitive to clopidogrel, but agreement in identifying patients with insufficient inhibition was low.[6] |
| Malek et al.[10] | LTA, VerifyNow, VASP | VASP assay and VerifyNow showed the strongest correlation with the plasma levels of clopidogrel's active metabolite. |
Table 2: Summary of Findings from Head-to-Head Comparison Studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the summarized experimental protocols for the key assays.
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for platelet function testing.[11]
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[7]
Methodology:
-
Blood Collection: Whole blood is collected in tubes containing 3.2% sodium citrate (B86180).[2]
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200g for 10-15 minutes) to separate the PRP.[2] Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.[12]
-
A baseline light transmission is established (0% aggregation). PPP is used to set the 100% aggregation baseline.
-
An agonist, typically ADP at concentrations of 5 µM or 20 µM, is added to the PRP.[3]
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximal platelet aggregation is reported as a percentage.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care assay that provides rapid results.[11]
Principle: This assay measures platelet aggregation in whole blood based on the ability of activated platelets to bind to fibrinogen-coated microparticles. The change in light transmittance is measured.[6][8]
Methodology:
-
Blood Collection: A whole blood sample is collected in a 3.2% sodium citrate tube.[11]
-
Assay Procedure:
-
The blood sample is transferred to the VerifyNow P2Y12 cartridge.
-
The cartridge contains reagents including ADP as an agonist and prostaglandin (B15479496) E1 (PGE1) to reduce the contribution of the P2Y1 receptor, making the assay more specific for P2Y12.
-
The instrument automatically mixes the blood with the reagents and measures the change in optical signal as platelets aggregate the fibrinogen-coated beads.
-
-
Data Analysis: Results are reported in P2Y12 Reaction Units (PRU). A higher PRU value indicates greater platelet reactivity. The system can also calculate percent inhibition if a baseline (pre-drug) value is available.
Multiplate Analyzer
The Multiplate Analyzer is another whole-blood assay that provides a rapid assessment of platelet function.
Principle: It measures platelet aggregation by detecting the change in electrical impedance between two sensor wires as platelets adhere to them.[5][9]
Methodology:
-
Blood Collection: Whole blood is collected, typically in hirudin tubes.[13]
-
Assay Procedure:
-
Aliquots of the whole blood sample are pipetted into the test cells of the Multiplate Analyzer.
-
Each test cell contains two pairs of sensor wires.
-
An ADP-containing reagent is added to initiate platelet aggregation.
-
As platelets aggregate on the wires, the electrical impedance increases, and this change is recorded over a fixed time (e.g., 6 minutes).[9]
-
-
Data Analysis: The results are expressed as Aggregation Units (AU) and the area under the aggregation curve (AUC).[9]
VASP Phosphorylation Assay
The VASP assay is a highly specific method for assessing the P2Y12 signaling pathway.[3][4]
Principle: This assay quantifies the phosphorylation state of VASP, a protein downstream of the P2Y12 receptor. Inhibition of the P2Y12 receptor leads to increased VASP phosphorylation.[3][4]
Methodology:
-
Blood Collection: Whole blood is collected in citrated tubes.[14]
-
Assay Procedure (Flow Cytometry):
-
Blood samples are incubated with PGE1 alone and with PGE1 plus ADP. PGE1 stimulates VASP phosphorylation, while ADP (acting through P2Y12) inhibits it.[15]
-
The cells are then fixed and permeabilized.
-
A fluorescently labeled primary antibody specific for phosphorylated VASP is added.[3]
-
The fluorescence intensity of the platelet population is measured using a flow cytometer.
-
-
Data Analysis: The Platelet Reactivity Index (PRI) is calculated from the mean fluorescence intensity (MFI) of the samples with and without ADP stimulation. A higher PRI indicates lower P2Y12 inhibition.[3]
References
- 1. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. benchchem.com [benchchem.com]
- 4. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 5. haemoview.com.au [haemoview.com.au]
- 6. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 7. ashpublications.org [ashpublications.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Multiplate Analyzer | Thoracic Key [thoracickey.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. studylib.net [studylib.net]
- 12. tandfonline.com [tandfonline.com]
- 13. diagnostics.roche.com [diagnostics.roche.com]
- 14. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 15. biocytex.fr [biocytex.fr]
The Impact of Polymorphism on the Dissolution Behavior of Clopidogrel Bisulfate Tablets: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is critical to ensuring consistent product performance and bioavailability. This guide provides an objective comparison of the dissolution behavior of different polymorphic forms of clopidogrel (B1663587) bisulfate in tablet formulations, supported by experimental data and detailed methodologies.
Clopidogrel bisulfate, an antiplatelet agent, is known to exist in multiple polymorphic forms, with Form I and Form II being the most pharmaceutically relevant.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, clopidogrel bisulfate exhibits low solubility and high permeability, making the dissolution rate a critical factor in its oral absorption and overall bioavailability.[3][4] Differences in the crystal structure between polymorphs can lead to variations in physicochemical properties, including solubility and dissolution rate, which may impact the therapeutic efficacy of the final dosage form.[1]
Comparative Dissolution Performance
A study comparing eight different commercially available 75 mg clopidogrel bisulfate tablets in Argentine, including the innovator brand Plavix®, revealed significant differences in their dissolution profiles.[5] The polymorphic form of clopidogrel bisulfate in each product was identified using Powder X-ray Diffraction (PXRD). The innovator product and six other generic versions were found to contain Form II, while one generic product contained Form I.[3][5]
While all products met the United States Pharmacopeia (USP) specification of not less than 80% drug dissolution in 30 minutes, their release characteristics varied widely.[5][6] Key parameters used for comparison were Dissolution Efficiency (DE) and Medium Dissolution Time (MDT).[5]
| Product (Polymorphic Form) | Dissolution Efficiency (%) | Medium Dissolution Time (min) | Similarity to Innovator (f2 factor) |
| Innovator (Form II) | 78.4 | 9.3 | - |
| Product A (Form II) | 81.3 | 7.8 | < 50 |
| Product B (Form II) | 77.9 | 9.5 | < 50 |
| Product C (Form I) | 84.1 | 6.8 | < 50 |
| Product D (Form II) | 78.1 | 9.4 | > 50 |
| Product E (Form II) | 78.5 | 9.2 | > 50 |
| Product F (Form II) | 71.9 | 16.7 | < 50 |
| Product G (Form II) | 85.1 | 5.7 | < 50 |
Data summarized from a comparative study of clopidogrel bisulfate tablets.[5][7]
Interestingly, the product containing Form I (Product C) exhibited a higher dissolution efficiency and a shorter medium dissolution time compared to the innovator product containing Form II.[5] This suggests that Form I may have a faster dissolution rate. However, it is important to note that other formulation factors can also influence dissolution, and only two of the tested generic products (both containing Form II) were found to have dissolution profiles similar to the innovator brand, with an f2 similarity factor greater than 50.[7] A separate study in rats suggested that clopidogrel bisulfate Form I has better bioavailability than Form II, which may be related to its dissolution characteristics.[8]
Clopidogrel's Mechanism of Action: A Signaling Pathway Overview
Clopidogrel is a prodrug that requires a two-step oxidative metabolism in the liver, primarily by cytochrome P450 enzymes, to form its active metabolite.[5][9] This active metabolite, a thiol derivative, then acts as an antiplatelet agent by irreversibly binding to the P2Y12 purinergic receptor on the surface of platelets.[5][9] This binding prevents adenosine (B11128) diphosphate (B83284) (ADP) from activating the receptor, which in turn blocks the downstream signaling cascade that leads to platelet activation and aggregation.[1][10] This inhibition of platelet aggregation is crucial for preventing thrombotic events in patients with cardiovascular disease.[5]
Experimental Protocols
In Vitro Dissolution Testing
The dissolution behavior of clopidogrel bisulfate tablets is typically evaluated following the USP monograph guidelines.
-
Apparatus: USP Apparatus 2 (Paddle Method).[11]
-
Dissolution Medium: 1000 mL of pH 2.0 hydrochloric acid buffer.[11]
-
Temperature: 37 ± 0.5°C.[12]
-
Paddle Speed: 50 rpm.[11]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[12]
-
Filter the samples promptly.
-
Analyze the concentration of dissolved clopidogrel using a validated analytical method, such as UV-Vis spectrophotometry at approximately 240 nm.[11][12]
-
-
Acceptance Criteria: Not less than 80% (Q) of the labeled amount of clopidogrel is dissolved in 30 minutes.[6][11]
Polymorph Identification by Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying the crystalline form of clopidogrel bisulfate in both the raw material and the finished tablet.
-
Sample Preparation: Tablets are finely powdered using a mortar and pestle. The powder is then carefully packed into a standard sample holder.[13][14]
-
Instrumentation: A standard X-ray diffractometer with CuKα radiation (λ = 1.5406 Å) is used.[13]
-
Data Collection:
-
Analysis: The obtained diffraction pattern of the sample is compared with the known reference patterns for clopidogrel bisulfate Form I and Form II to identify the polymorphic form present.[3]
References
- 1. Platelet - Wikipedia [en.wikipedia.org]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative fasting bioavailability of two clopidogrel formulations in healthy Mediterranean volunteers: an in vitro–in vivo correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. Study on bioavailability difference between clopidogrel bisulfate form I and form II using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. pharmaerudition.org [pharmaerudition.org]
- 13. archive.sciendo.com [archive.sciendo.com]
- 14. marshall.edu [marshall.edu]
Safety Operating Guide
Proper Disposal of (+/-)-Clopidogrel Hydrochloride: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of (+/-)-Clopidogrel hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal process, ensure you are in a well-ventilated area.[1] It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[1] Minimize dust generation and accumulation during handling.[2] If tablets or capsules are crushed or broken, avoid inhaling the dust and prevent contact with eyes, skin, and clothing.[2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[3][4] | Protects against dust, splashes, and aerosols. |
| Skin Protection | Chemical-impermeable gloves and protective clothing.[1][3] | Prevents skin contact, as the compound can cause severe skin burns.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if exposure limits are exceeded, irritation is experienced, or dust is generated.[3] |
Disposal Procedures for this compound
Disposal of this compound must comply with all applicable federal, state, and local regulations.[5] Improper disposal, such as discharging into sewer systems or contaminating waterways, is prohibited.[1][4]
Primary Disposal Method:
The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This ensures the complete and safe destruction of the compound.
Step-by-Step Disposal Protocol:
-
Containment: Collect the material in a suitable, closed, and properly labeled container for disposal.[1][2]
-
Labeling: If the pharmaceutical waste is considered hazardous, the container must be labeled with the words "Hazardous Waste Pharmaceuticals."[6] In some jurisdictions, non-RCRA hazardous pharmaceutical waste must be labeled with "Incineration Only."[7]
-
Storage: Store the sealed container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs, until collection.[1][3]
-
Transportation: Arrange for disposal with a licensed hazardous waste transporter.[7] Shipments may require a hazardous waste manifest.[6][7]
Disposal of Contaminated Packaging:
Containers that held this compound can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Accidental Release and Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Keep unnecessary personnel away and evacuate the area.[1][2]
-
Ventilate: Ensure the area is adequately ventilated.[5]
-
Eliminate Ignition Sources: Remove all sources of ignition as a precautionary measure.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3][8] Do not let the chemical enter drains.[1]
-
Cleanup:
-
Wear appropriate personal protective equipment (PPE) as detailed in Table 1.[5]
-
For dry spills, cover with a plastic sheet to minimize spreading.[3]
-
Collect the spilled material using a method that avoids dust generation, such as with a damp cloth or a HEPA-filtered vacuum.[2]
-
Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for disposal according to the procedures outlined above.[1][2][5]
-
Thoroughly clean the spill area.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. medline.com [medline.com]
- 5. sciegenpharm.com [sciegenpharm.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. sandiegocounty.gov [sandiegocounty.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
